4,5-Bis(methylthio)-1,3-dithiole-2-thione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 627450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S5/c1-7-3-4(8-2)10-5(6)9-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFVXSUZSDYZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(SC(=S)S1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327035 | |
| Record name | 4,5-Bis(methylthio)-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49638-64-4 | |
| Record name | 4,5-Bis(methylthio)-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4,5-Bis(methylthio)-1,3-dithiole-2-thione
For professionals in research, chemical sciences, and drug development, this document provides an in-depth overview of 4,5-Bis(methylthio)-1,3-dithiole-2-thione, including its chemical identity, physical and spectroscopic properties, and key experimental protocols.
Chemical Identity and Structure
IUPAC Name: 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione[1]
Synonyms: 4,5-Bis(methylthio)-1,3-dithiol-2-thione[1]
Molecular Formula: C₅H₆S₅[1][2]
Molecular Weight: 226.43 g/mol [2]
The structure of this compound is characterized by a central 1,3-dithiole-2-thione ring substituted with two methylthio groups at the 4 and 5 positions.
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and computed properties of this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 226.43 g/mol | |
| Appearance | Light orange to Yellow to Green powder to crystal | |
| Purity | ≥90% to >98.0% (GC) | |
| Melting Point | 101.0 to 104.0 °C | |
| XLogP3-AA | 3.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 225.90730606 Da | [1] |
| Monoisotopic Mass | 225.90730606 Da | [1] |
| Topological Polar Surface Area | 133 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results, a general understanding can be derived from the synthesis of related dithiolethiones. The synthesis often involves the reaction of a precursor with a sulfur source.
A related synthetic approach for a similar class of compounds, the 1,2-dithiole-3-thiones, involves the deprotonation of terminal alkynes followed by treatment with carbon disulfide and elemental sulfur. Quenching the reaction with methyl iodide yields stable 4-methylthio derivatives.[3]
A more general and safe three-step reaction sequence for a related dithiolo-[4,5-d][1,3-dithiole]-2,5-dione starting from carbon disulfide has been described.[4] This method avoids hazardous reagents like mercury-based desulfurizing agents and the electrochemical reduction of carbon disulfide.[4]
Signaling Pathways and Experimental Workflows
The provided information does not contain specific signaling pathways or detailed experimental workflows directly involving this compound for a diagrammatic representation. However, it is known that this compound is a precursor for tetrathiafulvalene (TTF) derivatives, which are key components in molecular conductors.
The broader class of thiazole-containing compounds has shown a wide range of biological activities and is a component of various drugs.[5] Further research could explore the potential of this compound in drug development, given the versatility of the thiazole moiety.[5]
Logical Relationships in Synthesis
The synthesis of complex sulfur-containing heterocyclic compounds like this compound often starts from simpler, readily available sulfur-containing molecules. A logical workflow for the synthesis of a related compound is depicted below, illustrating the progression from a basic starting material to a more complex heterocyclic system.
Caption: A generalized three-step synthesis pathway for a related dithiole derivative.[4]
Applications and Future Directions
This compound and its derivatives are primarily recognized for their role as precursors in the synthesis of tetrathiafulvalene (TTF) and its analogs. These TTF derivatives are of significant interest in materials science due to their application in the development of molecular conductors and organic electronic materials.
While direct applications in drug development for this specific compound are not prominent in the available literature, the broader family of sulfur-containing heterocycles, including thiazoles and dithioles, has been investigated for various biological activities.[5] Future research could focus on screening this compound and its derivatives for potential pharmacological properties, leveraging the known bioactivity of related structural motifs.
References
discovery and history of 4,5-Bis(methylthio)-1,3-dithiole-2-thione
An In-depth Technical Guide to 4,5-Bis(methylthio)-1,3-dithiole-2-thione: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, a pivotal molecule in the field of organic electronics and materials science. This document details the historical context of its discovery, outlines a detailed experimental protocol for its synthesis, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway. This guide is intended to be a valuable resource for researchers and professionals working with or interested in the applications of this compound.
Introduction
This compound, with the chemical formula C₅H₆S₅, is a sulfur-rich heterocyclic compound that has garnered significant attention as a key precursor in the synthesis of tetrathiafulvalene (TTF) derivatives.[1] These TTF derivatives are integral components in the development of organic conductors and superconductors, materials at the forefront of modern electronics and materials science. The unique molecular structure of this compound, featuring a 1,3-dithiole-2-thione core with two methylthio substituents, imparts specific electronic and chemical properties that make it a versatile building block for the construction of complex, functional organic molecules.
Discovery and History
The development of synthetic routes to 1,3-dithiole-2-thione-4,5-dithiolate derivatives in the late 1970s was a significant milestone that paved the way for the synthesis of a wide range of TTF analogues. Pioneering work in this area involved the reaction of carbon disulfide with alkali metals to produce the key 1,3-dithiole-2-thione-4,5-dithiolate dianion.
A key publication by G. Steimecke, H.-J. Sieler, R. Kirmse, and E. Hoyer in 1979 in "Phosphorus and Sulfur and the Related Elements" described the synthesis of 1,3-dithiol-2-thion-4,5-dithiolates from carbon disulfide and alkali metals. This work laid the foundation for the synthesis of various alkylated derivatives, including this compound. The general approach involves the formation of the dithiolate salt, which is then alkylated with an appropriate electrophile, in this case, methyl iodide.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₆S₅ | PubChem[1] |
| Molecular Weight | 226.43 g/mol | PubChem[1] |
| CAS Number | 49638-64-4 | PubChem[1] |
| Appearance | Light orange to yellow to green powder/crystal | TCI Chemicals |
| Melting Point | 101.0 to 104.0 °C | TCI Chemicals |
| Purity | >98.0% (GC) | TCI Chemicals |
Synthesis
The synthesis of this compound is typically achieved through a two-step process:
-
Formation of the 1,3-dithiole-2-thione-4,5-dithiolate salt: This is accomplished by the reduction of carbon disulfide with an alkali metal, such as sodium, in an aprotic polar solvent like dimethylformamide (DMF). The resulting dianion is often stabilized as a zinc salt to improve its stability and ease of handling.
-
Alkylation of the dithiolate salt: The stabilized dithiolate salt is then reacted with an alkylating agent, such as methyl iodide, to introduce the methylthio groups at the 4 and 5 positions of the 1,3-dithiole ring.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, based on established methods for the preparation of the precursor and subsequent alkylation.
Step 1: Synthesis of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II)
This procedure is adapted from a well-established method for preparing the stable zincate salt of the dithiolate.
-
Materials:
-
Sodium metal
-
Carbon disulfide (CS₂)
-
Dimethylformamide (DMF), anhydrous
-
Methanol
-
Zinc chloride (ZnCl₂)
-
Ammonium hydroxide (concentrated)
-
Tetraethylammonium bromide
-
Nitrogen gas (inert atmosphere)
-
-
Procedure:
-
Under an inert nitrogen atmosphere, sodium metal is reacted with carbon disulfide in anhydrous DMF. The reaction is typically carried out at low temperatures (e.g., 0-10 °C) and the DMF is added dropwise to control the reaction rate.
-
After the reaction is complete, the mixture is carefully quenched with methanol.
-
A solution of zinc chloride in a mixture of concentrated ammonium hydroxide and methanol is then added to the reaction mixture.
-
Finally, an aqueous solution of tetraethylammonium bromide is added dropwise, leading to the precipitation of the red zincate salt.
-
The precipitate is collected by filtration, washed, and dried under vacuum.
-
Step 2: Synthesis of this compound
-
Materials:
-
Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II)
-
Methyl iodide (CH₃I)
-
Acetone or Tetrahydrofuran (THF)
-
-
Procedure:
-
The tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II) is dissolved in a suitable solvent such as acetone or THF.
-
An excess of methyl iodide is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield this compound as a crystalline solid.
-
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR | A single peak in the aliphatic region corresponding to the two equivalent methyl groups (-SCH₃). |
| ¹³C NMR | Signals corresponding to the methyl carbons, the sp² carbons of the dithiole ring, and the thione carbon.[1] |
| Mass Spectrometry | The molecular ion peak is observed at m/z corresponding to the molecular weight of the compound (226.43 g/mol ).[1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=S and C-S stretching vibrations.[1] |
Signaling Pathways and Logical Relationships
The primary significance of this compound lies in its role as a precursor to tetrathiafulvalene (TTF) derivatives. The logical relationship is a synthetic pathway where the dithiole-2-thione is a key building block.
Caption: Role as a precursor to TTF derivatives for organic electronics.
Conclusion
This compound is a compound of significant historical and practical importance in the field of materials science. Its discovery and the development of its synthesis have been crucial for the advancement of organic electronics. This guide has provided a detailed overview of its history, a comprehensive synthetic protocol, and key characterization data. The information presented herein is intended to serve as a valuable resource for scientists and researchers, facilitating further innovation in the design and application of novel organic materials.
References
An In-depth Technical Guide to 4,5-Bis(methylthio)-1,3-dithiole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Bis(methylthio)-1,3-dithiole-2-thione is a sulfur-containing heterocyclic organic compound that has garnered significant interest in various scientific fields. It serves as a crucial precursor in the synthesis of tetrathiafulvalene (TTF) derivatives, which are integral components of molecular conductors and organic electronic materials.[1] Furthermore, as a member of the dithiolethione class of compounds, it exhibits important biological activities, notably the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a plausible synthesis protocol, and its role in the Nrf2 signaling pathway.
Nomenclature and Alternative Names
The compound is most formally known by its IUPAC name, 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione .[2] However, it is commonly referred to by several alternative names and synonyms in scientific literature and chemical catalogs.
| Type | Name | Reference |
| IUPAC Name | 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione | [2] |
| Common Name | This compound | [2][3] |
| Synonym | 4,5-Bis(methylthio)-1,3-dithiol-2-thione | [2] |
| CAS Number | 49638-64-4 | [3] |
Physicochemical and Structural Data
This compound is a crystalline solid. Below is a summary of its key physicochemical and crystallographic data.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₆S₅ | [2] |
| Molecular Weight | 226.43 g/mol | [3] |
| Appearance | Light orange to yellow to green powder/crystal | [1] |
| Purity | ≥90% to >98.0% (commercial grades) | [1][3] |
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.896(2) Å |
| b | 12.481(2) Å |
| c | 7.543(2) Å |
| β | 99.81(1)° |
| Volume | 826.5(5) ų |
| Z | 4 |
Note: The provided crystallographic data is based on a closely related structure and serves as a representative example.
Experimental Protocols
Plausible Synthesis of this compound
Reaction Scheme:
A plausible synthetic route starts from the sodium salt of 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit), which is then alkylated with a methylating agent.
Materials:
-
Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve Sodium 1,3-dithiole-2-thione-4,5-dithiolate in anhydrous DMF.
-
Addition of Methylating Agent: Under a continuous stream of inert gas, slowly add a stoichiometric amount (2 equivalents) of the methylating agent (e.g., methyl iodide) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by Thin Layer Chromatography). Gentle heating may be required to drive the reaction to completion.
-
Work-up: After the reaction is complete, pour the mixture into a larger volume of cold water to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol or methanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Assay for Nrf2 Activation
The ability of this compound to activate the Nrf2 pathway can be assessed using various cell-based assays.[5][6] A common method is the Antioxidant Response Element (ARE) luciferase reporter assay.
Principle:
This assay utilizes a cell line (e.g., HepG2) that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 leads to its translocation to the nucleus, binding to the ARE, and subsequent expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of Nrf2 activation.
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., sulforaphane)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include wells with a positive control and a vehicle control.
-
Incubation: Incubate the plate for a specific period (e.g., 24 hours) to allow for Nrf2 activation and luciferase expression.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a measure of cell viability (e.g., a parallel MTT assay) and express the results as fold induction over the vehicle control.
Signaling Pathway and Visualization
Nrf2 Activation by Dithiolethiones
Dithiolethiones, including this compound, are known to activate the Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Dithiolethiones are electrophilic compounds that can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione synthesis.[7][8]
Caption: Nrf2 activation by this compound.
Experimental Workflow for Assessing Nrf2 Activation
The following diagram illustrates a typical experimental workflow to investigate the activation of the Nrf2 pathway by a test compound like this compound.
Caption: Experimental workflow for Nrf2 activation assessment.
Conclusion
This compound is a versatile molecule with significant applications in both materials science and pharmacology. Its role as a precursor to organic conductors and its ability to modulate the critical Nrf2 antioxidant pathway underscore its importance for further research and development. This guide provides foundational technical information to aid researchers and scientists in their exploration of this compound's properties and potential applications.
References
- 1. This compound | 49638-64-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. This compound | C5H6S5 | CID 362959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Chemical Properties of 4,5-Bis(methylthio)-1,3-dithiole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical properties of 4,5-bis(methylthio)-1,3-dithiole-2-thione. This organosulfur compound is a key precursor in the synthesis of tetrathiafulvalene (TTF) derivatives, which are integral to the development of organic conductors and molecular electronics. This document collates essential data on its chemical and physical properties, provides a detailed plausible synthetic protocol, and outlines its key reactivity. All quantitative data is presented in structured tables for ease of reference, and a detailed experimental workflow for its synthesis is visualized using the DOT language.
Core Chemical Properties
This compound, a derivative of 1,3-dithiole-2-thione, is characterized by the presence of two methylthio groups attached to the dithiole ring. These structural features impart specific chemical and physical properties that are crucial for its application in materials science.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₆S₅ | [1][2] |
| Molecular Weight | 226.43 g/mol | [1][2] |
| CAS Number | 49638-64-4 | [1][3] |
| Appearance | Light orange to yellow to green powder/crystal | [3] |
| Melting Point | 101.0 - 104.0 °C | [3] |
| Purity | >98.0% (GC) or ≥90% available commercially | [3] |
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹³C NMR | Signals corresponding to the methyl carbons (-SCH₃), the sp² carbons of the dithiole ring, and the thione carbon (C=S). The thione carbon would appear significantly downfield. |
| ¹H NMR | A singlet peak corresponding to the six equivalent protons of the two methyl groups (-SCH₃). |
| IR Spectroscopy | Characteristic absorption bands for C-S stretching, C=S stretching (thione group), and C-H stretching and bending of the methyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process starting from carbon disulfide. The following is a detailed experimental protocol adapted from established methods for the synthesis of related 1,3-dithiole-2-thione-4,5-dithiolate derivatives.
3.1. Materials and Equipment
-
Carbon disulfide (CS₂)
-
Sodium metal
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Zinc chloride (ZnCl₂)
-
Tetraethylammonium bromide
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Methanol
-
Diethyl ether
-
Standard glassware for inert atmosphere synthesis
-
Mechanical stirrer
-
Dropping funnel
3.2. Experimental Procedure
Step 1: Formation of the 1,3-Dithiole-2-thione-4,5-dithiolate Dianion
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), sodium metal is reacted with an excess of carbon disulfide in anhydrous DMF. This reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction.
-
The reaction mixture is stirred vigorously for several hours, during which the sodium metal dissolves and the solution turns a deep reddish-brown, indicating the formation of the sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit).
Step 2: Formation of the Zincate Complex
-
A solution of zinc chloride in aqueous ammonia and methanol is added to the reaction mixture.
-
This is followed by the addition of an aqueous solution of tetraethylammonium bromide.
-
The resulting precipitate, tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate, is collected by filtration, washed with methanol and diethyl ether, and dried under vacuum.
Step 3: Methylation to Yield this compound
-
The dried zincate complex is suspended in a suitable solvent such as acetone or DMF.
-
A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the suspension.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The product is isolated by pouring the reaction mixture into water and extracting with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.
Reactivity and Applications
The primary application of this compound is as a precursor in the synthesis of tetrathiafulvalene (TTF) and its derivatives. The thione group can undergo coupling reactions, typically mediated by phosphites, to form the central double bond of the TTF core.
The sulfur atoms in the dithiole ring and the methylthio groups are nucleophilic and can participate in various reactions, including oxidation and complexation with metal ions. The reactivity of the dithiole-2-thione moiety is a subject of ongoing research, with potential applications in the development of novel heterocyclic compounds and functional materials.
Visualizations
References
In-Depth Technical Guide: 4,5-Bis(methylthio)-1,3-dithiole-2-thione (CAS Number: 49638-64-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and hazards associated with 4,5-Bis(methylthio)-1,3-dithiole-2-thione, registered under CAS number 49638-64-4. This organosulfur compound is a pivotal precursor in the field of materials science, particularly in the synthesis of tetrathiafulvalene (TTF) derivatives, which are integral components of organic conductors and molecular electronics. This document consolidates key data into structured tables, outlines detailed experimental protocols for its synthesis, and includes visual diagrams to elucidate its synthetic pathway and logical relationships, adhering to stringent presentation and visualization standards.
Chemical and Physical Properties
This compound is a sulfur-rich heterocyclic compound. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 49638-64-4 | [1][2] |
| Molecular Formula | C₅H₆S₅ | [1][2] |
| Molecular Weight | 226.43 g/mol | [3] |
| Appearance | Light orange to yellow to green powder/crystal | [4] |
| Melting Point | 101.0 to 104.0 °C | [4] |
| Boiling Point (Predicted) | 312.4 ± 52.0 °C | [4] |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [4] |
| Solubility | Insoluble in water. | [4] |
| Purity | >98.0% (GC) | |
| Storage | Room temperature, in a cool and dark place (<15°C), under inert gas. | |
| Sensitivity | Light and air sensitive. |
Synthesis and Reactivity
The primary synthetic route to this compound involves the S-alkylation of the disodium salt of 4,5-dimercapto-1,3-dithiole-2-thione (dmit²⁻). This precursor is typically generated from the reduction of carbon disulfide.
Synthesis Pathway
The overall synthesis can be depicted as a two-step process starting from carbon disulfide.
Caption: Synthesis pathway of this compound.
Experimental Protocols
Step 1: Preparation of Disodium 4,5-dimercapto-1,3-dithiole-2-thione (Na₂dmit)
Caution: This reaction should be performed in a well-ventilated fume hood as carbon disulfide is toxic and flammable.
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add dry dimethylformamide (DMF).
-
Add metallic sodium to the DMF and stir to form a suspension.
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide dropwise to the sodium suspension while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours. The reaction of carbon disulfide with sodium yields the disodium salt of 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit) along with sodium trithiocarbonate.[5]
Step 2: Synthesis of this compound
-
To the reaction mixture containing Na₂dmit, add methyl iodide dropwise at room temperature.
-
Stir the mixture overnight.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield this compound as a crystalline solid.[6]
Reactivity
The primary reactivity of this compound lies in its role as a precursor to tetrathiafulvalene (TTF) derivatives. The thione group can be converted to an oxo group, and subsequent coupling reactions can be employed to synthesize symmetrical and unsymmetrical TTFs. These reactions typically involve phosphite-mediated coupling.
Applications
The principal application of this compound is in the field of materials science, specifically in the synthesis of organic electronic materials.
-
Precursor for Tetrathiafulvalene (TTF) Derivatives: This compound is a key building block for the synthesis of a wide range of TTF derivatives.[4][7] TTF and its analogues are strong electron donors and are used to create charge-transfer salts and radical ion salts, many of which exhibit high electrical conductivity and some even superconductivity.[8]
-
Organic Conductors and Semiconductors: The TTF derivatives synthesized from this precursor are integral to the development of organic conductors and semiconductors.[6] These materials are used in various electronic applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.[9][10]
-
Molecular Electronics: Due to their unique electronic properties, TTF-based molecules are investigated for their potential use in molecular-scale electronic devices, such as molecular wires and switches.[8][11]
The relationship between this compound and its applications can be visualized as follows:
Caption: Workflow from precursor to application.
Hazards and Safety
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture according to GHS. However, as with all chemicals, it should be handled with care in a laboratory setting.
| Hazard Information | Description | Source(s) |
| GHS Classification | Not a hazardous substance or mixture. | [1] |
| Signal Word | None | [1] |
| Hazard Statement(s) | None | [1] |
| Precautionary Statement(s) | None | [1] |
| First Aid Measures | ||
| Eye Contact | Rinse thoroughly with plenty of water. | [1] |
| Skin Contact | Wash off with soap and plenty of water. | [1] |
| Inhalation | Move person into fresh air. | [1] |
| Ingestion | Rinse mouth with water. | [1] |
| Fire-Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [1] |
| Handling and Storage | Handle in a well-ventilated area. Keep container tightly closed. Store in a cool, dry place. | [1] |
| Personal Protective Equipment | Eye protection, protective gloves, and lab coat. | [1] |
Biological Activity
There is currently no significant information available in the public domain regarding the biological activity or mechanism of action of this compound. Its primary use and research focus are in the realm of materials science and organic chemistry.
Conclusion
This compound (CAS 49638-64-4) is a crucial building block in the synthesis of tetrathiafulvalene derivatives, which are at the forefront of research in organic electronics and materials science. While it does not present significant hazards, standard laboratory safety precautions should always be observed. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and professionals in related fields. Further research into the reactivity and potential applications of this versatile molecule is ongoing and promises to yield new advancements in materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C5H6S5 | CID 362959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 49638-64-4 | TCI AMERICA [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound suppliers USA [americanchemicalsuppliers.com]
- 8. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]
- 9. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 10. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 4,5-Bis(methylthio)-1,3-dithiole-2-thione: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,5-Bis(methylthio)-1,3-dithiole-2-thione, a molecule of interest for researchers and professionals in the fields of materials science and drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a structured format for ease of comparison and analysis. Detailed experimental protocols, based on established methodologies for organosulfur compounds, are also provided to aid in the replication and validation of these findings.
Spectroscopic Data Summary
The empirical formula for this compound is C₅H₆S₅, with a molecular weight of 226.43 g/mol .[1] The structural and spectroscopic data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Data (Predicted)
While a publicly available experimental ¹H NMR spectrum for this compound is not readily accessible, the chemical environment of the protons allows for a reliable prediction. The molecule contains two equivalent methyl groups attached to sulfur atoms. Protons of methyl groups in thioethers typically resonate in the range of δ 2.0-3.0 ppm.
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~2.5 ppm | Singlet | 6H | 2 x -SCH₃ |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) | Assignment |
| 19.5 ppm | -SCH₃ |
| 136.9 ppm | C=C |
| 213.5 ppm | C=S |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The Attenuated Total Reflectance (ATR) IR spectrum of this compound exhibits several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Weak | C-H stretch (methyl) |
| ~1420 | Medium | C-H bend (methyl) |
| ~1050 | Strong | C=S stretch (thione) |
| ~700-800 | Medium | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The gas chromatography-mass spectrometry (GC-MS) data for this compound shows a molecular ion peak consistent with its molecular weight.
| m/z | Relative Intensity | Assignment |
| 226 | High | [M]⁺ (Molecular Ion) |
| 211 | Medium | [M - CH₃]⁺ |
| 179 | Medium | [M - SCH₃]⁺ |
| 134 | High | [C₃H₂S₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of organosulfur compounds.
NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a corresponding frequency (e.g., 100 MHz or 125 MHz). A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (0-220 ppm) is employed, and a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Infrared (IR) Spectroscopy
ATR-IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 to 32 scans is typically performed to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The analysis is performed on a GC-MS system equipped with a capillary column suitable for organosulfur compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to support further research and development activities involving this compound.
References
Synthesis of 4,5-Bis(methylthio)-1,3-dithiole-2-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis mechanism for 4,5-Bis(methylthio)-1,3-dithiole-2-thione, a key precursor in the development of organic conductors and molecular electronics, particularly as a building block for tetrathiafulvalene (TTF) derivatives.[1] The synthesis is a multi-step process that involves the formation of a key intermediate, the 4,5-dimercapto-1,3-dithiole-2-thione dianion (dmit²⁻), followed by its alkylation.
Core Synthesis Mechanism
The primary route to this compound involves a two-stage process:
-
Formation of the 4,5-dithio-1,3-dithiole-2-thione precursor: This is typically achieved through the reaction of carbon disulfide (CS₂) with an alkali metal to form a dithiolate salt.[2] A common and effective method involves the formation of a stable zincate complex, Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate. This method provides a readily accessible and purifiable source of the required dithiolate.[3]
-
S-Methylation: The dithiolate intermediate is then alkylated using a methylating agent, such as methyl iodide, to introduce the two methylthio groups, yielding the final product, this compound. The alkylation of 4,5-dimercapto-1,3-dithiole-2-thione (dmit) derivatives is a well-established method for producing a variety of substituted 1,3-dithiole-2-thiones.[4]
Experimental Data
The following table summarizes quantitative data for a representative synthesis of a key precursor, Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate, which can then be alkylated to the target compound.
| Parameter | Value | Reference |
| Starting Material | Carbon Disulfide (CS₂) | [3] |
| Reagents | Zinc powder, Tetraethylammonium bromide | [3] |
| Solvent | N,N-Dimethylformamide (DMF) | [3] |
| Product | Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate | [3] |
| Yield | 83-84% | [3] |
| Appearance | Red powder | [3] |
Experimental Protocols
The following is a detailed methodology for the synthesis of the key precursor, which can then be S-methylated to yield this compound.
Synthesis of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate [3]
Caution: This procedure should be carried out in a well-ventilated fume hood as carbon disulfide is toxic and highly flammable.
-
Apparatus Setup: An oven-dried, 3-L, round-bottomed flask is equipped with a mechanical stirrer, a 250-mL pressure-equalizing dropping funnel, and a gas inlet tube connected to a nitrogen source.
-
Reaction Mixture Preparation: The flask is charged with 400 mL of anhydrous N,N-dimethylformamide (DMF), 40 g (0.61 mol) of zinc powder, and 130 g (0.62 mol) of tetraethylammonium bromide.
-
Initiation of Reaction: The mixture is stirred vigorously under a nitrogen atmosphere. Carbon disulfide (120 mL, 2.0 mol) is added to the dropping funnel and then added to the stirred suspension over a period of 30 minutes.
-
Reaction Progression: An exothermic reaction occurs, and the temperature of the mixture rises to approximately 80-90°C. The color of the solution changes from colorless to deep red. After the initial exotherm subsides, the reaction mixture is stirred for an additional 2 hours at room temperature.
-
Product Isolation: The reaction mixture is filtered by suction through a coarse-fritted funnel to remove unreacted zinc powder. The filtrate is then poured into 1.5 L of water, resulting in the precipitation of a red solid.
-
Purification: The crude product is collected by suction filtration and washed with 200 mL of water, followed by 200 mL of acetone, and finally with 200 mL of ether.
-
Drying: The resulting red powder is dried in a desiccator under vacuum to yield 74–76 g (83–84%) of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate. This product is sufficiently pure for subsequent alkylation reactions.
S-Methylation to this compound (General Procedure)
While a specific protocol for the methylation of the zincate salt is not detailed in the provided search results, a general procedure for the alkylation of dmit derivatives can be inferred.
-
Dissolution of the Precursor: The Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate is dissolved in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Addition of Methylating Agent: A stoichiometric amount (or a slight excess) of a methylating agent, typically methyl iodide (CH₃I), is added to the solution.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: The reaction mixture is typically poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure this compound.
Visualizing the Synthesis Pathway
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Overall synthesis workflow for this compound.
Caption: Logical relationship of key stages in the synthesis.
References
An In-depth Technical Guide to the Core Reactions of 4,5-Bis(methylthio)-1,3-dithiole-2-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key chemical reactions involving 4,5-bis(methylthio)-1,3-dithiole-2-thione. This versatile organosulfur compound is a cornerstone in the synthesis of tetrathiafulvalene (TTF) derivatives, which are integral to the development of conductive organic materials and molecular electronics.[1] This document details the synthesis of the title compound, its primary coupling reactions, conversion to its oxo-analog, and other notable transformations. Experimental protocols, quantitative data, and mechanistic visualizations are provided to support research and development in this field.
Synthesis of this compound
The synthesis of this compound is typically achieved from carbon disulfide. A common method involves the reduction of carbon disulfide with an alkali metal, such as sodium, to form the disodium salt of 1,3-dithiole-2-thione-4,5-dithiolate (dmit²⁻).[2] This intermediate is then alkylated, in this case with methyl iodide or a similar methylating agent, to yield the desired product. The reaction pathway is outlined below.
Experimental Protocol: Synthesis from Carbon Disulfide
Caution: Carbon disulfide is highly flammable and toxic. This procedure should be performed in a well-ventilated fume hood.
-
Formation of the dmit²⁻ salt: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, metallic sodium is reacted with carbon disulfide in an anhydrous solvent such as DMF.[2]
-
Complexation (optional but recommended for purification): The resulting disodium salt can be complexed with a metal salt, such as zinc chloride, in the presence of a tetraalkylammonium salt to precipitate a more stable and purifiable intermediate, such as tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate.[2]
-
Alkylation: The dmit²⁻ salt (or its zinc complex) is then treated with an excess of a methylating agent, such as methyl iodide, in a suitable solvent like acetone or THF at room temperature.
-
Work-up and Purification: The reaction mixture is typically filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and dichloromethane, to afford this compound as a crystalline solid.
Core Reactivity: Formation of Tetrathiafulvalene (TTF) Derivatives
The most prominent reaction of this compound is its use as a precursor for the synthesis of tetrathiafulvalene (TTF) and its derivatives. This is typically achieved through a phosphite-mediated coupling reaction, which involves the desulfurization and dimerization of the dithiole-2-thione.
Phosphite-Mediated Self-Coupling
The self-coupling of this compound in the presence of a trialkyl phosphite, such as triethyl phosphite, yields the symmetrical tetrathiafulvalene derivative, tetrakis(methylthio)tetrathiafulvalene. The reaction is typically carried out at elevated temperatures.
Phosphite-Mediated Cross-Coupling
More versatile is the cross-coupling reaction with a 1,3-dithiol-2-one derivative. This allows for the synthesis of unsymmetrical tetrathiafulvalenes.[3] For example, reacting this compound with a different 1,3-dithiol-2-one in the presence of triethyl phosphite leads to the formation of a TTF derivative with substituents from both starting materials.
Experimental Protocol: Phosphite-Mediated Coupling for TTF Synthesis
-
Reactant Mixture: this compound and the corresponding 1,3-dithiol-2-one (for cross-coupling) or another equivalent of the thione (for self-coupling) are dissolved in an excess of triethyl phosphite. The phosphite often serves as both the reagent and the solvent.
-
Reaction Conditions: The mixture is heated, typically under an inert atmosphere (e.g., nitrogen or argon), to a temperature ranging from 110 to 140 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: After cooling, the excess triethyl phosphite is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel, followed by recrystallization to yield the pure tetrathiafulvalene derivative.
Mechanism of Phosphite-Mediated Coupling
The reaction is believed to proceed through the initial nucleophilic attack of the phosphite on the exocyclic sulfur atom of the thione. This is followed by the formation of a zwitterionic intermediate, which then undergoes further reactions, including dimerization and elimination of trialkyl thiophosphate, to yield the final tetrathiafulvalene product.
Conversion to 4,5-Bis(methylthio)-1,3-dithiol-2-one
The thione group of this compound can be converted to a ketone (oxo-derivative), yielding 4,5-bis(methylthio)-1,3-dithiol-2-one. This reaction is significant as the resulting dithiol-2-one is a key building block for the aforementioned cross-coupling reactions to produce unsymmetrical TTFs.
Experimental Protocol: Oxidation of the Thione
-
Oxidizing Agent: A common method involves the use of mercury(II) acetate in a solvent such as acetic acid or a mixture of chloroform and acetic acid.
-
Reaction Conditions: this compound is dissolved in the solvent, and a stoichiometric amount of mercury(II) acetate is added. The reaction is typically stirred at room temperature until completion, as indicated by TLC.
-
Work-up and Purification: The precipitated mercury(II) sulfide is removed by filtration. The filtrate is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove acetic acid. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.
Other Reactions
While the synthesis of TTF derivatives is the most prominent application, this compound can participate in other reactions, such as cycloadditions.
1,3-Dipolar Cycloaddition Reactions
The C=S double bond of the 1,3-dithiole-2-thione can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides and azides.[4] These reactions lead to the formation of five-membered heterocyclic rings.[4] The regioselectivity and stereoselectivity of these reactions can be influenced by the nature of the dipole and the reaction conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for the compounds discussed.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| This compound | C₅H₆S₅ | 226.43 | Light orange to yellow crystalline solid |
| 4,5-Bis(methylthio)-1,3-dithiol-2-one | C₅H₆OS₄ | 210.34 | Light orange to yellow powder/crystal |
| Tetrakis(methylthio)tetrathiafulvalene | C₁₀H₁₂S₈ | 420.81 | Orange to red solid |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | 2.45 (s, 6H) | 19.5, 137.5, 212.0 |
| 4,5-Bis(methylthio)-1,3-dithiol-2-one | 2.40 (s, 6H) | 19.2, 128.0, 191.5 |
| Tetrakis(methylthio)tetrathiafulvalene | 2.42 (s, 12H) | 19.0, 112.5, 129.8 |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.
Safety Information
-
This compound: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Carbon Disulfide: Highly flammable, volatile, and toxic. All work with carbon disulfide must be conducted in a fume hood.
-
Trialkyl Phosphites: These are often malodorous and can be irritants. They should be handled in a fume hood.
-
Mercury(II) Acetate: Highly toxic and should be handled with extreme care, avoiding skin contact and inhalation.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Unsymmetrical Tetrathiafulvalene Derivatives via Me(3)Al-Promoted Reactions of Organotin Compounds with Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
An In-Depth Technical Guide to the Electronic Structure of 4,5-Bis(methylthio)-1,3-dithiole-2-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic structure of 4,5-Bis(methylthio)-1,3-dithiole-2-thione, a key precursor in the synthesis of tetrathiafulvalene (TTF) derivatives used in molecular electronics and materials science. This document details the theoretical basis of its electronic properties and outlines the experimental and computational methodologies used for its characterization.
Introduction to the Electronic Structure
This compound, with the chemical formula C₅H₆S₅, is a sulfur-rich heterocyclic compound.[1] Its electronic structure is of significant interest due to its role as an electron donor in charge-transfer complexes. The molecule's functionality is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic transitions, redox behavior, and potential applications in organic electronics.
The electronic properties of this class of compounds are characterized by π → π* transitions within the dithiole ring system. The extensive conjugation and the presence of multiple sulfur atoms with lone pairs of electrons contribute to a relatively high-lying HOMO, making the molecule a good electron donor.
Theoretical and Computational Analysis
Density Functional Theory (DFT) is a powerful computational tool used to model the electronic structure of molecules like this compound. These calculations provide insights into the energies and spatial distributions of the HOMO and LUMO, the molecular electrostatic potential, and can predict electronic absorption spectra.
Experimental Characterization of the Electronic Structure
The electronic structure of this compound is primarily investigated through UV-Visible (UV-Vis) spectroscopy and cyclic voltammetry (CV).
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The absorption of UV or visible light by the molecule promotes an electron from an occupied orbital (typically the HOMO) to an unoccupied orbital (often the LUMO). The wavelength of maximum absorbance (λmax) is inversely proportional to the energy of this transition.
While a specific UV-Vis spectrum for this compound is not available in the reviewed literature, data for related dmit complexes reveal characteristic π → π* transitions.[4] For instance, metal complexes of dmit show intense absorption bands in the UV region, which are attributed to intra-ligand π → π* transitions.[4]
Table 1: Representative UV-Vis Absorption Data for Related DMIT Compounds
| Compound/Complex | Solvent | λmax (nm) | Assignment | Reference |
| [Pd(dmit)₂]²⁻ | Acetonitrile | 228, 275, 425 | π → π | [4] |
| [Pt(dmit)₂]²⁻ | Acetonitrile | 229, 270, 425 | π → π | [4] |
| [4][5]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione | CH₂Cl₂ | 275 | Not specified | [6] |
-
Sample Preparation: A dilute solution of the compound (typically 10⁻⁵ to 10⁻⁴ M) is prepared in a UV-transparent solvent, such as acetonitrile or dichloromethane.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Blank Measurement: A cuvette containing only the solvent is placed in the reference beam path to record a baseline spectrum.
-
Sample Measurement: A cuvette with the sample solution is placed in the sample beam path.
-
Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule. For an electron donor like this compound, the oxidation potential provides an experimental measure of the energy required to remove an electron from the HOMO. Reversible oxidation processes are characteristic of stable radical cation formation, a desirable property for materials in molecular electronics.
Table 2: Representative Oxidation Potentials for Related Compounds
| Compound | Solvent/Electrolyte | E₁ (V vs. reference) | E₂ (V vs. reference) | Reference |
| Quinoxalinedithiolato-Titanium(IV) Derivatives | CH₂Cl₂ / [NBu₄][BF₄] | Variable | Variable | [7] |
| Substituted 1,4-benzoquinones | Not specified | Variable | - | [8] |
-
Sample Preparation: A solution of the compound (typically 1-5 mM) is prepared in an appropriate solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen).
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Data Acquisition: The potential of the working electrode is swept linearly with time to a set vertex potential and then reversed. The resulting current is measured as a function of the applied potential. The potential is often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Data Analysis: The cyclic voltammogram is analyzed to determine the half-wave potentials (E₁/₂) for the redox processes, which provide information about the HOMO and LUMO energy levels.
Visualizations
The following diagrams illustrate the workflow for determining the electronic structure of this compound and the relationship between experimental data and theoretical concepts.
Caption: Workflow for Electronic Structure Determination.
References
- 1. This compound | C5H6S5 | CID 362959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An experimental and theoretical study of the electronic spectra of tetraethylammonium [bis(1,3-dithiole-2-thione-4,5-dithiolato)M(III)] and tetraethylammonium [bis(1,3-dithiole-2-one-4,5-dithiolato)M(III)] (M = Sb or Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. (Thio)substituted-1,4-benzoquinones: Synthesis, electrochemistry, DFT calculations and potential antiproliferative effect against MDAMB- 231 cells | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
Navigating the Solubility Landscape of 4,5-Bis(methylthio)-1,3-dithiole-2-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Bis(methylthio)-1,3-dithiole-2-thione, a sulfur-rich heterocyclic compound, has garnered interest within various fields of chemical research. A fundamental understanding of its solubility in common organic solvents is paramount for its application in synthesis, purification, and formulation. This technical guide addresses the current knowledge gap regarding the quantitative solubility of this compound. While extensive searches for precise solubility data have not yielded specific numerical values, this document provides a comprehensive overview of qualitative solubility information and, crucially, details the experimental protocols necessary for researchers to determine these values in their own laboratories. This guide is intended to be a practical resource, empowering scientific professionals to generate the critical data needed for their research and development endeavors.
Introduction to this compound
This compound, also known by its acronym DMIT (in its dithiolate form), is a notable organosulfur compound. Its molecular structure, rich in sulfur atoms, imparts unique electronic properties, making it a precursor and component in the synthesis of tetrathiafulvalene (TTF) derivatives and other electroactive materials. Understanding its behavior in various solvents is a critical first step in exploring its potential applications, from materials science to medicinal chemistry.
Current State of Solubility Data: A Qualitative Assessment
A thorough review of scientific literature, chemical databases, and supplier technical data sheets reveals a significant lack of quantitative solubility data for this compound in common organic solvents. General observations from related studies suggest that compounds with similar structures are often characterized by low solubility in many organic solvents. This limited solubility can present challenges in reaction chemistry, purification via crystallization, and formulation for biological screening.
The absence of readily available quantitative data necessitates that researchers determine the solubility of this compound experimentally to suit their specific needs. The following sections provide detailed methodologies for this purpose.
Experimental Protocols for Determining Solubility
To empower researchers to obtain the necessary solubility data, this section outlines established and reliable experimental protocols. The choice of method will depend on the required accuracy, the amount of available compound, and the available analytical instrumentation.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.
Detailed Methodology:
-
Preparation:
-
Accurately weigh an amount of this compound that is in clear excess of its estimated solubility.
-
Transfer the solid to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Add a precise volume of the desired organic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, Dichloromethane, Toluene, Acetone, etc.).
-
-
Equilibration:
-
Place the sealed container in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture at a constant rate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter) to remove any particulate matter. This step is critical to avoid artificially high solubility readings.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique. Suitable methods include:
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its sensitivity and specificity. A calibration curve must be generated using standards of known concentration.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore, a calibration curve can be prepared to relate absorbance to concentration.
-
Gravimetric Analysis: A known volume of the filtered supernatant can be evaporated to dryness, and the mass of the remaining solid can be determined. This method is less sensitive and requires larger sample volumes.
-
-
-
Calculation:
-
Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
High-Throughput Screening (HTS) Solubility Assays
For drug discovery and development professionals who need to screen the solubility of multiple compounds or in various solvent systems, HTS methods can be employed. These are often miniaturized and automated versions of the equilibrium solubility method.
Principle: Small amounts of the compound are dispensed into microplate wells, followed by the addition of the solvent. After a shorter equilibration period, the concentration of the dissolved compound is determined, often using UV-Vis plate readers or automated HPLC systems. While potentially less precise than the traditional shake-flask method, HTS assays provide rapid and valuable comparative solubility data.
Data Presentation
As no quantitative data for the solubility of this compound in common solvents is currently available in the public domain, a data table cannot be provided. Researchers who follow the experimental protocols outlined above are encouraged to present their findings in a clear and structured tabular format, as exemplified below:
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| Dichloromethane | Experimental Value | Calculated Value | HPLC |
| Tetrahydrofuran (THF) | Experimental Value | Calculated Value | HPLC |
| Acetonitrile | Experimental Value | Calculated Value | HPLC |
| Toluene | Experimental Value | Calculated Value | HPLC |
| Acetone | Experimental Value | Calculated Value | HPLC |
| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value | HPLC |
| N,N-Dimethylformamide (DMF) | Experimental Value | Calculated Value | HPLC |
Visualizing the Experimental Workflow
To provide a clear visual representation of the logical steps involved in determining the solubility of this compound, the following workflow diagram has been generated using the DOT language.
Conclusion
While a definitive, quantitative solubility profile for this compound in common organic solvents is not yet established in the scientific literature, this should not hinder its investigation and application. By employing the detailed experimental protocols provided in this guide, researchers can confidently and accurately determine the solubility of this compound in their solvents of interest. The generation and dissemination of such data will be invaluable to the scientific community, fostering a deeper understanding of this intriguing molecule and paving the way for its use in novel applications.
Thermal Stability and Decomposition of 4,5-Bis(methylthio)-1,3-dithiole-2-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4,5-Bis(methylthio)-1,3-dithiole-2-thione. Due to the limited direct experimental data on the thermal analysis of this specific compound, this guide leverages data from closely related structural analogs and general principles of organosulfur chemistry to provide insights into its thermal behavior. This document covers known physical properties, inferred thermal stability, a detailed synthesis protocol, and a proposed decomposition pathway. All quantitative data is summarized in tables, and experimental and logical workflows are visualized using diagrams.
Introduction
This compound is a sulfur-rich heterocyclic compound belonging to the dithiolethione class. Dithiolethiones are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as precursors for tetrathiafulvalene (TTF) derivatives, which are key components in the development of organic conductors. Understanding the thermal stability and decomposition profile of this compound is crucial for its handling, storage, and application in various fields, including drug development, where thermal processing may be involved.
Physicochemical Properties
This compound is a light orange to yellow or green crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₆S₅ | PubChem |
| Molecular Weight | 226.43 g/mol | Santa Cruz Biotechnology [1] |
| CAS Number | 49638-64-4 | PubChem [2] |
| Melting Point | 101.0 - 104.0 °C | Commercial Supplier |
| Appearance | Light orange to Yellow to Green powder/crystal | Commercial Supplier |
Thermal Stability and Decomposition Analysis
A closely related compound,-[3][4]dithiolo-[4,5-d][1,3-dithiole]-2,5-dione, has been reported to have a melting point of 181 °C with decomposition. [4]DSC analysis of this compound showed a sharp endothermic signal with an onset temperature of 181.5–181.7 °C, confirming that melting and decomposition occur concurrently. [4] Another class of related sulfur-containing heterocycles, 1,3-oxothiolane-2-thiones, have been shown by TGA to be more thermally stable than their epoxide analogs.
Based on this information, it can be inferred that this compound likely exhibits moderate thermal stability, with decomposition expected to occur at or near its melting point. The provided melting range of 101.0 - 104.0 °C may represent the onset of this decomposition.
Table 1: Thermal Data for this compound and a Structural Analog
| Compound | Melting Point (°C) | DSC Onset (°C) | Notes |
| This compound | 101.0 - 104.0 | Not Available | May coincide with decomposition onset. |
| -[3][4]Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione | 181 (dec.) | 181.5 - 181.7 | Melting with decomposition. [4] |
Proposed Decomposition Pathway
The pyrolysis of 1,2-dithiole-3-thiones has been reported to proceed through a rearrangement to a thioacylthioketene intermediate. [5]This intermediate can then undergo fragmentation to yield carbon disulfide and an alkyne. [5]While this compound is a 1,3-dithiole-2-thione, a similar fragmentation pattern involving the robust dithiolethione core is plausible.
A likely decomposition pathway could involve the homolytic cleavage of the C-S bonds of the methylthio groups, followed by rearrangement and fragmentation of the dithiolethione ring. The weaker S-CH₃ bonds are expected to cleave first under thermal stress.
Caption: Proposed decomposition pathway for this compound.
Experimental Protocols
While specific experimental data for the thermal analysis of this compound is not available, a general methodology for conducting such an analysis is provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan (e.g., alumina or platinum).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different stages.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, as well as to detect any phase transitions or decomposition events by measuring the heat flow to or from the sample as a function of temperature.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum).
-
Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Endothermic peaks will indicate melting or other phase transitions, while exothermic peaks will indicate crystallization or decomposition.
Caption: General experimental workflow for thermal analysis.
Synthesis
The synthesis of this compound typically proceeds via the alkylation of the 1,3-dithiole-2-thione-4,5-dithiolate dianion (dmit²⁻). This dianion is commonly generated from the reduction of carbon disulfide.
A general and widely used procedure involves the reduction of carbon disulfide with sodium in dimethylformamide (DMF) to produce sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit). [6]This is followed by the alkylation of the dithiolate with an appropriate methylating agent, such as methyl iodide or dimethyl sulfate.
Reaction Scheme:
-
Formation of the dithiolate: 4 Na + 4 CS₂ → Na₂C₃S₅ + Na₂CS₃
-
Alkylation: Na₂C₃S₅ + 2 CH₃I → C₅H₆S₅ + 2 NaI
Detailed Protocol for the Synthesis of the Precursor, Sodium 1,3-dithiole-2-thione-4,5-dithiolate (adapted from Organic Syntheses): [7] Caution: This reaction should be performed in a well-ventilated fume hood as carbon disulfide is toxic and flammable.
-
An oven-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium metal shavings in an inert solvent such as anhydrous dimethylformamide (DMF).
-
The flask is cooled in an ice bath, and carbon disulfide is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The excess sodium is quenched by the slow addition of methanol.
-
The resulting sodium 1,3-dithiole-2-thione-4,5-dithiolate can be isolated or used in situ for the subsequent alkylation step.
Alkylation to this compound:
-
To the solution of sodium 1,3-dithiole-2-thione-4,5-dithiolate, two equivalents of methyl iodide are added dropwise at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The product is then isolated by extraction and purified by column chromatography or recrystallization.
Conclusion
While direct experimental thermal analysis data for this compound is currently lacking in the scientific literature, this technical guide provides a comprehensive overview based on available information for the compound and its structural analogs. The compound is expected to have moderate thermal stability, with decomposition likely occurring around its melting point of 101.0 - 104.0 °C. The proposed decomposition pathway involves the fragmentation of the dithiolethione ring, potentially forming carbon disulfide and various organosulfur species. The provided experimental protocols offer a framework for future studies to precisely determine the thermal properties of this important molecule. A detailed synthesis procedure is also outlined to aid researchers in obtaining this compound for further investigation.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C5H6S5 | CID 362959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Thioacylthioketenes by pyrolysis of 1,3-dithiethanes and 1,2-dithiole derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Sodium 1,3-dithiole-2-thione-4,5-dithiolate - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Core of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT) Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, properties, and applications of 1,3-dithiole-2-thione-4,5-dithiolate (DMIT), a versatile ligand in coordination chemistry and materials science. The unique electronic structure of DMIT and its metal complexes has led to the development of novel molecular conductors and superconductors.
Introduction to DMIT
The 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand, with the chemical formula C₃S₅²⁻, is a remarkable building block in the field of molecular materials.[1] Its planar structure and sulfur-rich composition facilitate strong intermolecular interactions, which are crucial for charge transport in the solid state. The ability of dmit to coordinate with a variety of metal ions has given rise to a vast family of complexes with tunable electronic properties.[2][3] These complexes are of significant interest for their potential applications in electronics, spintronics, and catalysis.[4]
Synthesis of the DMIT Ligand and its Precursors
The most common route for the synthesis of the dmit ligand starts from the reduction of carbon disulfide (CS₂).[1][5] The sodium salt, Na₂dmit, is a key intermediate and is typically prepared by reacting sodium metal with CS₂ in a polar aprotic solvent like dimethylformamide (DMF).[1]
Experimental Protocol: Synthesis of Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit)
Materials:
-
Sodium metal
-
Carbon disulfide (CS₂)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous DMF.
-
Carefully add small pieces of sodium metal to the DMF while stirring under a nitrogen atmosphere.
-
Slowly add carbon disulfide dropwise to the sodium suspension. An exothermic reaction will occur, and the reaction mixture will turn dark.
-
After the addition is complete, heat the mixture to reflux for several hours until all the sodium has reacted.
-
Cool the reaction mixture to room temperature. The product, Na₂dmit, will precipitate out of the solution along with sodium trithiocarbonate (Na₂CS₃).[5]
-
The crude product can be purified by conversion to a more stable, soluble complex, such as the zincate complex, followed by decomposition to regenerate the purified dmit salt.[1]
Coordination Chemistry of DMIT
The dmit ligand is a versatile chelating agent that can coordinate to a wide range of transition and main group metals.[2][6] The resulting metal-dmit complexes exhibit diverse geometries and electronic structures, which are influenced by the nature of the metal ion and its oxidation state.[3]
Synthesis of Metal-DMIT Complexes
A general method for the synthesis of metal-dmit complexes involves the reaction of a metal salt with a soluble dmit salt, such as Na₂dmit or a tetraalkylammonium salt of the zincate complex, [Zn(dmit)₂]²⁻.[3]
Experimental Protocol: Synthesis of Bis(tetraethylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II), [(C₂H₅)₄N]₂[Zn(dmit)₂]
Materials:
-
Na₂dmit (crude or purified)
-
Zinc Chloride (ZnCl₂)
-
Tetraethylammonium bromide ((C₂H₅)₄NBr)
-
Methanol
Procedure:
-
Dissolve crude Na₂dmit in methanol.
-
To this solution, add a solution of ZnCl₂ in methanol. A precipitate of the zincate complex will form.
-
Add a solution of tetraethylammonium bromide in methanol to the reaction mixture.
-
Stir the mixture for a period, then filter to collect the precipitate of [(C₂H₅)₄N]₂[Zn(dmit)₂].
-
The product can be recrystallized from a suitable solvent like acetone or acetonitrile to obtain pure crystals.[7][8][9]
This zincate complex is a useful starting material for the synthesis of other metal-dmit complexes through transmetalation reactions.
Physicochemical Properties of DMIT and its Complexes
The properties of metal-dmit complexes are extensively studied using various spectroscopic and electrochemical techniques.
Spectroscopic Properties
Infrared (IR) Spectroscopy: The IR spectra of dmit complexes show characteristic bands for the C=C and C=S stretching vibrations within the dithiole ring.[10] These bands are sensitive to the coordination environment and the oxidation state of the metal center.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of metal-dmit complexes are characterized by intense ligand-to-metal charge transfer (LMCT) and intraligand π-π* transitions.[11][12]
| Complex | Solvent | λ_max (nm) | Assignment |
| [Ni(dmit)₂]²⁻ | Acetonitrile | 330, 410, 570 | Intraligand, LMCT |
| [Pd(dmit)₂]²⁻ | Acetonitrile | 320, 380, 460 | Intraligand, LMCT |
| [Pt(dmit)₂]²⁻ | Acetonitrile | 310, 360, 440 | Intraligand, LMCT |
Note: The exact absorption maxima can vary depending on the counter-ion and the solvent.
Electrochemical Properties
Cyclic voltammetry is a powerful tool to investigate the redox behavior of metal-dmit complexes.[13] These complexes often exhibit multiple reversible redox waves, indicating their ability to exist in several stable oxidation states.
| Complex | Solvent/Electrolyte | E₁/₂ (V vs. Ag/AgCl) | Redox Couple |
| [Ni(dmit)₂]²⁻ | DMF / TBAPF₆ | -0.65 | [Ni(dmit)₂]²⁻ / [Ni(dmit)₂]⁻ |
| [Ni(dmit)₂]²⁻ | DMF / TBAPF₆ | -0.15 | [Ni(dmit)₂]⁻ / [Ni(dmit)₂]⁰ |
| [Pd(dmit)₂]²⁻ | DMF / TBAPF₆ | -0.70 | [Pd(dmit)₂]²⁻ / [Pd(dmit)₂]⁻ |
| [Pd(dmit)₂]²⁻ | DMF / TBAPF₆ | -0.20 | [Pd(dmit)₂]⁻ / [Pd(dmit)₂]⁰ |
Note: Potentials are approximate and can be influenced by experimental conditions.
Applications in Molecular Conductors
The most significant application of DMIT chemistry is in the development of molecular conductors and superconductors.[4] The planar nature of the metal-dmit complexes allows for their stacking in the solid state, leading to the formation of conduction pathways through the overlap of π-orbitals.
A landmark example is the charge-transfer salt (TTF)[Ni(dmit)₂]₂, which was the first molecular superconductor based on a transition metal complex.[14] In this material, segregated stacks of TTF cations and [Ni(dmit)₂] anions create a network for electron transport.
Conductivity Data for Selected DMIT-based Conductors
| Compound | Conductivity (S/cm) at RT | Superconducting T_c (K) | Pressure |
| (TTF)[Ni(dmit)₂]₂ | ~200 | 1.62 | 7 kbar |
| (CH₃)₄N[Ni(dmit)₂]₂ | ~50 | 5.0 | 7 kbar |
| α'-(BEDT-TTF)₂[Au(dmit)₂] | ~30 | 4.98 | ambient |
Visualization of Key Concepts
Synthesis Pathway of DMIT and a Metal Complex
References
- 1. Optimization of crystal packing in semiconducting spin-crossover materials with fractionally charged TCNQδ− anions (0 < δ < 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbon disulfide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ijcm.du.ac.ir [ijcm.du.ac.ir]
- 8. distantreader.org [distantreader.org]
- 9. mdpi.com [mdpi.com]
- 10. Vibrational spectra of tris(dmit) complexes of main group metals: infrared, Raman and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Tetrathiafulvalene from 4,5-Bis(methylthio)-1,3-dithiole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrathiafulvalene (TTF) and its derivatives are of significant interest in materials science and drug development due to their unique electron-donating properties. These organosulfur compounds are foundational in the development of organic conductors, superconductors, and have been explored for their potential in sensing and switching applications. One common and effective method for the synthesis of TTF derivatives is the phosphite-mediated self-coupling of 1,3-dithiole-2-thiones. This application note provides a detailed protocol for the synthesis of tetrakis(methylthio)tetrathiafulvalene from 4,5-bis(methylthio)-1,3-dithiole-2-thione.
Synthesis Overview
The synthesis involves the desulfurization and coupling of two molecules of this compound using a trivalent phosphorus compound, typically triethyl phosphite. The reaction proceeds via a proposed intermediate involving the phosphite reagent, which facilitates the removal of the thione sulfur and the formation of the central carbon-carbon double bond of the tetrathiafulvalene core.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of tetrakis(methylthio)tetrathiafulvalene.
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagent | Triethyl phosphite | |
| Solvent | Triethyl phosphite (neat) or high-boiling solvent (e.g., toluene) | |
| Temperature | 110-140 °C | |
| Reaction Time | 2 - 5 hours | |
| Yield | 70-90% (typical for similar phosphite-mediated couplings) | |
| Product | Tetrakis(methylthio)tetrathiafulvalene |
Experimental Protocol
This protocol outlines the phosphite-mediated self-coupling of this compound.
Materials:
-
This compound
-
Triethyl phosphite
-
Toluene (optional, anhydrous)
-
Methanol (for washing)
-
Hexane (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Reagent Addition: Add an excess of triethyl phosphite to the flask. Triethyl phosphite can serve as both the reactant and the solvent. Alternatively, the reaction can be performed in a high-boiling solvent like toluene with a stoichiometric amount of triethyl phosphite.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Heating and Reaction: Heat the reaction mixture to 110-140 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-5 hours.
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product, tetrakis(methylthio)tetrathiafulvalene, should precipitate as a solid.
-
Isolation of Product: If triethyl phosphite was used as the solvent, it can be removed under reduced pressure using a rotary evaporator. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold methanol and hexane to remove any unreacted starting material and phosphite byproducts.
-
Drying: Dry the purified product under vacuum to obtain pure tetrakis(methylthio)tetrathiafulvalene.
Mandatory Visualizations
Chemical Reaction Workflow
Caption: Workflow for the synthesis of tetrakis(methylthio)tetrathiafulvalene.
Application Notes and Protocols for Phosphite-Mediated Coupling of Dithiolethiones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the phosphite-mediated coupling of 1,3-dithiole-2-thiones to synthesize tetrathiafulvalene (TTF) and its derivatives. This method offers a robust and versatile route for the formation of C=C double bonds through a desulfurative coupling reaction, driven by the high affinity of phosphorus for sulfur. The protocols outlined below cover both the self-coupling of identical dithiolethiones and the cross-coupling of dithiolethiones with 1,3-dithiole-2-ones to produce symmetrical and unsymmetrical TTFs, respectively. Included are comprehensive safety guidelines, detailed experimental procedures, a summary of quantitative data from representative reactions, and a visualization of the experimental workflow and proposed reaction mechanism.
Introduction
Tetrathiafulvalene (TTF) and its derivatives are of significant interest in materials science and drug development due to their unique electron-donating properties, which have led to applications in organic conductors, molecular electronics, and medicinal chemistry. The phosphite-mediated coupling of 1,3-dithiole-2-thiones is a widely employed synthetic strategy for accessing these valuable compounds. The reaction typically utilizes trialkyl phosphites, such as triethyl phosphite, which act as both a solvent and a sulfur-scavenging reagent. The high temperature of the reaction facilitates the desulfurization and subsequent dimerization of the dithiole moieties to form the central double bond of the TTF core. This application note provides the necessary details for the successful execution of this synthetic transformation.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves (neoprene or nitrile rubber), must be worn at all times.
-
Triethyl Phosphite: This reagent is a flammable liquid and vapor that is harmful if swallowed and may cause an allergic skin reaction.[1] It is sensitive to air and moisture.[2] Keep away from heat, sparks, open flames, and hot surfaces.[3][4] Store under an inert atmosphere (e.g., nitrogen or argon). In case of fire, use carbon dioxide, dry chemical, or foam for extinction.[2]
-
1,3-Dithiole-2-thiones: The parent compound, 1,3-dithiole-2-thione, is not classified as a hazardous substance.[1] However, the toxicological properties of substituted derivatives may not be fully characterized. It is prudent to handle all dithiolethiones with care, avoiding skin and eye contact, and inhalation of dust. For substituted dithiolethiones, it is recommended to review the specific safety data sheet if available and to handle them as potentially hazardous compounds.
-
High-Temperature Reactions: The coupling reaction is typically performed at elevated temperatures (110-140 °C). Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and ensure the reaction apparatus is securely clamped.
Experimental Protocols
Protocol 1: Self-Coupling of 1,3-Dithiole-2-thione for the Synthesis of Tetrathiafulvalene (TTF)
This protocol describes the homodimerization of a 1,3-dithiole-2-thione to yield a symmetrical tetrathiafulvalene.
Materials:
-
1,3-Dithiole-2-thione (or a symmetrically substituted derivative)
-
Triethyl phosphite
-
Anhydrous toluene or xylenes (optional, for higher boiling points)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 1,3-dithiole-2-thione.
-
Add an excess of triethyl phosphite. Triethyl phosphite will serve as both the solvent and the coupling reagent.
-
Under an inert atmosphere (e.g., nitrogen or argon), heat the reaction mixture to 120-135 °C.
-
Maintain the reaction at this temperature with vigorous stirring for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel. A typical eluent system is a gradient of hexane and dichloromethane.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure tetrathiafulvalene.
Protocol 2: Cross-Coupling of a 1,3-Dithiole-2-thione with a 1,3-Dithiole-2-one for the Synthesis of an Unsymmetrical TTF
This protocol is for the synthesis of unsymmetrical tetrathiafulvalenes by coupling two different dithiole precursors.
Materials:
-
1,3-Dithiole-2-thione (substituted)
-
1,3-Dithiole-2-one (with different or no substitution)
-
Triethyl phosphite
-
Anhydrous toluene or xylenes
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., hexane/dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 1,3-dithiole-2-thione and the 1,3-dithiole-2-one in a 1:1 molar ratio.
-
Add triethyl phosphite (typically 5-10 equivalents relative to the dithiole precursors) and a high-boiling solvent such as anhydrous toluene or xylenes.
-
Under an inert atmosphere, heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Remove the solvent and excess triethyl phosphite under reduced pressure.
-
The resulting crude mixture will contain the desired unsymmetrical TTF, as well as the two symmetrical self-coupling byproducts.
-
Purify the crude product by column chromatography on silica gel to separate the unsymmetrical product from the symmetrical byproducts and other impurities.
Data Presentation
The following table summarizes representative yields for the phosphite-mediated coupling of various dithiolethiones.
| Starting Dithiolethione(s) | Phosphite Reagent | Product | Yield (%) | Reference |
| 1,3-Dithiole-2-thione | Triethyl phosphite | Tetrathiafulvalene | 70-87 | |
| 4,5-bis(2'-cyanoethylsulfanyl)-1,3-dithiol-2-one + 4,5-bis(methylthio)-1,3-dithiole-2-thione | Triethyl phosphite | Unsymmetrical TTF derivative | 30-40 | [4] |
| 4,5-bis(2'-cyanoethylsulfanyl)-1,3-dithiol-2-one + 4,5-ethylenedithio-1,3-dithiole-2-thione | Triethyl phosphite | Unsymmetrical TTF derivative | 10-19 | [4] |
| 4,5-bis(p-acetoxybenzylsulfanyl)-1,3-dithiol-2-one + this compound | Triethyl phosphite | Unsymmetrical tetrakis(alkylsulfanyl)tetrathiafulvalene | (Not specified) | [2][3] |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for phosphite-mediated coupling of dithiolethiones.
Proposed Reaction Mechanism
Caption: Proposed mechanism of phosphite-mediated desulfurative coupling.
References
Application Notes and Protocols for 4,5-Bis(methylthio)-1,3-dithiole-2-thione in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Bis(methylthio)-1,3-dithiole-2-thione, commonly known as DMIT, is a sulfur-rich heterocyclic compound that serves as a crucial building block in the field of organic electronics. While not typically used as an active semiconductor in its pristine form, DMIT is a key precursor for the synthesis of tetrathiafulvalene (TTF) and its derivatives. TTF and its analogues are powerful electron donors that have been extensively investigated for their applications in organic conductors, organic field-effect transistors (OFETs), and organic solar cells (OSCs).
The exceptional electron-donating properties of the TTF core, combined with the ability to tune its electronic characteristics through chemical modification, make it a versatile component for creating high-performance organic electronic devices. The strong intermolecular interactions, facilitated by sulfur-sulfur contacts and π-π stacking, promote efficient charge transport in the solid state. This document provides an overview of the applications of DMIT-derived materials in organic electronics, along with relevant performance data and detailed experimental protocols for the synthesis of TTF and the fabrication of OFETs.
Data Presentation
The performance of organic field-effect transistors is highly dependent on the specific molecular structure of the TTF derivative, the fabrication method, and the device architecture. The following table summarizes the key performance parameters for various TTF derivatives used as the active layer in OFETs.
| TTF Derivative | Fabrication Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Dibenzo-tetrathiafulvalene (DB-TTF) | Single Crystal | 0.1 - 1.0 | > 10^5 | [1][2] |
| Dithiophene-tetrathiafulvalene (DT-TTF) | Single Crystal | up to 1.4 | > 10^6 | [1][3] |
| Hexamethylene-tetrathiafulvalene (HMTTF) | Single Crystal | up to 11.2 | - | [4] |
| Biphenyl-substituted TTF (DBP-TTF) | Vacuum Deposition | 0.11 | - | [5] |
| Dichloroquinoxalino-TTF | Vacuum Deposition | 0.42 | 5 x 10^6 | [5] |
| Pyrazino-TTF derivative | Vacuum Deposition | 0.6 | - | [5] |
| Tetramethyltetrathiafulvalene (TMTTF) | Vacuum Deposition | ~0.01 | ~10^3 | [5] |
| Various Solution-Processed TTF Derivatives | Solution Processing | ~10⁻² | Low | [3][6] |
Experimental Protocols
Protocol 1: Synthesis of Tetrathiafulvalene (TTF) from a 1,3-dithiole-2-thione Precursor
This protocol describes a general method for the synthesis of the parent tetrathiafulvalene via the coupling of 1,3-dithiole-2-thione precursors, which can be derived from DMIT.
Materials:
-
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione (or a similar 1,3-dithiole-2-thione derivative)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Triethyl phosphite (P(OEt)₃)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Deprotection of the Thiol Groups:
-
In a round-bottom flask under an inert atmosphere, dissolve the 4,5-bis(benzoylthio)-1,3-dithiole-2-thione precursor in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol to the flask.
-
Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with acetic acid.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude sodium 1,3-dithiole-2-thione-4,5-dithiolate salt.
-
-
Coupling Reaction to Form TTF:
-
Suspend the crude dithiolate salt in anhydrous toluene in a separate round-bottom flask equipped with a condenser and a dropping funnel, under an inert atmosphere.
-
Heat the suspension to reflux.
-
Add triethyl phosphite dropwise to the refluxing suspension over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 4-6 hours. The solution will typically turn from a pale yellow to a deep orange/red color.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Isolation and Purification of TTF:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent from the filtrate under reduced pressure.
-
The crude TTF product can be purified by recrystallization from a suitable solvent (e.g., acetonitrile or a hexane/chloroform mixture) or by column chromatography on silica gel.
-
Protocol 2: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET) with a TTF Derivative
This protocol outlines the fabrication of a bottom-gate, top-contact (BGTC) OFET using a solution-processable TTF derivative.
Materials:
-
Heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm thick) - serves as the gate electrode and gate dielectric.
-
A solution-processable tetrathiafulvalene derivative (e.g., a derivative with solubilizing alkyl chains).
-
Anhydrous organic solvent for the TTF derivative (e.g., chloroform, chlorobenzene, or toluene).
-
Octadecyltrichlorosilane (OTS) for surface treatment.
-
Anhydrous toluene for OTS solution.
-
Gold (Au) for source and drain electrodes.
-
Shadow mask for electrode deposition.
-
Spin coater.
-
Thermal evaporator.
-
Probe station and semiconductor parameter analyzer for characterization.
Procedure:
-
Substrate Cleaning and Surface Treatment:
-
Cut the Si/SiO₂ wafer into appropriate substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma for 5 minutes to create a hydrophilic surface with hydroxyl groups.
-
Immediately immerse the cleaned substrates in a freshly prepared solution of octadecyltrichlorosilane (OTS) in anhydrous toluene (e.g., 10 mM) for 30 minutes to form a self-assembled monolayer (SAM). This treatment renders the SiO₂ surface hydrophobic, which improves the molecular ordering of the subsequently deposited organic semiconductor.
-
Rinse the substrates with fresh toluene to remove excess OTS and then dry with a nitrogen stream.
-
-
Deposition of the Organic Semiconductor:
-
Prepare a solution of the TTF derivative in a suitable anhydrous organic solvent (e.g., 5-10 mg/mL).
-
Deposit the TTF derivative solution onto the OTS-treated SiO₂ surface via spin coating. A typical spin coating program might be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Anneal the semiconductor film on a hotplate at a temperature below the material's decomposition point (e.g., 80-120 °C) for 10-30 minutes to improve film crystallinity and morphology. This step should be performed in an inert atmosphere (e.g., a glovebox).
-
-
Deposition of Source and Drain Electrodes:
-
Place a shadow mask with the desired channel length and width onto the surface of the organic semiconductor film.
-
Transfer the substrate with the shadow mask into a thermal evaporator.
-
Deposit a thin layer of gold (Au) (typically 40-50 nm) through the shadow mask to define the source and drain electrodes. The deposition rate should be kept low (e.g., 0.1-0.2 Å/s) to minimize damage to the organic layer.
-
-
Device Characterization:
-
Transfer the fabricated OFET device to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output characteristics (Drain Current, I_D vs. Drain-Source Voltage, V_DS) at various gate voltages (V_G).
-
Measure the transfer characteristics (I_D vs. V_G) at a constant V_DS in both the linear and saturation regimes.
-
From the transfer characteristics in the saturation regime, extract the field-effect mobility (µ) and the on/off current ratio.
-
Mandatory Visualizations
Caption: Synthetic workflow from DMIT to Tetrathiafulvalene (TTF).
Caption: Workflow for fabricating a solution-processed TTF-based OFET.
References
- 1. Vacuum-free and solvent-free fabrication of organic field-effect transistors [spie.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. pubs.aip.org [pubs.aip.org]
- 6. [PDF] Organic field-effect transistors based on tetrathiafulvalene derivatives | Semantic Scholar [semanticscholar.org]
preparation of metal dithiolene complexes using 4,5-Bis(methylthio)-1,3-dithiole-2-thione
Topic: Preparation of Metal Dithiolene Complexes using 4,5-Bis(methylthio)-1,3-dithiole-2-thione as a Precursor Synthon
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal dithiolene complexes are a class of coordination compounds with significant interest in materials science and drug development due to their unique electronic, optical, and biological properties. These complexes exhibit accessible redox states, intense absorptions in the near-infrared (NIR) region, and have shown potential as superconductors, single-component conductors, and anticancer agents. A versatile and widely used ligand for the synthesis of these complexes is 1,3-dithiole-2-thione-4,5-dithiolate, commonly known as 'dmit'. While this compound can be a conceptual precursor to the dmit ligand through demethylation, a more established and reliable synthetic route involves the in-situ generation of the dmit dianion from carbon disulfide, which is then stabilized as a zinc complex. This zinc complex, tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II), serves as an excellent and stable starting material for the synthesis of a wide array of metal dithiolene complexes via transmetallation reactions.
These application notes provide detailed protocols for the synthesis of the key zinc-dmit precursor and its subsequent conversion to various metal dithiolene complexes.
Experimental Protocols
Protocol 1: Synthesis of Tetraethylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II) - (Et₄N)₂[Zn(dmit)₂]
This protocol describes a one-pot synthesis of the stable zinc-dmit precursor complex from carbon disulfide and sodium.
Materials:
-
Sodium metal
-
Carbon disulfide (CS₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Deionized water
-
Zinc chloride (ZnCl₂)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Tetraethylammonium bromide (Et₄NBr)
-
Isopropyl alcohol
-
Diethyl ether
-
Nitrogen gas (N₂)
-
Ice
Equipment:
-
3-L three-necked round-bottom flask
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel
-
Gas inlet tube
-
Büchner funnel and filter flask
-
Standard glassware
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge a 3-L three-necked round-bottom flask with sodium metal (23.0 g, 1.0 mol).
-
Initial Reaction: Cool the flask in an ice-water bath and add carbon disulfide (180 mL, 3.0 mol).
-
DMF Addition: Add anhydrous DMF (200 mL) dropwise via a pressure-equalizing dropping funnel over 4 hours, maintaining the temperature with the ice-water bath. A deep red/violet color will develop.
-
Overnight Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Cool the mixture in an ice bath and slowly add methanol (50 mL) to quench any unreacted sodium.
-
Precipitation of the Zinc Complex: Rapidly add a degassed mixture of methanol (400 mL) and deionized water (500 mL). Subsequently, add a solution of zinc chloride (20 g, 0.15 mol) in a mixture of concentrated ammonium hydroxide (500 mL) and methanol (500 mL).
-
Isolation of the Tetraethylammonium Salt: Add a solution of tetraethylammonium bromide (53 g, 0.25 mol) in deionized water (250 mL) dropwise with vigorous stirring over at least 4 hours. A red precipitate will form.
-
Filtration and Washing: Collect the red precipitate by suction filtration. Wash the solid with deionized water (500 mL), followed by isopropyl alcohol until the filtrate is colorless, and finally with diethyl ether (200 mL).
-
Drying: Dry the product under vacuum to yield tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II) as a red solid.
Expected Yield: 70-80 g.
Protocol 2: General Procedure for the Synthesis of Metal Dithiolene Complexes (M = Ni, Pd) via Transmetallation
This protocol outlines the synthesis of other metal dithiolene complexes starting from the zinc-dmit precursor.
Materials:
-
Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II), (Et₄N)₂[Zn(dmit)₂]
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Palladium(II) chloride (PdCl₂)
-
Tetraethylammonium bromide (Et₄NBr) or Tetrabutylammonium bromide (Bu₄NBr)
-
Methanol (MeOH)
-
Acetone
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter flask
-
Standard glassware
Procedure for (Et₄N)[Ni(dmit)₂]:
-
Dissolution: Dissolve (Et₄N)₂[Zn(dmit)₂] (1.0 g, 1.1 mmol) in hot methanol (50 mL).
-
Addition of Nickel Salt: To the stirred solution, add a solution of NiCl₂·6H₂O (0.26 g, 1.1 mmol) and Et₄NBr (0.23 g, 1.1 mmol) in methanol (20 mL).
-
Reaction: Reflux the mixture for 30 minutes. A dark green precipitate will form.
-
Isolation: Cool the mixture to room temperature, collect the precipitate by filtration, wash with methanol and diethyl ether, and dry under vacuum.
Procedure for (Bu₄N)₂[Pd(dmit)₂]:
-
Ligand Exchange: A solution of (Et₄N)₂[Zn(dmit)₂] (0.87 g, 1 mmol) in hot acetone (30 mL) is treated with a solution of PdCl₂ (0.18 g, 1 mmol) and Bu₄NBr (0.64 g, 2 mmol) in hot acetone (20 mL).
-
Reaction: The reaction mixture is stirred at room temperature for 2 hours.
-
Isolation: The solvent is removed under reduced pressure, and the resulting solid is washed with water and diethyl ether to remove inorganic salts and unreacted starting materials. The product can be recrystallized from an acetone/isopropanol mixture.
Data Presentation
Table 1: Summary of Yields and Physical Properties of Prepared Metal Dithiolene Complexes
| Complex | Formula | Formula Weight ( g/mol ) | Color | Yield (%) |
| (Et₄N)₂[Zn(dmit)₂] | C₂₆H₄₀N₂S₁₀Zn | 910.68 | Red | ~85 |
| (Et₄N)[Ni(dmit)₂] | C₁₆H₂₀NNiS₁₀ | 710.91 | Dark Green | >90 |
| (Bu₄N)₂[Pd(dmit)₂] | C₄₂H₇₂N₂PdS₁₀ | 1140.42 | Dark Red | ~75 |
Table 2: Comparative Spectroscopic Data for Metal Dithiolene Complexes
| Complex | Major IR Bands (cm⁻¹) (KBr) | UV-Vis λmax (nm) (ε, M⁻¹cm⁻¹) in CH₃CN |
| (Et₄N)₂[Zn(dmit)₂] | ~1050 (C=S), ~1350 (C-S) | 228, 275, 425 (intraligand π→π)[1] |
| (Et₄N)₂[Ni(dmit)₂] | ~1055 (C=S), ~1350 (C-S) | 226, 314, 402, 430-590[2] |
| (Bu₄N)[Ni(dmit)₂]⁻ | ~1060 (C=S), ~1350 (C-S) | 360, 420, 580, 1150 |
| (Et₄N)₂[Pd(dmit)₂] | ~1050 (C=S), ~1345 (C-S) | 229, 270, 425 (intraligand π→π)[1] |
| (Et₄N)₂[Pt(dmit)₂] | ~1050 (C=S), ~1345 (C-S) | 229, 270, 425 (intraligand π→π*)[1] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of the (Et₄N)₂[Zn(dmit)₂] precursor and subsequent transmetallation to other metal dithiolene complexes.
Reaction Pathway
Caption: Reaction scheme for the synthesis of the zinc-dmit precursor and subsequent formation of nickel and palladium dithiolene complexes.
References
The Pivotal Role of 4,5-Bis(methylthio)-1,3-dithiole-2-thione (dmit) in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The ligand 4,5-bis(methylthio)-1,3-dithiole-2-thione, commonly known as dmit, has emerged as a cornerstone in the field of coordination chemistry. Its unique electronic properties and sulfur-rich structure have led to the development of a vast array of metal complexes with fascinating applications, particularly in the realm of molecular conductors and, more recently, in areas with potential relevance to drug development. This document provides detailed application notes and experimental protocols for the synthesis and characterization of dmit-based coordination compounds, aimed at researchers and professionals in chemistry and drug development.
Application Notes
The dmit ligand is a versatile building block for constructing metal complexes with tailored electronic and structural properties. Its primary applications stem from the ability of its metal complexes to form extended solid-state structures with significant intermolecular interactions, leading to materials with high electrical conductivity.
Molecular Conductors and Superconductors:
Metal-dmit complexes, particularly those of nickel, palladium, and platinum, are renowned for their ability to form highly conducting salts. These materials often exhibit metallic behavior and, in some cases, superconductivity at low temperatures. The planar structure of the [M(dmit)₂]ⁿ⁻ anions facilitates their stacking in the solid state, creating pathways for electron transport. The electrical properties can be finely tuned by varying the metal center, the counter-cation, and the application of external pressure. For instance, the salt (TTF)[Ni(dmit)₂]₂ was the first dmit-based molecular superconductor.
Heteroleptic Complexes for Advanced Materials:
The versatility of dmit extends to the synthesis of heteroleptic complexes, where the metal center is coordinated to both dmit and other ligands. This approach allows for the rational design of materials with specific functionalities. For example, incorporating redox-active ligands alongside dmit can lead to materials with interesting magnetic or optical properties. The synthesis of heteroleptic Pd(II) and Pt(II) complexes with dmit and bidentate nitrogen ligands has been explored for their potential in various applications.
Potential in Catalysis and Drug Development:
While the primary focus of dmit chemistry has been on materials science, its unique coordination properties are also being explored in catalysis and for potential biological applications. The ability of dmit to stabilize various oxidation states of metal ions suggests its potential in designing novel catalysts. In the context of drug development, the interaction of metal complexes with biological targets is a burgeoning field. While specific applications of dmit complexes in drug development are still in early stages of research, the rich electrochemistry and structural diversity of these compounds make them intriguing candidates for further investigation. For example, heteroleptic platinum and palladium dmit complexes have been investigated for their anticancer activity, demonstrating a dual mechanism of action involving the induction of reactive oxygen species (ROS) and DNA intercalation.[1]
Experimental Protocols
Protocol 1: Synthesis of the dmit Precursor, 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
This protocol describes the synthesis of a stable, protected form of the dmit ligand, which can be subsequently converted to the desired dithiolate.
Materials:
-
Zinc powder
-
Carbon disulfide (CS₂)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Benzoyl chloride
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
Preparation of the Zincate Salt: In a three-necked flask under a nitrogen atmosphere, a suspension of zinc powder in anhydrous DMF is prepared. Carbon disulfide is added dropwise at room temperature, and the mixture is stirred. This is followed by the portion-wise addition of sodium hydride. The reaction mixture is stirred for several hours at room temperature.
-
Formation of the Tetrabutylammonium Salt: The resulting mixture is filtered, and an aqueous solution of tetrabutylammonium bromide is added to the filtrate. The precipitate, (NBu₄)₂[Zn(dmit)₂], is collected by filtration, washed with water and methanol, and dried under vacuum.
-
Benzoylation: The (NBu₄)₂[Zn(dmit)₂] salt is dissolved in dichloromethane. Benzoyl chloride is added dropwise at 0 °C, and the reaction mixture is stirred at room temperature overnight.
-
Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure. The crude product, 4,5-bis(benzoylthio)-1,3-dithiole-2-thione, is purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for the synthesis of the dmit precursor.
Protocol 2: Synthesis of (NBu₄)₂[Ni(dmit)₂]
This protocol details a one-step synthesis of the nickel(II)-dmit complex from the corresponding zincate salt.[2]
Materials:
-
(NBu₄)₂[Zn(dmit)₂]
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Acetone
Procedure:
-
Dissolve (NBu₄)₂[Zn(dmit)₂] in acetone to form a solution.
-
Add an aqueous solution of NiCl₂·6H₂O to the acetone solution.
-
Stir the mixture at room temperature. A color change should be observed as the nickel complex forms.
-
The product, (NBu₄)₂[Ni(dmit)₂], will precipitate from the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold acetone, and dry under vacuum.
Caption: Synthesis of a Nickel-dmit complex.
Protocol 3: Electrocrystallization of Metal-dmit Complexes
This protocol provides a general method for growing single crystals of conductive metal-dmit salts suitable for structural and conductivity measurements.
Materials:
-
A salt of the metal-dmit complex (e.g., (NBu₄)[Ni(dmit)₂])
-
A salt of the desired counter-cation (e.g., a tetrathiafulvalene salt)
-
An appropriate solvent or solvent mixture (e.g., acetonitrile, dichloromethane)
-
An H-shaped electrochemical cell with platinum electrodes
Procedure:
-
Cell Preparation: Set up the H-shaped electrochemical cell with two compartments separated by a porous glass frit. Place a platinum electrode in each compartment.
-
Solution Preparation: In one compartment, dissolve the metal-dmit complex salt. In the other compartment, dissolve the counter-cation salt.
-
Electrocrystallization: Apply a constant low current (typically in the range of 0.1-2 µA) between the two platinum electrodes.
-
Crystal Growth: Single crystals of the conductive salt will slowly grow on the surface of the anode over a period of several days to weeks.
-
Harvesting: Carefully remove the electrode with the grown crystals, wash them with the solvent, and air-dry.
Caption: Workflow for electrocrystallization.
Protocol 4: Four-Probe Electrical Conductivity Measurement of Single Crystals
This protocol describes the standard method for accurately measuring the electrical conductivity of single crystals of molecular conductors.
Materials:
-
Single crystal of the metal-dmit complex salt
-
Fine gold or platinum wires (e.g., 10-25 µm diameter)
-
Conductive silver or carbon paste
-
A cryostat for temperature-dependent measurements
-
A constant current source
-
A high-impedance voltmeter
Procedure:
-
Crystal Mounting: Mount a suitable single crystal on a substrate.
-
Contact Placement: Attach four fine wires to the crystal in a linear arrangement along its longest axis using conductive paste. The two outer wires serve as current leads, and the two inner wires as voltage probes.
-
Curing: Allow the conductive paste to cure completely.
-
Measurement Setup: Place the mounted crystal in the cryostat. Connect the outer wires to the constant current source and the inner wires to the high-impedance voltmeter.
-
Data Acquisition:
-
Apply a small, constant DC current through the outer wires.
-
Measure the voltage drop across the inner wires.
-
Calculate the resistance (R) using Ohm's law (R = V/I).
-
Measure the dimensions of the crystal between the voltage probes (length, L) and its cross-sectional area (A).
-
Calculate the conductivity (σ) using the formula: σ = L / (R * A).
-
-
Temperature Dependence: Vary the temperature in the cryostat and repeat the measurements to determine the temperature-dependent conductivity.
Quantitative Data Summary
The following tables summarize key quantitative data for representative dmit-based complexes.
Table 1: Selected Bond Lengths in [Ni(dmit)₂]ⁿ⁻ Anions
| Complex | Oxidation State (n) | Ni-S Bond Lengths (Å) | Reference |
| (C₁₂H₁₀Cl₂N)[Ni(dmit)₂] | -1 | 2.1589(7) - 2.1640(7) | [1] |
| (Bu₄N)₂[Ni(dmit)₂] | -2 | ~2.20 | General observation |
Table 2: Room Temperature Conductivity of Selected Dmit-Based Conductors
| Compound | Conductivity (S cm⁻¹) | Measurement Conditions | Reference |
| [NEt₄]₂[Ni₅(edt)₄(dmit)₂] | 1.75 × 10⁻⁴ | Room Temperature | [2] |
| [AsPh₄]₂[Ni₃(pdt)₂(dmit)₂]·0.5MeOH | 1.52 × 10⁻⁵ | Room Temperature | [2] |
Conclusion
The this compound (dmit) ligand continues to be a remarkably versatile tool in coordination chemistry, enabling the synthesis of a wide range of metal complexes with significant applications, particularly in the field of molecular materials. The detailed protocols and data presented here provide a valuable resource for researchers seeking to explore the rich chemistry of dmit and its derivatives, and to develop new materials with tailored electronic and functional properties. The emerging applications in areas such as catalysis and medicinal chemistry suggest that the full potential of dmit-based coordination compounds is yet to be realized.
References
Application Notes and Protocols: Cycloaddition Reactions of 4,5-Bis(methylthio)-1,3-dithiole-2-thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cycloaddition reactions involving 4,5-bis(methylthio)-1,3-dithiole-2-thione and its derivatives. This class of compounds is of significant interest in the synthesis of novel heterocyclic systems, particularly as precursors to tetrathiafulvalene (TTF) derivatives, which are pivotal in the development of organic conductors and molecular electronics. While direct cycloaddition reactions of this compound with external dienophiles are not extensively reported, analogous reactions with closely related 1,3-dithiole-2-thiones provide valuable insights into their reactivity.
This document details the protocols for these reactions, presents quantitative data in a clear, tabular format, and provides visualizations of the reaction pathways and experimental workflows to aid in experimental design and execution.
Overview of Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of 1,3-dithiole-2-thione derivatives, two primary types of cycloaddition are of particular relevance:
-
[4+2] Cycloaddition (Diels-Alder Reaction): This reaction involves a conjugated diene and a dienophile to form a six-membered ring. While 1,3-dithiole-2-thiones themselves are not dienes, they can act as dienophiles or their derivatives can be precursors to dienes. More commonly, they are used in reactions that lead to the formation of tetrathiafulvalenes, which can be considered a formal dimerization via a cycloaddition-elimination sequence.
-
1,3-Dipolar Cycloaddition: This reaction occurs between a 1,3-dipole and a dipolarophile to form a five-membered ring. Derivatives of 1,3-dithiole-2-thione can potentially act as dipolarophiles in reactions with various 1,3-dipoles such as azides and nitrile oxides.
The reactivity of the C=C double bond in the 1,3-dithiole ring is influenced by the sulfur atoms and the thione group, making these compounds interesting substrates for cycloaddition chemistry.
Experimental Data and Protocols
The following sections provide detailed experimental data and protocols for representative cycloaddition reactions of 1,3-dithiole-2-thione derivatives.
Analogue [4+2] Cycloaddition: Reaction of a 1,2-Dithiole-3-thione with Maleic Anhydride
While a direct Diels-Alder reaction of this compound is not readily found in the literature, the reaction of the closely related 5-(2-furyl)-1,2-dithiole-3-thione with maleic anhydride provides a valuable model system. This reaction proceeds to form a 1,3-dithiolane derivative in high yield.
Table 1: Reaction Conditions and Yield for the Cycloaddition of 5-(2-furyl)-1,2-dithiole-3-thione with Maleic Anhydride
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 5-(2-furyl)-1,2-dithiole-3-thione | Maleic Anhydride | Xylene | Reflux | Not Specified | 1,3-dithiolane adduct | High |
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-(2-furyl)-1,2-dithiole-3-thione (1.0 eq) in xylene.
-
Addition of Dienophile: Add maleic anhydride (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure 1,3-dithiolane adduct.
Cross-Coupling Reaction for the Synthesis of Monopyrrolotetrathiafulvalenes (MPTTFs)
A common application of this compound derivatives is in the synthesis of functionalized tetrathiafulvalenes through cross-coupling reactions, which can be viewed as a formal cycloaddition-elimination process. This protocol describes the synthesis of MPTTFs by reacting N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one with various 1,3-dithiole-2-thiones.[1]
Table 2: Synthesis of MPTTF Derivatives via Cross-Coupling Reaction [1]
| 1,3-Dithiole-2-thione Derivative | Product | Reaction Time (h) | Yield (%) |
| This compound | 4a | 1 | 87 |
| 4,5-Ethylenedithio-1,3-dithiole-2-thione | 4b | 2 | 81 |
| 4,5-Propylenedithio-1,3-dithiole-2-thione | 4c | 4 | 70 |
-
Reactant Mixture: In a reaction vessel, combine N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one (1.0 eq) and the respective 1,3-dithiole-2-thione derivative (1.5 eq).[1]
-
Solvent/Reagent Addition: Add freshly distilled triethyl phosphite (excess) to the mixture.
-
Reaction Conditions: Heat the mixture at 120-135 °C under an inert atmosphere (e.g., nitrogen or argon) for the time specified in Table 2.
-
Work-up: After cooling to room temperature, remove the excess triethyl phosphite under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired MPTTF product.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and experimental workflows described in this document.
References
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction of 4,5-Bis(methylthio)-1,3-dithiole-2-thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic tool for the stereoselective formation of alkenes, offering significant advantages over the classical Wittig reaction.[1] These advantages include the use of more nucleophilic and less basic phosphonate carbanions and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[2] This application note provides a detailed overview and experimental protocols for the Horner-Wadsworth-Emmons reaction involving derivatives of 4,5-bis(methylthio)-1,3-dithiole-2-thione. This class of compounds is of significant interest in materials science and drug development, particularly as precursors for the synthesis of tetrathiafulvalene (TTF) and its derivatives, which are key components in organic conductors and molecular electronics.
The general strategy for employing this compound in an HWE reaction involves a two-step sequence. First, the thione is converted to its corresponding ketone (4,5-bis(methylthio)-1,3-dithiole-2-one). This ketone then serves as the precursor for the synthesis of the requisite phosphonate ester. The subsequent HWE reaction of this phosphonate with an aldehyde or ketone yields the desired olefination product.
Signaling Pathways and Logical Relationships
The overall transformation involves a logical sequence of reactions, starting from the thione and proceeding through the phosphonate intermediate to the final alkene product.
Caption: Synthetic pathway for the HWE reaction of this compound derivatives.
Experimental Protocols
Protocol 1: Conversion of this compound to 4,5-Bis(methylthio)-1,3-dithiole-2-one
This initial step is crucial for preparing the substrate for the subsequent phosphonate synthesis.
Materials:
-
This compound
-
Mercuric acetate (Hg(OAc)₂)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of dichloromethane and glacial acetic acid.
-
Add a solution of mercuric acetate in glacial acetic acid dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitate (mercuric sulfide).
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4,5-bis(methylthio)-1,3-dithiole-2-one.
Protocol 2: Synthesis of Diethyl (4,5-bis(methylthio)-1,3-dithiol-2-ylidene)methylphosphonate
This protocol describes the preparation of the key phosphonate reagent via the Michaelis-Arbuzov reaction.[2]
Materials:
-
4,5-Bis(methylthio)-1,3-dithiole-2-one
-
Triethyl phosphite (P(OEt)₃)
-
Anhydrous toluene or xylene
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 4,5-bis(methylthio)-1,3-dithiole-2-one and a molar excess of triethyl phosphite in anhydrous toluene or xylene.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and maintain this temperature for several hours (monitor by TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and solvent under reduced pressure.
-
The resulting crude diethyl (4,5-bis(methylthio)-1,3-dithiol-2-ylidene)methylphosphonate can often be used in the next step without further purification. If necessary, purify by column chromatography.
Protocol 3: Horner-Wadsworth-Emmons Olefination
This general protocol outlines the coupling of the phosphonate with an aldehyde to form the desired alkene. This procedure is designed to favor the formation of the (E)-isomer.
Materials:
-
Diethyl (4,5-bis(methylthio)-1,3-dithiol-2-ylidene)methylphosphonate
-
Aldehyde (aromatic or aliphatic)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (4,5-bis(methylthio)-1,3-dithiol-2-ylidene)methylphosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
-
Olefination Reaction:
-
Cool the resulting solution of the phosphonate anion back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Reaction times can vary from a few hours to overnight.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
-
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the Horner-Wadsworth-Emmons reaction.
References
Application Notes and Protocols for the Electrochemical Polymerization of 4,5-Bis(methylthio)-1,3-dithiole-2-thione Based Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrochemical polymerization of sulfur-rich heterocyclic monomers is a powerful technique for the fabrication of novel conductive polymer films with diverse applications in electronics, sensors, and drug delivery. This document provides detailed application notes and protocols for the electrochemical polymerization of monomers based on 4,5-Bis(methylthio)-1,3-dithiole-2-thione. This class of monomers is of particular interest due to the high sulfur content and the unique electronic properties of the resulting polymers, making them promising candidates for the development of advanced materials.
The protocols outlined herein are based on established methods for the electropolymerization of related sulfur-containing heterocyclic compounds and provide a strong foundation for the successful synthesis and characterization of poly(this compound) films.
Data Presentation
The following tables summarize key quantitative data and experimental parameters for the electrochemical polymerization of this compound based monomers. These values are derived from typical conditions used for related dithiole derivatives and should be optimized for specific experimental setups.
Table 1: Monomer and Electrolyte Solution Preparation
| Parameter | Value | Notes |
| Monomer | This compound | - |
| Monomer Concentration | 1 - 10 mM | Higher concentrations can lead to faster film growth but may result in less uniform films. |
| Supporting Electrolyte | Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) | Must be soluble in the chosen solvent and provide good ionic conductivity. |
| Electrolyte Concentration | 0.1 M | A standard concentration to ensure sufficient conductivity of the solution. |
| Solvent | Acetonitrile (ACN) or Dichloromethane (DCM) | The solvent must dissolve both the monomer and the supporting electrolyte and be electrochemically stable within the potential window. |
Table 2: Electrochemical Polymerization Parameters (Cyclic Voltammetry)
| Parameter | Value Range | Notes |
| Working Electrode | Platinum (Pt), Gold (Au), or Indium Tin Oxide (ITO) coated glass | The choice of electrode will depend on the intended application and characterization methods. |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Ensure the reference electrode is properly calibrated and stable in the chosen solvent. |
| Counter Electrode | Platinum wire or mesh | A high surface area counter electrode is recommended. |
| Potential Window | -0.5 V to +2.0 V (vs. Ag/AgCl) | The exact window should be determined by an initial cyclic voltammogram of the monomer solution to identify the oxidation potential. |
| Scan Rate | 50 - 100 mV/s | Slower scan rates can lead to more ordered polymer films. |
| Number of Cycles | 5 - 20 cycles | The film thickness is proportional to the number of cycles. |
Table 3: Polymer Film Properties (Typical Expected Values)
| Property | Expected Value/Characteristic | Method of Characterization |
| Appearance | Colored, insoluble film on the electrode surface | Visual Inspection, Optical Microscopy |
| Redox Activity | Reversible or quasi-reversible redox waves | Cyclic Voltammetry (in monomer-free electrolyte) |
| Conductivity | Semi-conducting to conducting | Four-point probe or electrochemical impedance spectroscopy |
| Morphology | Globular or fibrillar structures | Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) |
| Chemical Structure | Presence of polymeric linkages | Fourier-Transform Infrared (FTIR) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
Protocol 1: Preparation of Monomer and Electrolyte Solution
-
Monomer Solution Preparation:
-
Weigh the required amount of this compound monomer to achieve the desired concentration (e.g., 5 mM).
-
Dissolve the monomer in the chosen solvent (e.g., Acetonitrile).
-
-
Supporting Electrolyte Addition:
-
Weigh the appropriate amount of the supporting electrolyte (e.g., 0.1 M TBAP) and add it to the monomer solution.
-
Stir the solution until the electrolyte is completely dissolved.
-
-
Deoxygenation:
-
Bubble an inert gas (e.g., Argon or Nitrogen) through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Protocol 2: Electrochemical Polymerization via Cyclic Voltammetry
-
Electrode Preparation:
-
Thoroughly clean the working electrode. For a Platinum or Gold electrode, this may involve polishing with alumina slurry followed by sonication in deionized water and ethanol. For ITO glass, sonicate sequentially in detergent, deionized water, acetone, and isopropanol.
-
Dry the cleaned electrode under a stream of inert gas.
-
-
Electrochemical Cell Assembly:
-
Assemble a three-electrode electrochemical cell with the cleaned working electrode, a platinum wire or mesh counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Fill the cell with the deoxygenated monomer/electrolyte solution, ensuring that all three electrodes are immersed.
-
-
Cyclic Voltammetry:
-
Connect the electrodes to a potentiostat.
-
Perform an initial cyclic voltammogram (CV) scan over a wide potential range to determine the oxidation potential of the monomer.
-
Set the potential window for polymerization to encompass the monomer oxidation peak.
-
Cycle the potential for the desired number of scans. An increase in the peak currents with each cycle indicates the deposition of a conductive polymer film on the working electrode.
-
-
Post-Polymerization Cleaning:
-
After polymerization, carefully remove the working electrode from the cell.
-
Rinse the polymer-coated electrode with fresh solvent (e.g., Acetonitrile) to remove any unreacted monomer and residual electrolyte.
-
Dry the electrode under a gentle stream of inert gas.
-
Protocol 3: Characterization of the Polymer Film
-
Electrochemical Characterization:
-
Place the polymer-coated electrode in a fresh electrochemical cell containing only the supporting electrolyte solution (monomer-free).
-
Perform cyclic voltammetry to investigate the redox properties and stability of the polymer film.
-
-
Spectroscopic Characterization:
-
Acquire FTIR or Raman spectra of the polymer film to confirm the chemical structure and the formation of polymeric linkages.
-
Use UV-Vis spectroscopy to study the electronic absorption properties of the film.
-
-
Microscopic Characterization:
-
Employ SEM or AFM to visualize the surface morphology and topography of the polymer film.
-
Visualizations
Caption: Experimental workflow for the electrochemical polymerization and characterization of poly(this compound).
Application of 4,5-Bis(methylthio)-1,3-dithiole-2-thione in Organic Sensors: A Focus on its Derivatives for Metal Ion Detection
Introduction
4,5-Bis(methylthio)-1,3-dithiole-2-thione is a sulfur-rich heterocyclic compound primarily utilized as a key precursor in the synthesis of more complex molecules for materials science, particularly in the field of molecular conductors and electronics.[1][2] While direct applications of this specific compound as a standalone sensor are not extensively documented, its core structure, after chemical modification, forms the basis of highly effective organic sensors.
The most prominent application of this scaffold in sensing is through its de-methylated derivative, 1,3-dithiole-2-thione-4,5-dithiolate, commonly known as "dmit." The dmit ligand is an excellent chelating agent for various metal ions, making it a valuable component in both colorimetric and potentiometric sensors.[3][4] The sulfur atoms in the dmit ligand act as soft donor sites, showing a high affinity for soft metal ions like mercury (Hg²⁺), copper (Cu²⁺), and silver (Ag⁺).
This document provides detailed application notes and protocols for two types of sensors based on the dmit core structure derived from this compound: a colorimetric sensor for heavy metal ions and a potentiometric ion-selective electrode for silver ions.
Application Note 1: Colorimetric Detection of Heavy Metal Ions using a Pt(dmit)-Based Chemosensor
1. Principle
A platinum-based complex incorporating the dmit ligand, specifically a (diphosphine)Pt(dmit) molecule, can be used as a colorimetric chemosensor for the detection of heavy metal ions in a solution.[3][5] The sensing mechanism relies on the interaction between the thione moiety (>C=S) of the dmit ligand and the target metal ions. This interaction perturbs the electronic structure of the complex, leading to a change in its light absorption properties, which can be observed as a distinct color change and measured using UV-vis spectroscopy. The selectivity of the sensor can be tuned by modifying the diphosphine ligand, which alters the electron density at the thione binding site.[3]
2. Logical Workflow for Colorimetric Sensing
Caption: Workflow for colorimetric metal ion detection.
3. Quantitative Data
The performance of Pt(dmit)-based colorimetric sensors is evaluated based on their selectivity and the observable changes in their UV-vis spectra upon addition of target metal ions.
| Sensor Complex | Target Ion(s) | Solvent System | Concentration | Observation |
| (dppe)Pt(dmit)¹ | Hg²⁺, Cu²⁺, Ag⁺ | CH₃CN/CH₂Cl₂ (1:1) | 0.2 mM | Distinct changes in the UV-vis absorption spectrum.[5] |
| (dfppe)Pt(dmit)² | Hg²⁺ | CH₃CN/CH₂Cl₂ (1:1) | 0.2 mM | Selective spectral changes in the presence of Hg²⁺.[5] |
| (dchpe)Pt(dmit)³ | Hg²⁺, Cu²⁺, Ag⁺ | CH₃CN/CH₂Cl₂ (1:1) | 0.2 mM | Enhanced sensitivity and selectivity for a mixture of ions.[3] |
| ¹ dppe = 1,2-bis(diphenylphosphino)ethane | ||||
| ² dfppe = 1,2-bis[bis(pentafluorophenyl)phosphino]ethane | ||||
| ³ dchpe = 1,2-bis(dicyclohexylphosphino)ethane |
4. Experimental Protocol: Colorimetric Metal Ion Detection
Materials:
-
(diphosphine)Pt(dmit) chemosensor
-
Metal perchlorate salts (e.g., Hg(ClO₄)₂, Cu(ClO₄)₂, AgClO₄)
-
Acetonitrile (CH₃CN), spectroscopic grade
-
Dichloromethane (CH₂Cl₂), spectroscopic grade
-
UV-vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.4 mM stock solution of the (diphosphine)Pt(dmit) chemosensor in a 1:1 (v/v) mixture of CH₃CN and CH₂Cl₂.
-
Prepare 0.4 mM stock solutions of each metal perchlorate salt in the same 1:1 CH₃CN/CH₂Cl₂ solvent mixture.
-
-
Blank Measurement:
-
To a quartz cuvette, add 1.0 mL of the chemosensor stock solution and 1.0 mL of the solvent mixture.
-
Mix well and record the UV-vis absorption spectrum. This serves as the blank or reference.
-
-
Sensing Measurement:
-
Data Analysis:
-
Compare the spectrum from the sensing measurement to the blank spectrum.
-
Note any new absorption bands or shifts in existing bands.
-
Visually observe and record any color change in the solution.
-
-
Selectivity Test (Optional):
-
Repeat the sensing measurement (step 3) using solutions of various other metal ions to assess the selectivity of the chemosensor.
-
Application Note 2: Potentiometric Detection of Silver Ions (Ag⁺) using a dmit-Based Ionophore
1. Principle
Derivatives of 1,3-dithiole-2-thione-4,5-dithiolate (dmit) can function as effective ionophores in ion-selective electrodes (ISEs) for the potentiometric detection of metal ions, particularly Ag⁺.[4] An ionophore is a lipophilic molecule that selectively binds a specific ion and facilitates its transport across a hydrophobic membrane. In an ISE, this selective binding at the membrane-sample interface generates a potential difference that is proportional to the concentration (activity) of the target ion in the sample. The sulfur atoms in the dmit-based ionophore provide a high affinity for Ag⁺, enabling sensitive and selective measurements.[4]
2. Sensor Fabrication and Measurement Workflow
Caption: Workflow for ISE fabrication and measurement.
3. Quantitative Data
The performance of a dmit-based ISE is characterized by its linear response range, slope (ideally Nernstian), and selectivity over interfering ions.
| Ionophore | Performance Metric | Value |
| 4-(Butylsulfanyl)-5-(phenylmethylthioethylsulfanyl)-1,3-dithiole-2-one | Linear Range | 10⁻¹ to 10⁻⁶ mol dm⁻³ |
| Response Slope | Nernstian | |
| Selectivity (log KPOTAg/M) | ≤ -4.0 | |
| Data sourced from a study on dmit-based ionophores for silver sensors.[4] |
4. Experimental Protocol: Fabrication and Testing of a Ag⁺-Selective PVC Membrane Electrode
Materials:
-
dmit-derived ionophore (e.g., 4-(Butylsulfanyl)-5-(phenylmethylthioethylsulfanyl)-1,3-dithiole-2-one)
-
High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)
-
Tetrahydrofuran (THF), freshly distilled
-
Silver nitrate (AgNO₃) for standard and internal filling solutions
-
ISE body and Ag/AgCl internal reference electrode
-
External reference electrode (e.g., calomel or Ag/AgCl)
-
High-impedance potentiometer or ion meter
Procedure:
Part A: Membrane Fabrication
-
Prepare the Membrane Cocktail: In a small glass vial, dissolve the following components in ~5 mL of THF:
-
Ionophore (~1-2 mg)
-
PVC (~60 mg)
-
Plasticizer (o-NPOE, ~120 mg)
-
Stir until a clear, homogenous solution is formed.
-
-
Casting the Membrane:
-
Place a glass ring (e.g., 2 cm diameter) on a clean, flat glass plate.
-
Carefully pour the membrane cocktail into the ring.
-
Cover loosely (e.g., with a watch glass) to allow for slow evaporation of THF over 24-48 hours.
-
-
Membrane Curing: Once the membrane is formed and appears dry, carefully peel it from the glass plate.
Part B: Electrode Assembly and Conditioning
-
Assemble the Electrode:
-
Cut a small disc (~5-7 mm diameter) from the cured membrane.
-
Mount the disc into the tip of the ISE body according to the manufacturer's instructions.
-
-
Add Internal Filling Solution: Fill the electrode body with an internal filling solution (e.g., 0.01 M AgNO₃).
-
Insert Internal Reference Electrode: Place the Ag/AgCl internal reference electrode into the filling solution.
-
Conditioning: Soak the assembled ISE in a 10⁻³ M AgNO₃ solution for at least 12 hours before use to ensure a stable potential.
Part C: Potentiometric Measurement
-
Calibration:
-
Prepare a series of standard AgNO₃ solutions with concentrations ranging from 10⁻⁷ M to 10⁻¹ M by serial dilution.
-
Immerse the conditioned ISE and the external reference electrode in each standard solution, starting from the most dilute.
-
Record the stable potential (EMF) reading for each standard.
-
Plot the EMF (mV) versus the logarithm of the Ag⁺ concentration. The resulting graph is the calibration curve.
-
-
Sample Measurement:
-
Immerse the electrode pair in the sample solution of unknown Ag⁺ concentration.
-
Record the stable EMF reading.
-
Determine the Ag⁺ concentration in the sample by interpolating the measured EMF on the calibration curve.
-
References
- 1. This compound | 49638-64-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. This compound [myskinrecipes.com]
- 3. Pt(dithiolene)-Based Colorimetric Chemosensors for Multiple Metal-Ion Sensing | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Hypothetical Electrocatalytic Hydrogen Evolution using a 4,5-Bis(methylthio)-1,3-dithiole-2-thione-Based Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) is a cornerstone of renewable energy research. While precious metals like platinum are highly effective, their scarcity and cost necessitate the exploration of earth-abundant alternatives. One promising class of materials is based on metal dithiolene complexes, which have demonstrated significant catalytic activity for proton reduction.[1][2][3] The dithiolene ligand, characterized by a 1,2-disubstituted alkene with two sulfur atoms, can coordinate with various transition metals to form active catalytic centers.
This document outlines a hypothetical application of 4,5-Bis(methylthio)-1,3-dithiole-2-thione as a precursor for creating a nickel-based electrocatalyst for the HER. Although direct electrocatalytic applications of this specific compound are not yet documented in scientific literature, its structural similarity to ligands used in active HER catalysts provides a strong rationale for its investigation.[2][4] The protocols and data presented herein are based on established methodologies for analogous metal dithiolene complexes and serve as a guide for exploring the potential of this compound in electrocatalysis.
Data Presentation: Electrocatalytic Performance of Related Dithiolene Complexes
To provide a benchmark for potential performance, the following table summarizes the reported electrocatalytic activity for hydrogen evolution of well-characterized nickel and cobalt dithiolene complexes.
| Catalyst/Complex | Electrolyte (pH) | Overpotential (η) at 10 mA/cm² | Tafel Slope | Reference |
| Nickel Coordination Polymer (BTT ligand) | 0.5 M H₂SO₄ (pH 1.3) | 470 mV | Not Reported | [3] |
| Cobalt Coordination Polymer (BTT ligand) | 0.5 M H₂SO₄ (pH 1.3) | 560 mV | Not Reported | [3] |
| Cobalt Dithiolene Complex (trifluoromethyl) | 1:1 CH₃CN:H₂O (pH 4.0) | Not Reported | Not Reported | [1] |
| Alkylated Nickel Bis-dithiolene Complex | DMF with TFA | Active Catalyst | Not Reported | [2][4] |
BTT = Benzene-1,2,4,5-tetrathiolate, TFA = Trifluoroacetic acid
Experimental Protocols
The following protocols describe a hypothetical workflow for the synthesis and electrochemical evaluation of a catalyst derived from this compound.
Protocol 1: Synthesis of a Nickel Dithiolene Catalyst
This protocol is a generalized procedure for the synthesis of a nickel dithiolene complex.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous ethanol
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for organic synthesis
Procedure:
-
Ligand Preparation: In an inert atmosphere, dissolve this compound in anhydrous ethanol.
-
Reduction: Add small pieces of sodium metal to the solution under stirring. The reaction progress can be monitored by color change. This step aims to reduce the thione and form the dithiolate ligand.
-
Metal Complexation: In a separate flask, dissolve NiCl₂·6H₂O in deoxygenated water or ethanol.
-
Reaction: Slowly add the nickel solution to the prepared ligand solution under inert atmosphere. A precipitate should form.
-
Isolation: Stir the reaction mixture at room temperature for several hours. Collect the solid product by filtration, wash with ethanol and diethyl ether, and dry under vacuum.
-
Characterization: Characterize the synthesized nickel complex using techniques such as FT-IR, UV-Vis, and elemental analysis.
Protocol 2: Electrode Preparation and Electrochemical Evaluation
Materials:
-
Synthesized nickel dithiolene catalyst
-
Glassy carbon electrode (GCE) or other suitable substrate
-
Nafion solution (5 wt%)
-
Isopropanol
-
Deionized water
-
Electrochemical workstation (potentiostat)
-
Three-electrode electrochemical cell
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as reference electrode
-
Platinum wire or graphite rod as counter electrode
-
0.5 M H₂SO₄ electrolyte
Procedure:
-
Catalyst Ink Preparation:
-
Disperse 5 mg of the synthesized catalyst in a mixture of 500 µL isopropanol, 450 µL deionized water, and 50 µL of 5 wt% Nafion solution.
-
Sonicate the mixture for 30-60 minutes to form a homogeneous ink.
-
-
Electrode Modification:
-
Polish the GCE with alumina slurry, rinse with deionized water and ethanol, and allow it to dry.
-
Drop-cast a specific volume (e.g., 5-10 µL) of the catalyst ink onto the GCE surface to achieve a desired loading (e.g., 0.1-0.5 mg/cm²).
-
Allow the electrode to dry at room temperature.
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode. Use 0.5 M H₂SO₄ as the electrolyte.
-
Purge the electrolyte with high-purity nitrogen or argon for at least 30 minutes before measurements.
-
Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential from the open-circuit potential towards more negative values at a scan rate of 5 mV/s.
-
Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log |j|) from the LSV data to determine the Tafel slope.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at various overpotentials to study the electrode kinetics and charge transfer resistance.
-
Stability Test: Conduct chronoamperometry or chronopotentiometry for an extended period (e.g., 10 hours) at a constant current density or potential to evaluate the catalyst's stability.
-
Visualizations
Experimental Workflow
Caption: Workflow for catalyst synthesis and electrochemical evaluation.
Proposed Hydrogen Evolution Reaction (HER) Catalytic Cycle
Caption: Proposed HER catalytic cycle at the nickel dithiolene center.
References
Application Notes and Protocols for Functionalized Tetrathiafulvalene (TTF) Derivatives
This document provides detailed application notes and experimental protocols for the synthesis and utilization of functionalized tetrathiafulvalene (TTF) derivatives in three key research and development areas: chemosensors, drug delivery, and photodynamic therapy. The information is intended for researchers, scientists, and drug development professionals.
Application Note 1: TTF-Based Chemosensor for the Detection of Copper (II) Ions
Introduction:
Copper is an essential trace element in biological systems, but its dysregulation is associated with various neurodegenerative diseases, such as Wilson's and Alzheimer's diseases. Therefore, the development of sensitive and selective chemosensors for the detection of Cu(II) ions is of significant interest. This application note describes the synthesis and application of a π-extended tetrathiafulvalene (exTTF) derivative functionalized with a dipicolylamine (DPA) moiety (exTTF-DPA) as a selective optical and electrochemical chemosensor for copper (II) ions.[1] The TTF core acts as a redox-active signaling unit, while the DPA group serves as a specific binding site for Cu(II).
Principle:
The detection mechanism is based on the coordination of Cu(II) ions with the DPA ligand, which modulates the electronic properties of the TTF core. This interaction leads to a distinct color change, quenching of fluorescence, and a significant shift in the redox potential of the TTF unit, allowing for both colorimetric and electrochemical detection.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Analyte | Copper (II) ion (Cu²⁺) | [1] |
| Detection Method | Colorimetric, Fluorometric, Electrochemical | [1] |
| Solvent | Acetonitrile | [1] |
| Selectivity | High selectivity over other metal ions (Zn²⁺, Sn²⁺, Pb²⁺, Pd²⁺, Hg²⁺, Al³⁺, Fe³⁺, Ag⁺, Co²⁺, Ni²⁺) | [1] |
| Color Change (upon Cu²⁺ addition) | Yellow to Orange | [1] |
| Fluorescence Change (upon Cu²⁺ addition) | Quenching | [1] |
| Limit of Detection (LOD) | 100 pM (for a similar DPA-based sensor) | [2] |
| Binding Constant (Kₐ) | Not explicitly found for exTTF-DPA, but similar DPA-based sensors show high affinity |
Experimental Protocol: Synthesis of exTTF-DPA
This protocol is a representative procedure based on the synthesis of similar π-extended TTF derivatives.
Materials:
-
π-extended TTF precursor with a formyl group (exTTF-CHO)
-
Di(pyridin-2-ylmethyl)amine (DPA)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve exTTF-CHO (1 equivalent) and DPA (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Reductive Amination: To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (exTTF-CHO) is consumed.
-
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure exTTF-DPA product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow:
Caption: Workflow for the synthesis of the exTTF-DPA chemosensor.
Application Note 2: TTF-Functionalized Gold Nanoparticles for pH-Responsive Drug Delivery of Doxorubicin
Introduction:
Gold nanoparticles (AuNPs) are promising platforms for drug delivery due to their biocompatibility, ease of functionalization, and unique optical properties.[3] Functionalizing AuNPs with TTF derivatives can impart redox-responsive properties. This application note describes a system where TTF-functionalized AuNPs are used for the pH-controlled delivery of the anticancer drug doxorubicin (DOX). The acidic tumor microenvironment can trigger the release of the drug, enhancing its therapeutic efficacy while minimizing systemic toxicity.[4][5]
Principle:
Doxorubicin can be loaded onto the surface of TTF-functionalized gold nanoparticles through non-covalent interactions or via a pH-sensitive linker.[6][7] In the acidic environment of tumor tissues (pH ~5.4), the interaction between DOX and the nanoparticle surface is weakened, leading to the release of the drug.[8] The TTF moiety can also provide an additional mechanism for redox-triggered release and can be used for electrochemical monitoring of the drug delivery system.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Drug | Doxorubicin (DOX) | [4][6][8] |
| Nanocarrier | TTF-Functionalized Gold Nanoparticles (TTF-AuNPs) | |
| Drug Loading Efficiency | ~96% (for a similar nanoparticle system) | [8] |
| Drug Loading Content | ~21.7% (for a similar nanoparticle system) | [5] |
| Release Trigger | Acidic pH (e.g., pH 5.4) | [8][9] |
| Cumulative Release at pH 5.4 (24h) | >50% | [8] |
| Cumulative Release at pH 7.4 (24h) | <20% | [8] |
Experimental Protocol: Synthesis and Drug Loading of TTF-Functionalized AuNPs
This protocol outlines a general procedure for the synthesis of TTF-functionalized AuNPs and subsequent loading with doxorubicin.
Materials:
-
Hydrogen tetrachloroaurate(III) (HAuCl₄)
-
Trisodium citrate
-
Thiol-functionalized TTF derivative (TTF-SH)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.4
-
Dialysis membrane (MWCO 10 kDa)
-
Standard laboratory glassware and characterization instruments (UV-Vis, DLS, TEM)
Procedure:
-
Synthesis of Gold Nanoparticles (Citrate-capped):
-
Heat a 100 mL solution of 0.01% HAuCl₄ to boiling with vigorous stirring.
-
Rapidly add 2 mL of 1% trisodium citrate solution.
-
Continue heating and stirring until the solution color changes to a stable ruby red.
-
Cool the solution to room temperature.
-
-
Functionalization with TTF-SH:
-
To the citrate-capped AuNP solution, add a solution of TTF-SH in ethanol dropwise while stirring.
-
Allow the mixture to stir overnight at room temperature to ensure ligand exchange.
-
Purify the TTF-AuNPs by centrifugation and resuspension in deionized water to remove excess ligands.
-
-
Doxorubicin Loading:
-
Disperse the purified TTF-AuNPs in an aqueous solution.
-
Add an aqueous solution of DOX·HCl to the TTF-AuNP suspension.
-
Stir the mixture overnight in the dark at room temperature.[10]
-
Separate the DOX-loaded TTF-AuNPs from the unloaded drug by centrifugation.
-
Wash the nanoparticles with deionized water to remove any loosely bound drug.
-
-
Quantification of Drug Loading:
-
Measure the concentration of DOX in the supernatant using UV-Vis spectrophotometry (at ~480 nm).
-
Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:
-
DLE (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
DLC (%) = (Mass of loaded drug / Mass of nanoparticles) x 100
-
-
-
In Vitro Drug Release Study:
-
Place a known amount of DOX-loaded TTF-AuNPs in a dialysis bag.
-
Immerse the dialysis bag in a release medium of PBS at pH 7.4 and another at pH 5.4, maintained at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of released DOX in the aliquots using UV-Vis spectrophotometry.
-
Plot the cumulative drug release as a function of time.
-
Drug Delivery and Release Mechanism:
Caption: Mechanism of pH-triggered drug release from TTF-AuNPs.
Application Note 3: TTF-Porphyrin Conjugates for Photodynamic Therapy
Introduction:
Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce tumor cell death.[11] Porphyrins are excellent photosensitizers due to their strong absorption in the visible region and high triplet state quantum yields.[12] Conjugating TTF to a porphyrin core can modulate the photophysical properties of the photosensitizer, offering a "switchable" PDT agent.
Principle:
In the neutral state, the electron-donating TTF moiety can quench the fluorescence and potentially the triplet excited state of the porphyrin through photoinduced electron transfer, rendering the photosensitizer inactive. Upon oxidation of the TTF unit (e.g., in the oxidizing environment of some tumor cells or through an external trigger), the quenching pathway is suppressed. This "turns on" the photosensitizer, allowing it to efficiently generate singlet oxygen upon light irradiation, leading to localized cytotoxicity.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Photosensitizer | TTF-Porphyrin Conjugate | |
| Excitation Wavelength | Typically in the red region of the spectrum (600-800 nm) for deeper tissue penetration | [11] |
| Singlet Oxygen Quantum Yield (ΦΔ) - "OFF" state (neutral TTF) | Low (Quenched) | |
| Singlet Oxygen Quantum Yield (ΦΔ) - "ON" state (oxidized TTF) | High (e.g., >0.5) | [13][14] |
| Key Feature | Redox-switchable singlet oxygen generation |
Experimental Protocol: Synthesis of a TTF-Annulated Porphyrin
This protocol provides a general method for the synthesis of a TTF-annulated porphyrin, which can be adapted from established literature procedures.[15][16][17]
Materials:
-
Appropriately substituted pyrrole
-
A benzaldehyde derivative bearing a TTF moiety
-
Propionic acid or a mixture of solvents like methanol and water with an acid catalyst (e.g., HCl)[17]
-
An oxidizing agent such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or air oxidation[16][17]
-
Standard laboratory glassware and purification supplies (silica gel or alumina for column chromatography)
Procedure:
-
Condensation Reaction:
-
In a round-bottom flask, combine the TTF-functionalized benzaldehyde (1 equivalent) and pyrrole (1 equivalent) in a suitable solvent system (e.g., propionic acid or a mixture of MeOH/H₂O with HCl).[15][17]
-
Stir the reaction mixture at room temperature or under reflux for a specified time to allow for the formation of the porphyrinogen macrocycle.
-
-
Oxidation:
-
Method A (Chemical Oxidation): Cool the reaction mixture and add an oxidizing agent like DDQ. Stir for several hours at room temperature.[16]
-
Method B (Air Oxidation): After the initial condensation, if using a solvent like DMF, refluxing the mixture and then stirring overnight in the presence of air can effect oxidation.[17]
-
-
Purification:
-
Neutralize the reaction mixture with a base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina. The eluent will depend on the specific polarity of the synthesized TTF-porphyrin.
-
-
Characterization:
-
Characterize the final product using UV-Vis spectroscopy (to observe the characteristic Soret and Q bands of the porphyrin), ¹H NMR, and mass spectrometry.
-
Protocol: Evaluation of Singlet Oxygen Generation
This protocol describes a common indirect method for detecting singlet oxygen using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap.[18]
Materials:
-
TTF-porphyrin photosensitizer
-
1,3-Diphenylisobenzofuran (DPBF)
-
A suitable solvent (e.g., DMF, DMSO)
-
A light source with an appropriate wavelength to excite the porphyrin
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a solution of the TTF-porphyrin and DPBF in the chosen solvent in a quartz cuvette. The concentration of the photosensitizer should be adjusted to have an absorbance of around 0.1 at the excitation wavelength.
-
Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum of the solution, paying attention to the DPBF absorbance peak at around 415 nm.
-
Irradiation: Irradiate the solution with the light source for specific time intervals.
-
Absorbance Monitoring: After each irradiation interval, record the UV-Vis absorption spectrum and monitor the decrease in the absorbance of DPBF. Singlet oxygen will react with DPBF, causing its bleaching.
-
Data Analysis: Plot the absorbance of DPBF at 415 nm against the irradiation time. The rate of decrease is proportional to the rate of singlet oxygen generation.
-
Quantum Yield Determination (Optional): To determine the singlet oxygen quantum yield (ΦΔ), a reference photosensitizer with a known ΦΔ (e.g., methylene blue) is used under identical experimental conditions. The ΦΔ of the sample can be calculated using a comparative method.
Signaling Pathway for PDT:
Caption: Energy transfer mechanism in photodynamic therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. High sensitive detection of copper II ions using D-penicillamine-coated gold nanorods based on localized surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced fluorescence emission or singlet oxygen production of cationic porphyrazines and porphyrins through combination with carbon dots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Doxorubicin-Loaded Gold Nanoparticles for Tumor-Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin-loaded amphiphilic polypeptide-based nanoparticles as an efficient drug delivery system for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Doxorubicin-Loaded Dendronized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin carriers based on Au nanoparticles – effect of shape and gold-drug linker on the carrier toxicity and therapeutic performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Versatile Porphyrin Arrangements for Photodynamic Therapy—A Review | MDPI [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization and Photodynamic Activity against Bladder Cancer Cells of Novel Triazole-Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Thin Film Deposition from 4,5-Bis(methylthio)-1,3-dithiole-2-thione Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fabrication of thin films using 4,5-Bis(methylthio)-1,3-dithiole-2-thione and its derivatives. The methodologies outlined are based on established techniques for related organosulfur compounds and are intended to serve as a starting point for experimental design and optimization.
Introduction
Thin films derived from this compound and related dmit-based (1,3-dithiole-2-thione-4,5-dithiolate) precursors are of significant interest for applications in electronics, sensors, and nonlinear optics.[1][2] The sulfur-rich nature of these molecules facilitates unique packing arrangements and intermolecular interactions, leading to desirable electronic and optical properties. This document outlines three primary methods for thin film deposition: Solution Casting, Electrodeposition, and High-Vacuum Thermal Evaporation.
Precursor Characteristics
Before proceeding with thin film deposition, it is essential to understand the properties of the precursor material, this compound.
| Property | Value |
| Molecular Formula | C₅H₆S₅ |
| Molecular Weight | 226.4 g/mol |
| Appearance | Light orange to Yellow to Green powder/crystal |
| Purity | >98.0% (GC) |
| Melting Point | 101.0 to 104.0 °C |
| CAS Number | 49638-64-4 |
(Data sourced from PubChem and TCI Chemicals)[3][4]
Thin Film Deposition Protocols
Solution Casting
Solution casting is a straightforward method for producing thin films and is particularly suitable for initial screening of material properties. Good quality thin films of dmit derivatives have been successfully formed using this approach.[5]
Protocol:
-
Solution Preparation:
-
Dissolve a known concentration of this compound in a suitable organic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran).
-
The concentration will influence the final film thickness and should be optimized empirically (start with a range of 1-10 mg/mL).
-
Ensure complete dissolution, using sonication if necessary.
-
-
Substrate Preparation:
-
Select a suitable substrate (e.g., glass, silicon wafer, ITO-coated glass).
-
Clean the substrate meticulously using a standard procedure (e.g., sequential sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas).
-
-
Deposition:
-
Place the cleaned substrate on a level surface.
-
Carefully cast the prepared solution onto the substrate, ensuring uniform coverage.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., under a petri dish) to promote the formation of a uniform film.
-
-
Annealing (Optional):
-
To improve film crystallinity and remove residual solvent, the film can be annealed at a temperature below the precursor's melting point.
-
Workflow for Solution Casting:
Electrodeposition
Electrodeposition offers excellent control over film thickness and morphology. This technique has been successfully used to deposit thin films of metal-dmit complexes.[1] While the direct electropolymerization of this compound may require specific conditions, the following protocol for a related dmit complex provides a strong starting point.
Protocol:
-
Electrolyte Solution Preparation:
-
Prepare a solution containing the precursor material. For dmit-metal complexes, a supporting electrolyte (e.g., tetraethylammonium salt) is often used in a suitable solvent like acetonitrile.
-
The concentration of the electroactive species should be optimized (e.g., 0.1-1.0 mM).
-
-
Electrochemical Cell Setup:
-
Use a three-electrode setup:
-
Working Electrode: The substrate for film deposition (e.g., gold-coated mica, ITO glass).[1]
-
Counter Electrode: A platinum wire or foil.
-
Reference Electrode: A standard reference electrode (e.g., Ag/AgCl).
-
-
-
Deposition Parameters:
-
Post-Deposition Treatment:
-
After deposition, gently rinse the film with the solvent to remove any unreacted species.
-
Dry the film under a stream of inert gas.
-
Workflow for Electrodeposition:
| Parameter | Example Value |
| Method | Potentiostatic |
| Applied Potential | 0.8 V |
| Current Density | 1 µA/cm² (for Galvanostatic) |
| Substrate | Gold-coated Mica |
| Film Thickness | ~70 nm |
| RMS Roughness | ~3 nm |
(Example parameters based on the electrodeposition of [Et4N][Sn(dmit)3])[1]
High-Vacuum Thermal Evaporation
High-vacuum thermal evaporation is a physical vapor deposition (PVD) technique suitable for organic molecules that can be sublimated without decomposition. This method allows for the growth of highly uniform and pure thin films.
Protocol:
-
Substrate Preparation:
-
Clean the substrate (e.g., Si/SiO₂, glass, or gold-coated surfaces) as described in the solution casting protocol.
-
Mount the substrate in the vacuum chamber.
-
-
Precursor Loading:
-
Place a small amount of this compound powder in a suitable evaporation source (e.g., a Knudsen cell or a baffled boat).
-
-
Deposition Process:
-
Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).
-
Heat the evaporation source to a temperature sufficient to sublimate the precursor material. The temperature will need to be determined experimentally and should be kept below the decomposition temperature.
-
The sublimed material will travel in a line-of-sight path and deposit onto the cooler substrate.
-
Monitor the film thickness in-situ using a quartz crystal microbalance.
-
-
Cooling and Venting:
-
After reaching the desired thickness, turn off the source heater and allow the system to cool.
-
Vent the chamber with an inert gas before removing the coated substrate.
-
Workflow for Thermal Evaporation:
Thin Film Characterization
After deposition, it is crucial to characterize the thin films to understand their properties. The following techniques are recommended based on studies of related materials:
| Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and growth mode.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, and atomic ratios.[1] |
| Raman Spectroscopy | Vibrational modes, molecular structure, and effects of dimensionality.[1] |
| Scanning Electron Microscopy (SEM) | Surface morphology and homogeneity.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of molecular structure and interactions within the film.[5] |
| X-ray Diffraction (XRD) | Crystalline structure and orientation of the molecules in the film. |
Example Characterization Data for a Related Dmit-Complex Film: [1]
| Parameter | Value |
| RMS Roughness (AFM) | ~3 nm |
| Growth Mode | Stranski-Krastanov |
| [S]/[Sn] Atomic Ratio (XPS) | Varies with depth, highest on the surface |
Potential Applications
Thin films of this compound and its derivatives are promising for a variety of applications, including:
-
Electrochemical Sensors: The high sulfur content and potential for redox activity make these materials suitable for sensing applications.[1]
-
Organic Conductors: The planar structure and intermolecular S--S interactions can facilitate charge transport, making them candidates for organic field-effect transistors (OFETs) and other electronic devices.
-
Nonlinear Optical (NLO) Materials: The conjugated π-system of the dithiole ring can give rise to significant NLO properties.[2]
-
Protective Coatings: The ability to form smooth, uniform films could be leveraged for creating protective layers on various surfaces.
References
- 1. sbpmat.org.br [sbpmat.org.br]
- 2. 4,5-Bis(furoylsulfanyl)-1,3-dithiole-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C5H6S5 | CID 362959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 49638-64-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrakis(methylthio)tetrathiafulvalene (TTF Derivative)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of tetrakis(methylthio)tetrathiafulvalene from 4,5-bis(methylthio)-1,3-dithiole-2-thione.
Troubleshooting Guide
Issue: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield of tetrakis(methylthio)tetrathiafulvalene. What are the potential causes and how can I improve it?
Answer:
Several factors can contribute to low yields in this synthesis. Here are the most common causes and their respective solutions:
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Purity of Starting Material: The presence of impurities in the this compound can significantly hinder the coupling reaction.
-
Solution: Ensure the starting material is of high purity (>98%). If necessary, purify the starting material by recrystallization or column chromatography before use.
-
-
Quality of Triethyl Phosphite: Triethyl phosphite is susceptible to hydrolysis and oxidation. The presence of diethyl phosphite or triethyl phosphate can negatively impact the reaction.
-
Solution: Use freshly distilled triethyl phosphite for the best results. Commercial triethyl phosphite should be of high purity and stored under an inert atmosphere.
-
-
Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed at an adequate rate. If it is too high, it can lead to decomposition of the starting material or product.
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Solution: The optimal temperature for this reaction is typically in the range of 110-140°C. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
-
Inert Atmosphere: The reaction is sensitive to air and moisture.
-
Solution: Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried before use.
-
Issue: Formation of Significant Amounts of Side Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these side products and how can I minimize them?
Answer:
The formation of side products is a common issue. Here are some likely side products and how to avoid them:
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Phosphonate Byproducts: Triethyl phosphite can react with impurities or the solvent to form various phosphonate compounds.
-
Solution: Use high-purity, anhydrous solvent (if any is used in addition to the triethyl phosphite) and starting materials.
-
-
Polymeric Materials: At higher temperatures, the starting material or intermediates may polymerize.
-
Solution: Maintain the reaction temperature within the optimal range and avoid overheating.
-
-
Ring-Opened Products: In the presence of nucleophiles, the dithiole ring can potentially open.
-
Solution: Ensure all reagents and the reaction environment are free from nucleophilic impurities.
-
Frequently Asked Questions (FAQs)
Question 1: What is the mechanism of the coupling reaction?
Answer: The reaction proceeds via a phosphite-mediated desulfurization and coupling mechanism. Triethyl phosphite, a thiophilic phosphorus compound, attacks the exocyclic sulfur atom of the 1,3-dithiole-2-thione. This is followed by the formation of a carbene or a related reactive intermediate, which then dimerizes to form the carbon-carbon double bond of the TTF core.
Question 2: Can I use other phosphite reagents?
Answer: Yes, other trialkyl phosphites, such as trimethyl phosphite, can also be used. However, triethyl phosphite is most commonly reported for this type of reaction. The choice of phosphite can influence the reaction rate and temperature.
Question 3: How can I effectively purify the final product?
Answer: The product, tetrakis(methylthio)tetrathiafulvalene, is a solid. Purification can typically be achieved by:
-
Recrystallization: Use a suitable solvent system, such as a mixture of dichloromethane and hexane, or chloroform and methanol.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/dichloromethane) can be effective.
Question 4: What is the expected yield for this reaction?
Answer: The yield can vary significantly depending on the reaction conditions and the purity of the reagents. Reported yields for similar TTF syntheses range from moderate to high. With optimized conditions, a yield of over 70% can be targeted.
Quantitative Data
The following tables summarize how different experimental parameters can influence the yield of the TTF synthesis.
Table 1: Effect of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Notes |
| 110 | 6 | Moderate | Slower reaction rate, may require longer time. |
| 120-130 | 4 | Good to High | Optimal range for efficient coupling. |
| 140 | 2 | Moderate to Good | Faster reaction, but risk of decomposition increases. |
| >150 | 1-2 | Low | Significant decomposition of starting material and product observed. |
Table 2: Effect of Reagent Purity on Yield
| Purity of Starting Material | Purity of Triethyl Phosphite | Expected Yield |
| >98% | Freshly Distilled (>98%) | High |
| 95% | Commercial Grade (>95%) | Moderate |
| <95% | Old/Exposed to Air | Low |
Experimental Protocols
Detailed Protocol for the Synthesis of Tetrakis(methylthio)tetrathiafulvalene
This protocol describes the homocoupling of this compound using triethyl phosphite.
Materials:
-
This compound (1 equivalent)
-
Triethyl phosphite (10-20 equivalents, serving as reagent and solvent)
-
Anhydrous solvents for purification (e.g., dichloromethane, hexane)
-
Silica gel for column chromatography
Procedure:
-
Preparation:
-
All glassware (a round-bottom flask, reflux condenser) must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Equip the flask with a magnetic stirrer and ensure a secure inert atmosphere is maintained throughout the reaction.
-
-
Reaction Setup:
-
To the reaction flask, add this compound.
-
Add an excess of freshly distilled triethyl phosphite.
-
-
Reaction:
-
Heat the reaction mixture with vigorous stirring to 120-130°C.
-
Maintain this temperature and continue stirring for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and dichloromethane as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite under reduced pressure (using a rotary evaporator, potentially with a Kugelrohr apparatus for higher boiling point residues).
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel. Elute with a gradient of hexane in dichloromethane.
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent mixture (e.g., dichloromethane/hexane).
-
Collect the purified product, dry it under vacuum, and determine the yield.
-
Visualizations
Caption: Experimental workflow for the synthesis of tetrakis(methylthio)tetrathiafulvalene.
Caption: Simplified reaction pathway for the phosphite-mediated synthesis of TTF.
Technical Support Center: Purification of 4,5-Bis(methylthio)-1,3-dithiole-2-thione by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4,5-Bis(methylthio)-1,3-dithiole-2-thione via recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | The compound may be too soluble in the chosen solvent, even at low temperatures. | - Concentrate the solution by carefully evaporating some of the solvent. - Add a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then gently warm until the solution is clear again before cooling. - Try a different recrystallization solvent. |
| The solution is supersaturated and requires nucleation to initiate crystal growth. | - Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. - Add a "seed crystal" of the pure compound to the cooled solution. | |
| Oiling Out | The compound's melting point may be lower than the boiling point of the solvent, causing it to melt before dissolving. | - Use a lower-boiling point solvent for recrystallization. - Add a small amount of a solvent in which the compound is more soluble to the mixture. |
| The rate of cooling is too rapid, preventing the formation of an ordered crystal lattice. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Insulate the flask to slow down the cooling process. | |
| Colored Impurities in Crystals | The crude material contains colored impurities that co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product. - Consider a pre-purification wash of the crude solid. For related compounds, a wash with a mixture of acetonitrile and a small amount of acid has been shown to remove colored impurities. |
| Low Recovery of Purified Product | Too much solvent was used initially, leading to a significant amount of the product remaining in the mother liquor. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the filtrate in an ice bath to maximize crystal precipitation. |
| Premature crystallization occurred during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. - Add a small excess of hot solvent before filtration to ensure the compound remains dissolved. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
Based on literature for structurally similar compounds, suitable solvents for recrystallization include ethanol and acetone. A related compound, 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione, has been successfully recrystallized from ethanol at room temperature to yield yellow plate-shaped crystals. For a related zinc complex, warm acetone was used for recrystallization. The ideal solvent should dissolve the compound when hot but not when cold. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific batch.
Q2: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a light orange to yellow to green powder or crystalline solid. The reported melting point is in the range of 101.0 to 104.0 °C.
Q3: How can I induce crystallization if no crystals form upon cooling?
If crystals do not form, the solution may be supersaturated. You can induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface. This creates microscopic scratches that can serve as nucleation sites for crystal growth. Alternatively, adding a tiny "seed" crystal of the pure compound can initiate crystallization.
Q4: My product has "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the compound's melting point is below the solvent's boiling point or if the solution cools too quickly. To resolve this, you can try reheating the solution to dissolve the oil, adding a small amount of a more suitable co-solvent, and allowing it to cool more slowly. Using a different primary solvent with a lower boiling point may also be necessary.
Q5: How can I remove colored impurities from my crude product?
For colored impurities, you can treat the hot, dissolved solution with a small amount of activated charcoal before filtration. The charcoal will adsorb the impurities, which can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly. For some dithiolethiones, washing the crude solid with a mixture of acetonitrile and a trace of acid has proven effective at removing certain impurities.
Experimental Protocol: General Recrystallization Procedure
This is a general guideline for the recrystallization of this compound. The specific solvent and volumes may need to be optimized based on the purity of the starting material and the scale of the experiment.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol or acetone) in which the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the solvent in small portions to avoid using an excess.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry completely under vacuum. The purity of the final product can be assessed by melting point determination.
Experimental Workflow
common side reactions and byproducts in dithiolethione coupling
Welcome to the technical support center for dithiolethione coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the synthesis of complex molecules involving the dithiolethione core. The primary focus of this guide is on the formation of fused heterocyclic systems, such as bis[1][2]dithiolo[1][3]thiazines, a key example of dithiolethione coupling.
Frequently Asked Questions (FAQs)
Q1: What is meant by "dithiolethione coupling"?
A1: "Dithiolethione coupling" is a broad term that can refer to various reactions aimed at synthesizing larger, more complex molecules incorporating one or more dithiolethione rings. A prominent example is the synthesis of fused heterocyclic systems like bis[1][2]dithiolo[1][3]thiazines and bis[1][2]dithiolopyrroles. These reactions often involve the self-condensation or reaction of functionalized dithiolethiones or their precursors.
Q2: What are the common starting materials for the synthesis of bis[1][2]dithiolo[1][3]thiazines?
A2: A common and powerful method involves the reaction of tertiary diisopropylamines, such as N-ethyldiisopropylamine (Hünig's base), with disulfur dichloride (S₂Cl₂).[4] In a remarkable one-pot reaction, the isopropyl groups of Hünig's base are transformed to construct the fused bis[1][2]dithiolo[1][3]thiazine ring system.[4] Other substituted diisopropylamines can also be used to generate a variety of derivatives.[2]
Q3: My dithiolethione coupling reaction is giving a low yield. What are the potential causes?
A3: Low yields in these complex multi-step syntheses can arise from several factors:
-
Suboptimal Reagent Stoichiometry: The ratio of the amine to disulfur dichloride is critical. An excess of S₂Cl₂ is often used.
-
Presence of Moisture: Disulfur dichloride reacts with water, which can lead to the formation of byproducts and reduce the efficiency of the desired reaction.[5][6] It is crucial to use anhydrous solvents and reagents.
-
Incorrect Temperature Control: These reactions are often performed at room temperature over an extended period, followed by a heating step. Deviation from the optimal temperature profile can lead to side reactions or incomplete conversion.
-
Inefficient Purification: The desired products are often colored, crystalline solids that may require careful chromatographic purification to separate them from complex reaction mixtures.
Q4: I am observing a complex mixture of byproducts. What are the likely side reactions?
A4: The reaction between tertiary diisopropylamines and disulfur dichloride is a complex cascade of about 15 steps, making side reactions likely. Potential side reactions include:
-
Incomplete Cyclization: The intricate ring-forming process may stall at intermediate stages, leading to a mixture of partially formed heterocyclic systems.
-
Formation of Isomers: Depending on the substitution pattern of the starting amine, different isomeric products may be formed.
-
Sulfur Extrusion: At higher temperatures, thermal extrusion of sulfur from the thiazine ring can occur, leading to the formation of bis[1][2]dithiolopyrroles.[4]
-
Reaction with Oxygen Donors: If oxygen sources (e.g., from solvents like THF or added acids) are present, one or both of the thione sulfur atoms can be replaced by oxygen, forming oxo-derivatives.
-
Formation of Azines as Side Products: In reactions of hydrazones with S₂Cl₂, azines can be formed as byproducts.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of bis[1][2]dithiolo[1][3]thiazines from diisopropylamines and disulfur dichloride.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive or decomposed disulfur dichloride. | Use freshly distilled or a new bottle of S₂Cl₂. Ensure it is stored under an inert atmosphere and protected from moisture.[5][6] |
| Insufficient reaction time. | These reactions can be slow, often requiring several days at room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | |
| Incorrect base or base stoichiometry. | An inert tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) is often used as a base. Ensure the correct stoichiometry is used. | |
| Formation of a Tar-like, Insoluble Mixture | Hydrolysis of S₂Cl₂ due to moisture. | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[5][6] |
| Uncontrolled exothermic reaction. | Add reagents slowly and with efficient stirring, especially at the beginning of the reaction. | |
| Product is a Mixture of Thione and Oxo-derivatives | Presence of adventitious or added oxygen sources. | If the pure thione is desired, avoid solvents that can act as oxygen donors (e.g., THF) and acidic workups that might introduce water. |
| Formation of Dithiolopyrroles Instead of Dithiolothiazines | Reaction temperature is too high. | The conversion of bis(dithiolo)thiazines to bis(dithiolopyrroles) occurs via thermal sulfur extrusion.[4] Avoid prolonged heating at high temperatures if the thiazine product is desired. |
Potential Side Products and Byproducts
| Side Product/Byproduct | Potential Cause | Method of Identification | Mitigation Strategy |
| Bis[1][2]dithiolopyrroles | High reaction temperature (e.g., refluxing in chlorobenzene).[4] | Mass Spectrometry (loss of 32 Da), NMR Spectroscopy. | Maintain lower reaction temperatures and shorter heating times. |
| Oxo-bis[1][2]dithiolo[1][3]thiazines | Presence of oxygen donors (e.g., THF, formic acid). | Mass Spectrometry (mass difference of 16 Da), IR Spectroscopy (C=O stretch). | Use non-oxygen-donating solvents and neutral workup conditions. |
| Partially Cyclized Intermediates | Insufficient reaction time or suboptimal temperature. | LC-MS analysis of the crude reaction mixture. | Increase reaction time and/or optimize the temperature profile. |
| Elemental Sulfur (S₈) | Decomposition of S₂Cl₂ or side reactions.[5] | Insoluble yellow solid in many organic solvents. | Use purified S₂Cl₂ and maintain strict anhydrous conditions. |
| Ammonium Salts | Reaction of the amine base with HCl generated in situ. | Water-soluble solid. | Removed during aqueous workup. |
Experimental Protocols
Synthesis of 4-Ethyl-bis[1][2]dithiolo[1][3]thiazine-3,5-dithione ("Scorpionine")
This protocol is a general guide based on published procedures and should be adapted and optimized for specific laboratory conditions.
Materials:
-
N-Ethyldiisopropylamine (Hünig's base)
-
Disulfur dichloride (S₂Cl₂)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
1,2-Dichloroethane (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-ethyldiisopropylamine and DABCO in anhydrous 1,2-dichloroethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of disulfur dichloride in anhydrous 1,2-dichloroethane via the dropping funnel over a period of 1-2 hours with vigorous stirring. An excess of S₂Cl₂ is typically used.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 days under a nitrogen atmosphere.
-
After 3 days, heat the reaction mixture to reflux for a short period (e.g., 1-2 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and dichloromethane).
-
The desired product is typically a black, crystalline solid with a metallic lustre.
Safety Precautions: Disulfur dichloride is a corrosive and toxic substance that reacts with water to produce toxic gases.[5][6] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Visualizations
Caption: Proposed reaction pathway for the synthesis of bis[1][2]dithiolo[1][3]thiazine.
Caption: Troubleshooting workflow for dithiolethione coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Bis[1,2]dithiolo[1,4]thiazines and a [1,2]Dithiolo[1,4]thiazine from Tertiary Diisopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfur dichloride - Wikipedia [en.wikipedia.org]
- 6. Disulfur dichloride - Sciencemadness Wiki [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Unsymmetrical Tetrathiafulvalene (TTF) Derivatives
Welcome to the Technical Support Center for Unsymmetrical TTF Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of unsymmetrical tetrathiafulvalene (TTF) derivatives, with a primary focus on preventing the formation of undesired homo-coupled byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of unsymmetrical TTF synthesis, and why is it a problem?
A1: Homo-coupling is a common side reaction in cross-coupling methodologies aimed at producing unsymmetrical TTFs (A-B). Instead of the desired cross-coupling between two different precursor molecules (A and B), identical precursors couple with themselves to form symmetrical byproducts (A-A and B-B). This side reaction reduces the yield of the target unsymmetrical TTF and complicates the purification process due to the similar physical properties of the desired product and the homo-coupled impurities.
Q2: What are the primary synthetic strategies for preparing unsymmetrical TTFs?
A2: The most common methods include:
-
Phosphite-mediated cross-coupling: This is one of the most widely used methods, involving the reaction of a 1,3-dithiole-2-thione with a 1,3-dithiol-2-one in the presence of a phosphite reagent, typically triethyl phosphite.
-
Wittig and Horner-Wadsworth-Emmons (HWE) type reactions: These methods involve the coupling of a phosphonium salt or a phosphonate ester of a 1,3-dithiole with a 1,3-dithiol-2-one or a related ketone.
-
Cross-coupling reactions involving organometallic reagents: This can include methods utilizing organolithium, organotin, or organoboron reagents.
Q3: What are the main factors that promote homo-coupling?
A3: Several factors can contribute to the formation of homo-coupled byproducts:
-
Presence of Oxygen: Oxygen can facilitate the oxidative homo-coupling of some starting materials.[1]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the homo-coupling pathway.[1]
-
Stoichiometry of Reactants: An imbalance in the stoichiometry of the coupling partners can lead to an excess of one reactant, increasing the likelihood of its self-coupling.
-
Rate of Addition: A high local concentration of one reactant, often due to rapid addition, can promote homo-coupling.[1]
-
Catalyst and Reagent Choice: The nature of the coupling reagent (e.g., phosphite) and any catalysts used can influence the relative rates of cross-coupling versus homo-coupling.
Q4: How can I effectively monitor the progress of my reaction and identify the formation of homo-coupled byproducts?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can track the consumption of reactants and the formation of new products. The homo-coupled byproducts will likely have different Rf values than the desired unsymmetrical product, allowing for their detection. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used to quantify the ratio of the desired product to the byproducts.
Troubleshooting Guides
Issue 1: Significant Formation of Homo-coupled Byproducts
If you are observing a high proportion of symmetrical TTFs (A-A and B-B) in your reaction mixture, consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Rigorously Degas Solvents and Reagents: Before starting the reaction, thoroughly degas all solvents and liquid reagents by bubbling an inert gas (e.g., argon or nitrogen) through them or by using freeze-pump-thaw cycles for highly sensitive reactions.[1] Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process. Use Schlenk line techniques or a glovebox for optimal results. |
| Suboptimal Reaction Temperature | Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote homo-coupling. Try running the reaction at a lower temperature for a longer duration to see if it improves the ratio of cross-coupled to homo-coupled products.[1] |
| Incorrect Stoichiometry or Addition Rate | Slow Addition of a Limiting Reagent: Instead of adding the reactants all at once, try a slow, dropwise addition of one of the coupling partners to the reaction mixture. This helps to maintain a low concentration of the added reactant, thereby minimizing its chances of self-coupling.[1] Use a Slight Excess of One Reactant: Empirically determine if using a slight excess (e.g., 1.1-1.2 equivalents) of one of the coupling partners can favor the cross-coupling reaction. |
| Inappropriate Coupling Reagent Concentration | Adjust Phosphite Concentration: In phosphite-mediated couplings, the concentration of the phosphite reagent can be critical. Try varying the amount of triethyl phosphite used to find the optimal concentration that favors cross-coupling. |
Issue 2: Low or No Yield of the Desired Unsymmetrical TTF
If your reaction is not proceeding as expected, leading to low or no yield of the desired product, consider these potential issues and solutions:
| Possible Cause | Suggested Solution |
| Poor Quality of Starting Materials | Purify Starting Materials: Ensure that your 1,3-dithiole-2-thione and 1,3-dithiol-2-one precursors are pure. Impurities can inhibit the reaction or lead to unwanted side products. Recrystallization or column chromatography of the starting materials may be necessary. |
| Decomposition of Reactants or Products | Use Milder Reaction Conditions: Some substituted TTF derivatives can be sensitive to high temperatures. If you suspect decomposition, try running the reaction at a lower temperature. Also, ensure that the work-up procedure is not overly harsh. |
| Inefficient Coupling Method | Explore Alternative Synthetic Routes: If a particular method is consistently failing, consider trying a different approach. For example, if phosphite-mediated coupling is not working, a Wittig-Horner approach might be more successful for your specific substrates. |
Data Presentation
The following table summarizes representative yields for the synthesis of an unsymmetrical TTF via the phosphite-mediated cross-coupling of a 1,3-dithiole-2-thione (A) and a 1,3-dithiol-2-one (B), highlighting the impact of reaction conditions on the product distribution.
| Entry | Solvent | Temperature (°C) | Yield of A-B (%) | Yield of A-A (%) | Yield of B-B (%) |
| 1 | Toluene | 110 | 45 | 15 | 20 |
| 2 | Triethyl Phosphite (neat) | 110 | 60 | 10 | 12 |
| 3 | Dichloromethane | 40 | 25 | 30 | 28 |
| 4 | Toluene (Slow addition of A) | 110 | 65 | 8 | 15 |
Note: The data in this table is a synthesized representation based on typical outcomes reported in the literature and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Phosphite-Mediated Cross-Coupling for Unsymmetrical TTF Synthesis
This protocol describes a general procedure for the synthesis of an unsymmetrical TTF by the cross-coupling of a 1,3-dithiole-2-thione and a 1,3-dithiol-2-one.
Materials:
-
1,3-dithiole-2-thione derivative (1.0 eq)
-
1,3-dithiol-2-one derivative (1.0 eq)
-
Triethyl phosphite (freshly distilled)
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dithiole-2-thione (1.0 eq) and the 1,3-dithiol-2-one (1.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene via syringe to dissolve the starting materials.
-
Reagent Addition: Add freshly distilled triethyl phosphite (3.0 - 5.0 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/dichloromethane) to separate the desired unsymmetrical TTF from the homo-coupled byproducts and other impurities.
Protocol 2: Horner-Wadsworth-Emmons Synthesis of Unsymmetrical TTF
This protocol provides a general procedure for the synthesis of an unsymmetrical TTF using a Horner-Wadsworth-Emmons reaction.
Materials:
-
1,3-dithiole-2-phosphonate ester derivative (1.0 eq)
-
1,3-dithiol-2-one derivative (1.0 eq)
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Phosphonate Anion Generation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,3-dithiole-2-phosphonate ester (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of n-BuLi (1.05 eq) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to ensure complete formation of the phosphonate anion.
-
Ketone Addition: In a separate flame-dried Schlenk flask, dissolve the 1,3-dithiol-2-one derivative (1.0 eq) in anhydrous THF. Transfer this solution via cannula to the solution of the phosphonate anion at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
Technical Support Center: Solvent Selection for 4,5-Bis(methylthio)-1,3-dithiole-2-thione (DMIT) Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on choosing the appropriate solvent for reactions involving 4,5-Bis(methylthio)-1,3-dithiole-2-thione (DMIT). The information is presented in a question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
Poor solubility, unexpected side reactions, and low yields are common hurdles in synthetic chemistry. The choice of solvent is a critical parameter that can significantly impact the outcome of reactions with DMIT. This guide addresses potential issues and offers solutions.
Table 1: Troubleshooting Common Issues in DMIT Reactions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or Incomplete Dissolution of DMIT | DMIT has poor solubility in non-polar or weakly polar solvents. | - Use a more polar aprotic solvent such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF).- Gently warm the mixture to aid dissolution, monitoring for any potential decomposition.- If the reaction allows, consider using a solvent mixture to fine-tune polarity. |
| Low Reaction Yield | - Incomplete dissolution of reactants.- Side reactions due to solvent reactivity.- Unfavorable reaction equilibrium in the chosen solvent. | - Ensure all reactants are fully dissolved before proceeding. Refer to the solubility section for guidance.- Avoid protic solvents like alcohols if they can react with your reagents or intermediates.- For coupling reactions to form tetrathiafulvalene (TTF) derivatives, phosphite-mediated reactions often perform well in solvents like toluene or dioxane. |
| Formation of Insoluble Byproducts | Precipitation of intermediates or side-products. | - Analyze the precipitate to identify its nature. If it is an intermediate, a different solvent system that keeps it in solution might be necessary.- If it is a byproduct from a side reaction, consider a more selective solvent or adjusting the reaction temperature. |
| Difficulty in Product Purification | - The product has similar solubility to byproducts in the chosen solvent.- The solvent has a high boiling point, making it difficult to remove. | - Select a solvent system for the reaction where the product precipitates upon cooling, while impurities remain in solution.- For purification, use a solvent in which the product is sparingly soluble at room temperature but soluble when heated for recrystallization.- When possible, opt for solvents with lower boiling points for easier removal under vacuum. |
| Unstable Intermediates | The solvent may not adequately stabilize reactive intermediates. | For reactions involving anionic intermediates, such as in the preparation of dithiolene complexes, polar aprotic solvents like DMF or acetonitrile are often preferred as they can solvate the cations without interfering with the nucleophilic anions. |
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for reactions with DMIT?
A1: For many reactions involving DMIT, polar aprotic solvents are a good starting point due to their ability to dissolve the substrate and many common reagents without participating in the reaction. Recommended solvents include:
-
Dimethylformamide (DMF): Often used for reactions involving salts and polar reagents.[1]
-
Acetonitrile (MeCN): A versatile solvent with a lower boiling point than DMF, making it easier to remove. It is suitable for a range of organic reactions.
-
Tetrahydrofuran (THF): A good choice for reactions involving organometallic reagents and for its ability to dissolve a wide range of organic compounds.
Q2: I am synthesizing a tetrathiafulvalene (TTF) derivative from DMIT via a phosphite-mediated coupling reaction. Which solvent should I use?
A2: For the synthesis of TTF derivatives from 1,3-dithiole-2-thiones, triethyl phosphite is a common coupling reagent. These reactions are typically carried out in moderately polar, non-reactive solvents. While specific protocols may vary, common choices include:
-
Toluene: Its higher boiling point is suitable for reactions that require heating.
-
Dioxane: Another option for reactions requiring elevated temperatures.
It is crucial to ensure the solvent is dry, as moisture can interfere with the phosphite reagent.
Q3: I am preparing a metal dithiolene complex using DMIT as a precursor. What is the recommended solvent?
A3: The synthesis of metal dithiolene complexes from DMIT often involves the deprotection of the methylthio groups to generate the dithiolate ligand, followed by coordination to a metal salt. For these types of reactions, polar aprotic solvents are generally preferred.
-
Acetonitrile (MeCN) and Acetone are frequently used for the synthesis of metal dithiolene complexes.[2] They provide good solubility for the ligand precursor and the resulting metal complex.
-
Dimethylformamide (DMF) can also be used, particularly when dealing with less soluble metal salts.
The choice may also depend on the specific metal salt and other reagents used in the reaction.
Q4: Is it possible to use chlorinated solvents like chloroform or dichloromethane with DMIT?
A4: Yes, chlorinated solvents can be used for certain applications. For instance, chloroform has been used as a solvent for photochemical reactions of dithiole-3-thiones.[3] However, it is important to consider the reactivity of your other reagents with these solvents, as they can participate in certain reactions. For general dissolution and chromatography, they can be suitable.
Experimental Protocols
Protocol 1: General Procedure for Phosphite-Mediated Self-Coupling of 1,3-Dithiole-2-thiones
-
Dissolution: Dissolve the 4,5-disubstituted-1,3-dithiole-2-thione (e.g., DMIT) in freshly distilled toluene or dioxane in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Reagent Addition: Add an excess of triethyl phosphite (typically 2-3 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If the product remains in solution, the solvent and excess triethyl phosphite are typically removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Protocol 2: Synthesis of a Metal Dithiolene Complex from a DMIT-type Precursor
-
Ligand Formation: In a two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the DMIT precursor in a suitable solvent such as methanol or ethanol. Add a base, such as sodium methoxide, to deprotect the thiol groups and form the dithiolate salt. Stir the mixture at room temperature until the deprotection is complete.
-
Metal Coordination: In a separate flask, dissolve the metal salt (e.g., a nickel, platinum, or palladium chloride) in a minimal amount of the same solvent or a co-solvent like water.
-
Complexation: Add the metal salt solution dropwise to the dithiolate solution. A precipitate of the metal dithiolene complex will often form immediately.
-
Isolation: Stir the reaction mixture for a specified time at room temperature or with gentle heating to ensure complete complexation. Collect the solid product by filtration, wash it with the reaction solvent and then with a non-polar solvent like hexane or ether to remove any organic impurities.
-
Purification: The crude complex can be purified by recrystallization from a high-boiling point polar solvent or by other techniques if necessary.
Visualizations
Below is a diagram illustrating the decision-making process for selecting an appropriate solvent for reactions involving DMIT.
Caption: Solvent selection workflow for DMIT reactions.
References
stability issues and degradation of 4,5-Bis(methylthio)-1,3-dithiole-2-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Bis(methylthio)-1,3-dithiole-2-thione. The information is designed to address common stability issues and degradation problems encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark environment.[1][2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.[3] The recommended storage temperature is at room temperature, but for long-term storage, refrigeration (2-8 °C) is preferable.[1]
Q2: What are the visible signs of degradation of this compound?
A: The pure compound is typically a light orange to yellow or green crystalline powder. A noticeable darkening in color, such as turning brown or black, can indicate degradation. The presence of a strong, unpleasant odor different from its characteristic sulfurous smell might also suggest decomposition. Inconsistent melting points or the appearance of additional spots on a thin-layer chromatography (TLC) plate are also indicators of impurity due to degradation.
Q3: Is this compound sensitive to light?
Q4: What solvents are recommended for dissolving this compound to minimize degradation?
A: For reactions, common anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, or acetonitrile are generally suitable. It is crucial to use anhydrous solvents, as the presence of water could potentially lead to hydrolysis of the dithiolethione ring, especially under acidic or basic conditions. For storage in solution, it is recommended to prepare fresh solutions before use and to store them for short periods under an inert atmosphere at low temperatures.
Q5: What are the likely degradation pathways for this compound?
A: While specific degradation pathways are not well-documented in the literature, based on the chemistry of related dithiolethiones, potential degradation routes include:
-
Oxidation: The thione group (C=S) can be oxidized to the corresponding oxo-derivative (C=O). The methylthio groups could also be susceptible to oxidation to sulfoxides or sulfones under strong oxidizing conditions.
-
Hydrolysis: The dithiolethione ring may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Thermal Decomposition: Related dithiolethiolate compounds show thermal decomposition at temperatures below 160 °C.[6] Heating this compound for extended periods, especially above its melting point, may lead to complex decomposition products.
-
Photochemical Rearrangement: As with some other dithiolethiones, UV irradiation could potentially lead to isomeric rearrangements.[4]
Troubleshooting Guide
The following table addresses common issues encountered during experiments with this compound, particularly in its common application as a precursor for tetrathiafulvalene (TTF) derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of desired product (e.g., in TTF synthesis) | 1. Degradation of the starting material. 2. Suboptimal reaction temperature. 3. Impure or wet solvent/reagents. 4. Insufficient amount of coupling reagent (e.g., triethyl phosphite). | 1. Use fresh, properly stored starting material. Check for discoloration. 2. Optimize the reaction temperature. While heating is necessary for coupling, excessive heat can cause degradation.[6] 3. Use freshly dried, anhydrous solvents and high-purity reagents.[7] 4. Use a sufficient excess of the coupling reagent as it is also a reactant. |
| Starting material appears dark or discolored before use | 1. Improper storage (exposure to air, moisture, or light). 2. Long-term storage. | 1. Discard if significant discoloration is observed. 2. For best results, use a freshly opened batch or purify the material by recrystallization before use. |
| Multiple unexpected spots on TLC analysis of the reaction mixture | 1. Degradation of the starting material or product. 2. Side reactions, such as homo-coupling in cross-coupling reactions. 3. Incomplete reaction. | 1. Ensure the reaction is run under an inert atmosphere and at the optimal temperature. 2. In cross-coupling reactions, use an excess of one of the dithiolethione precursors to favor the desired product.[8] 3. Monitor the reaction by TLC to determine the optimal reaction time. |
| Product is difficult to purify from starting material | 1. Similar polarity of the product and starting material. 2. Incomplete reaction. | 1. Optimize the chromatography conditions (e.g., use a different solvent system or a different stationary phase like alumina). 2. Increase the reaction time or temperature slightly, while monitoring for product degradation. |
Quantitative Data Summary
While specific quantitative data on the stability of this compound is limited, the following table summarizes its key physical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₆S₅ | [9] |
| Molecular Weight | 226.43 g/mol | [10] |
| Appearance | Light orange to yellow to green powder/crystal | TCI America |
| Melting Point | 101.0 to 104.0 °C | TCI America |
| Purity | >98.0% (GC) or ≥90% | TCI America, SCBT[10] |
Experimental Protocols
Protocol: Synthesis of Tetrakis(methylthio)tetrathiafulvalene via Phosphite-Mediated Self-Coupling
This protocol describes a common application of this compound. Adherence to the notes on handling and conditions is crucial to minimize degradation and side reactions.
Materials:
-
This compound
-
Triethyl phosphite, freshly distilled
-
Anhydrous toluene
-
Standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by freshly distilled triethyl phosphite (3.0-5.0 eq). The use of excess phosphite is common to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 110-120 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The starting material should be consumed over a period of 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/dichloromethane gradient. The desired product, tetrakis(methylthio)tetrathiafulvalene, is usually a red-orange solid.
Notes on Minimizing Degradation:
-
Inert Atmosphere: It is critical to maintain an inert atmosphere throughout the reaction to prevent oxidation, especially at elevated temperatures.
-
Fresh Reagents: Use freshly distilled triethyl phosphite as it can oxidize over time.
-
Temperature Control: Avoid overheating the reaction mixture, as this can lead to the decomposition of both the starting material and the product.
Visualizations
Caption: Troubleshooting workflow for experiments.
Caption: TTF synthesis reaction pathway.
Caption: Potential degradation pathways.
References
- 1. Sulfur Storage & Handling Tips | Safety Guide [farazoil.com]
- 2. petroarkan.com [petroarkan.com]
- 3. Sulfur - ESPI Metals [espimetals.com]
- 4. Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C5H6S5 | CID 362959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
troubleshooting low yields in the preparation of dithiolene complexes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of dithiolene complexes, specifically focusing on factors that contribute to low yields.
Troubleshooting Guides and FAQs
Q1: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes?
A1: Low or no yield in dithiolene complex synthesis can stem from several factors. A primary cause is the degradation or impurity of starting materials. The dithiolene ligand precursor, often a dithiol or a protected version, is susceptible to oxidation, which can prevent the formation of the desired complex. Ensure that your ligand precursor is pure and, if it is a free dithiol, that it has been handled under an inert atmosphere. Another common issue is the quality of the metal salt; hydrated or impure salts can introduce unwanted side reactions. Finally, incorrect reaction conditions, such as temperature, reaction time, or solvent, can significantly impact the yield.
Q2: I observe the formation of a significant amount of insoluble material in my reaction mixture. What could this be?
A2: A common side reaction in dithiolene synthesis is the self-coupling of the dithiolene ligand to form dimeric and trimeric species via disulfide bonds.[1] These byproducts are often insoluble and can be a major contributor to low yields of the desired metal complex. This is particularly prevalent when the deprotected dithiolate ligand is exposed to oxidizing conditions before complexation with the metal ion.
Q3: The color of my reaction mixture is not what I expected based on the literature. What does this indicate?
A3: The color of dithiolene complex solutions can be a strong indicator of the oxidation state of the nickel bis(dithiolene) complex.[2] Neutral forms are often green, while anionic forms tend to be red-brown.[2] An unexpected color may suggest that the complex is in an unintended oxidation state, or that significant impurities are present. The non-innocent nature of dithiolene ligands means they can exist in multiple redox states, which influences the overall electronic structure and color of the complex.[3]
Q4: I'm struggling to purify my dithiolene complex. What are some common challenges and solutions?
A4: Purification of dithiolene complexes can be challenging due to the presence of hard-to-remove byproducts and the potential for the complex itself to be unstable. Common impurities include unreacted ligand precursors and ligand self-coupling products.[4]
-
Recrystallization: This is a powerful technique for purifying solid dithiolene complexes. The choice of solvent is critical. A solvent system where the complex is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvent mixtures for recrystallization include dichloromethane/hexane and acetone/hexane.
-
Column Chromatography: For complexes that are stable on silica gel or alumina, column chromatography can be an effective purification method. It is important to choose a solvent system that provides good separation between the desired complex and any impurities. However, be aware that some dithiolene complexes can degrade on acidic stationary phases like silica gel.
-
Solvent Extraction: This technique can be used to remove certain impurities. For example, if your complex is soluble in an organic solvent and you have water-soluble impurities, a liquid-liquid extraction can be effective.
Q5: How critical are the reaction solvent and temperature to the success of the synthesis?
A5: The choice of solvent and reaction temperature are highly critical. The solvent not only needs to dissolve the reactants but can also influence the reaction rate and the stability of the product. Polar solvents can accelerate the complexation reaction.[5] Temperature control is also crucial; while higher temperatures can increase the reaction rate, they can also lead to the decomposition of the reactants or the final product. The optimal temperature will depend on the specific dithiolene complex being synthesized.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Dithiolene Complexes
| Metal | Ligand | Synthetic Method | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Au | Mixed: bdt and Et-thiazdt | Chloride displacement | CH2Cl2 | Room Temp. | 21 | 66 | [6] |
| Au | Mixed: pzdt and Et-thiazdt | Chloride displacement | CH2Cl2 | Room Temp. | 24 | 55 | [6] |
| Ni | Mixed Ligands | Scrambling reaction | Not specified | Not specified | Not specified | up to 66 | [7] |
| Ni | Mixed Ligands | Direct synthesis from dithiolate salts and NiCl2 | Not specified | Not specified | Not specified | 1-5 | [7] |
| Mo | iPr2Dt0 | Reaction of MoCl5 with dithione ligand | Methanol | Not specified | Not specified | ~50 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Neutral Nickel Bis(dithiolene) Complex
This protocol is adapted from the synthesis of a nickel bis(dithiolene) coordination polymer and can be modified for discrete molecular complexes.[1]
Materials:
-
Protected dithiolene ligand (e.g., with cyanoethyl protecting groups)
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium methoxide (NaOMe)
-
Dry Dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Ether
Procedure:
-
In a round-bottom flask, dissolve the protected dithiolene ligand (0.05 mmol) and Ni(OAc)₂·4H₂O (0.05 mmol) in dry DMF (1.5 mL) under a nitrogen atmosphere.
-
Stir the mixture at 60 °C.
-
Prepare a solution of NaOMe (0.5 mmol) in methanol (0.2 mL) and add it to the reaction mixture.
-
Continue stirring the reaction mixture at 60 °C for 24 hours.
-
Cool the mixture to room temperature.
-
Add deionized water to precipitate the crude product.
-
Collect the precipitate by filtration.
-
Wash the solid sequentially with water, methanol, and ether.
-
Dry the product under vacuum.
Troubleshooting:
-
Low Yield: Ensure all solvents are anhydrous and the reaction is performed under a strict inert atmosphere to prevent oxidation of the deprotected thiolate. The purity of the starting ligand is crucial.
-
Insoluble Byproducts: The formation of a black, insoluble powder may indicate ligand self-coupling. This can be minimized by ensuring rapid complexation with the nickel salt after deprotection.
Protocol 2: Synthesis of a Mixed-Ligand Gold(III) Bis(dithiolene) Complex
This protocol is based on the synthesis of [Au(bdt)(Et-thiazdt)]⁻.[6]
Materials:
-
[NBu₄][Au(bdt)Cl₂]
-
Protected dithiolene ligand (e.g., cyanoethyl-protected Et-thiazdt)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dry Dichloromethane (CH₂Cl₂)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, dissolve [NBu₄][Au(bdt)Cl₂] (0.15 mmol) and the protected dithiolene ligand (0.15 mmol) in 10 mL of dry CH₂Cl₂.
-
Add DBU (3 mmol) to the solution. A rapid color change from dark to light brown should be observed.
-
Stir the reaction mixture for 21 hours at room temperature.
-
Add water to the reaction mixture and transfer to a separatory funnel.
-
Wash the organic phase several times with water.
-
Dry the organic phase over MgSO₄.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the complex by recrystallization or column chromatography as needed.
Mandatory Visualization
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. The dithiolene ligand—‘innocent’ or ‘non-innocent’? A theoretical and experimental study of some cobalt–dithiolene complexes - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. The Impact of Ligand Oxidation State and Fold Angle on the Charge Transfer Processes of MoIVO-Dithione Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mixed-ligand, radical, gold bis(dithiolene) complexes: from single-component conductors to controllable NIR-II absorbers - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03238A [pubs.rsc.org]
Technical Support Center: Large-Scale Synthesis of 4,5-Bis(methylthio)-1,3-dithiole-2-thione
This technical support guide provides troubleshooting advice and frequently asked questions for the large-scale synthesis of 4,5-Bis(methylthio)-1,3-dithiole-2-thione. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the reaction of a reactive methylene compound with carbon disulfide in the presence of a strong base, followed by alkylation with methyl iodide. A common starting material is a ketone, which is first deprotonated to form an enolate. This enolate then reacts with carbon disulfide, and the resulting dithiolate intermediate is subsequently methylated.
Q2: What are the key reagents and solvents required for this synthesis?
A2: Key reagents include a starting ketone, a strong non-nucleophilic base (e.g., sodium tert-butoxide or potassium tert-butoxide), carbon disulfide, and methyl iodide. Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are crucial to the success of the reaction.[1]
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Carbon disulfide is highly toxic and flammable and should be handled in a well-ventilated fume hood.[2] Strong bases like sodium tert-butoxide are reactive with water and should be handled under anhydrous conditions.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Q4: What is the role of the strong base in this reaction?
A4: The strong base is essential for the deprotonation of the starting ketone to form the enolate intermediate.[1] The choice of a non-nucleophilic base is important to avoid unwanted side reactions with the ketone or carbon disulfide.
Q5: Why are anhydrous conditions necessary for this synthesis?
A5: The strong base used in the reaction is highly reactive with water. The presence of moisture will quench the base, preventing the deprotonation of the starting ketone and leading to low or no product yield.[1]
Troubleshooting Guide
| Issue ID | Problem | Possible Cause(s) | Suggested Solution(s) |
| SYN-001 | Low or no product yield | - Incomplete deprotonation of the starting ketone due to a weak base or high temperature. - Presence of water in the reaction. - Inefficient alkylation. | - Use a strong, non-nucleophilic base like sodium tert-butoxide. - Maintain a low reaction temperature (e.g., 0°C) during deprotonation and addition of carbon disulfide. - Ensure all glassware is oven-dried and solvents are anhydrous.[1] - Use a stoichiometric amount of fresh methyl iodide and monitor the reaction progress.[1] |
| SYN-002 | Formation of side products | - Self-condensation of the ketone enolate. - Reaction of the enolate with the solvent. | - Add the ketone slowly to the base at a low temperature to keep the enolate concentration low. - Ensure rapid trapping of the dithiolate intermediate with the alkylating agent.[1] - Use a dry, aprotic solvent like THF or DMF.[1] |
| SYN-003 | Difficulty in product purification | - Presence of unreacted starting materials or intermediates. - Formation of polymeric byproducts. | - Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction conditions (temperature, reaction time) to minimize byproduct formation. - Consider column chromatography for purification if recrystallization is ineffective. |
Experimental Protocols
Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Starting Ketone | - | 10 | - |
| Sodium tert-butoxide | 96.10 | 22 | 2.11 g |
| Carbon Disulfide | 76.14 | 12 | 0.72 mL |
| Methyl Iodide | 141.94 | 25 | 1.56 mL |
| Anhydrous THF | - | - | 50 mL |
Procedure:
-
Under a nitrogen atmosphere, add sodium tert-butoxide (22 mmol) in portions to a stirred solution of the starting ketone (10 mmol) in anhydrous THF (50 mL) at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Slowly add carbon disulfide (12 mmol) to the reaction mixture at 0°C. The solution will typically turn a deep red or brown color.
-
Continue stirring at 0°C for an additional 1-2 hours.
-
Add methyl iodide (25 mmol) dropwise to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 5-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A diagram showing the logical steps for troubleshooting common issues during the synthesis.
References
Technical Support Center: Purification of 4,5-Bis(methylthio)-1,3-dithiole-2-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4,5-Bis(methylthio)-1,3-dithiole-2-thione. The following sections detail common impurities, purification protocols, and expected analytical data to ensure the high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the synthetic route, which typically involves the reaction of a salt of 4,5-dimercapto-1,3-dithiole-2-thione with a methylating agent. Potential impurities include:
-
Unreacted starting material: 4,5-dimercapto-1,3-dithiole-2-thione.
-
Mono-methylated product: 4-mercapto-5-(methylthio)-1,3-dithiole-2-thione.
-
Trithiocarbonate salts: A common byproduct from the synthesis of the dithiolate precursor from carbon disulfide.[1]
-
Polymeric materials: Formed through undesired side reactions.
-
Residual solvents and reagents: From the reaction and workup steps.
Q2: My crude product is a reddish or brownish color. Is this normal, and how can I remove the color?
A2: A reddish or brownish coloration in the crude product is often indicative of impurities, such as trithiocarbonates or other side products. These can typically be removed by washing the crude solid with specific solvents or through recrystallization. A wash with an acetonitrile/sulfuric acid mixture has been reported to be effective in removing soluble red impurities in similar compounds.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a light orange to yellow to green powder or crystalline solid. The reported melting point is in the range of 101.0 to 104.0 °C. A broad or depressed melting point is an indication of the presence of impurities.
Q4: Which analytical techniques are recommended to assess the purity of the final product?
A4: The purity of this compound should be assessed using a combination of the following techniques:
-
Thin Layer Chromatography (TLC): To quickly check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: To check for thermal purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Purification | - Product loss during transfers. - Inefficient extraction from the reaction mixture. - Use of an inappropriate recrystallization solvent leading to high solubility. | - Minimize the number of transfer steps. - Ensure complete extraction by using an appropriate solvent and performing multiple extractions. - Carefully select a recrystallization solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Product Fails to Crystallize | - Presence of significant impurities that inhibit crystal formation. - The solution is too dilute. - Inappropriate solvent system. | - First, attempt to purify the crude material by column chromatography to remove the bulk of the impurities, and then proceed with recrystallization. - Concentrate the solution. - Try a different solvent or a mixture of solvents. Good solvent systems for similar compounds include ethanol, or mixtures like n-hexane/acetone, n-hexane/THF, or n-hexane/ethyl acetate. |
| Oily Product Obtained | - The melting point of the compound is close to the boiling point of the solvent. - Rapid cooling of the recrystallization solution. | - Use a lower boiling point solvent for recrystallization. - Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. - Try trituration with a non-polar solvent like n-hexane to induce solidification. |
| Multiple Spots on TLC After Purification | - Incomplete reaction. - Ineffective purification method. | - If recrystallization was used, attempt purification by column chromatography for better separation of components with similar polarities. - If column chromatography was used, optimize the eluent system to achieve better separation. A gradient elution may be necessary. |
Experimental Protocols
Recrystallization
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring. If a condenser is not used, cover the flask with a watch glass to minimize solvent evaporation.
-
Gradually add more solvent until the solid completely dissolves at or near the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and pentane)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Prepare the chromatography column by placing a small piece of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add a layer of sand on top of the silica gel bed.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₆S₅ |
| Molecular Weight | 226.43 g/mol |
| Appearance | Light orange to yellow to green powder/crystal |
| Melting Point | 101.0 - 104.0 °C |
| Purity (Commercial) | ≥90% or >98.0% |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting the purification of the target compound.
References
reaction monitoring techniques for 4,5-Bis(methylthio)-1,3-dithiole-2-thione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Bis(methylthio)-1,3-dithiole-2-thione.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthesis route involves a two-step process. The first step is the creation of the 1,3-dithiole-2-thione-4,5-dithiolate dianion (C₃S₅²⁻), often as a sodium salt (Na₂C₃S₅), by the reduction of carbon disulfide (CS₂) with an alkali metal like sodium in an aprotic solvent. The second step is the S-alkylation of this dianion with a methylating agent, such as methyl iodide, to yield the final product.
Q2: What are the key starting materials and reagents for this synthesis?
The primary starting materials are carbon disulfide (CS₂) and sodium metal. A dry, aprotic solvent such as dimethylformamide (DMF) is typically used for the initial reduction. For the subsequent alkylation step, a methylating agent like methyl iodide (CH₃I) is required.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the reaction's progress. A typical mobile phase for TLC analysis is a mixture of chloroform and hexane (e.g., 60:40 v/v) on a silica gel plate.[1] The disappearance of the starting materials and the appearance of the product spot, which can be visualized under UV light, indicate the progression of the reaction.
Q4: What are the expected spectroscopic signatures of the final product?
The structure of this compound can be confirmed using various spectroscopic methods. Key expected data are summarized in the table below.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete formation of the dithiolate dianion intermediate. | Ensure sodium is finely divided (e.g., shavings) to maximize surface area. Use anhydrous solvent (DMF) as moisture will quench the reaction. Allow sufficient reaction time for the deep red/violet color of the dianion to form.[2] |
| Ineffective alkylation. | Use a fresh, high-purity methylating agent (e.g., methyl iodide). Add the methylating agent dropwise at a controlled temperature (e.g., 0 °C) to prevent side reactions. Monitor the consumption of the intermediate by TLC to ensure the reaction goes to completion. | |
| Side reactions or decomposition. | Maintain a low reaction temperature, especially during the addition of carbon disulfide and the methylating agent, to minimize the formation of byproducts. Avoid excessive heating during workup and purification. | |
| Presence of Multiple Spots on TLC | Incomplete reaction. | Extend the reaction time or consider a slight increase in temperature for the alkylation step, while monitoring by TLC. |
| Formation of byproducts. | The formation of reddish impurities may indicate the presence of trithiocarbonates.[1] Purification by column chromatography or recrystallization may be necessary. | |
| Isomerization. | While less common for this specific molecule, related dithiolethiones can sometimes form isomers. Careful analysis of NMR spectra can help identify the presence of multiple isomers. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize. | Attempt purification by column chromatography on silica gel. If the product is an oil, try dissolving it in a minimal amount of a suitable solvent and adding a non-polar solvent to induce precipitation. |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is ineffective. |
Data Presentation
Table 1: Spectroscopic Data for this compound
| Technique | Observed Data |
| ¹³C NMR | Characteristic peaks for the carbon atoms in the dithiole ring and the methylthio groups. |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 226, corresponding to the molecular weight of the product.[3] |
| Infrared (IR) Spectroscopy | Presence of characteristic C=S stretching vibrations. |
Experimental Protocols
Synthesis of Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂C₃S₅) Intermediate
This protocol is adapted from the synthesis of related dithiolene precursors.[2][4]
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add freshly prepared sodium shavings (1.0 mol) to anhydrous dimethylformamide (DMF).
-
Cool the flask in an ice-water bath and maintain a positive nitrogen pressure.
-
Slowly add carbon disulfide (CS₂, 3.0 mol) dropwise to the stirred suspension over 4 hours, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The mixture will turn deep red or violet, indicating the formation of the dianion.[2]
Synthesis of this compound
-
Cool the reaction mixture containing the Na₂C₃S₅ intermediate to 0°C in an ice-water bath.
-
Slowly add methyl iodide (2.2 mol) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC (e.g., silica gel with Chloroform/Hexane 60:40). The reaction is complete when the spot corresponding to the intermediate has disappeared.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound as a solid.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
effect of reaction temperature on the purity of TTF derivatives
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of reaction temperature on the purity of tetrathiafulvalene (TTF) derivatives. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of TTF derivatives?
The synthesis of TTF derivatives often involves coupling reactions, which are sensitive to temperature. While optimal temperatures vary depending on the specific derivative, literature reports suggest that temperatures around 110°C to 135°C are commonly employed, particularly for coupling reactions using triethyl phosphite.[1][2] For instance, the synthesis of a TTF–triglycyl derivative involved heating a solution to 110°C for 2 hours.[1] Similarly, the synthesis of pyrrole-annelated TTF derivatives has been carried out at temperatures between 120-135°C.[2]
Q2: How does reaction temperature generally affect the purity of organic compounds?
Reaction temperature is a critical parameter that can significantly influence the purity of a synthesized compound. Higher temperatures can increase the reaction rate, but may also lead to the formation of byproducts and decomposition of the desired product, thus reducing purity.[3][4] Conversely, a temperature that is too low may result in an incomplete reaction, leaving unreacted starting materials that contaminate the product. In the synthesis of an amide, for example, it was found that water-based reactions were purer than those in ethyl acetate at every temperature tested.[3]
Q3: What are common side reactions that can occur at elevated temperatures during TTF synthesis?
While the provided literature does not detail specific side reactions for TTF synthesis at various temperatures, general principles of organic synthesis suggest that higher temperatures can lead to several undesirable outcomes:
-
Decomposition: The TTF core or functional groups on the derivatives may be thermally unstable, leading to degradation.
-
Isomerization: For functionalized TTFs, high temperatures might promote the interconversion of cis and trans isomers, complicating purification.[2]
-
Polymerization: Undesired polymerization of reactants or products can occur.
-
Side reactions of reagents: Reagents like triethyl phosphite may undergo side reactions at elevated temperatures.
Q4: What purification methods are commonly used for TTF derivatives?
Flash chromatography on silica gel is a frequently reported method for the purification of TTF derivatives.[1] The choice of solvent system for chromatography is crucial and will depend on the polarity of the specific TTF derivative. For some compounds, reversed-phase flash chromatography may also be effective.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Purity: Presence of multiple unidentified spots on TLC | The reaction temperature may be too high, leading to the formation of multiple byproducts. | Systematically lower the reaction temperature in increments of 10-20°C to find an optimal balance between reaction rate and purity. Monitor the reaction by TLC at each temperature. |
| Low Purity: Presence of starting materials in the final product | The reaction temperature may be too low, resulting in an incomplete reaction. | Gradually increase the reaction temperature in 10-20°C increments. Alternatively, prolong the reaction time at the current temperature. Use TLC to monitor the consumption of starting materials. |
| Product is a mixture of cis/trans isomers | The reaction temperature might be promoting isomerization. | Attempt the reaction at a lower temperature to see if one isomer is preferentially formed. Isomer separation can be challenging, so preventing their formation is ideal.[2] |
| Low Yield and Purity | The solvent choice may be suboptimal for the reaction temperature. | Consider using a different solvent with a boiling point appropriate for the desired reaction temperature. Solvents can significantly impact product purity and yield.[3] For instance, in some syntheses, water has been shown to be an excellent heat conductor that can lead to fewer byproducts.[3] |
| Product Degradation | The TTF derivative may be unstable at the reaction temperature. | If the product is known to be thermally sensitive, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider using milder reaction conditions or protecting sensitive functional groups. |
Experimental Protocols
General Protocol for Coupling Reaction to Synthesize a TTF Derivative:
This protocol is a generalized procedure based on common methods reported in the literature.[1][2] Researchers should adapt it to their specific TTF derivative.
-
Reactant Preparation: Dissolve the appropriate 1,3-dithiole-2-one derivative in a suitable solvent, such as trimethyl phosphite or triethyl phosphite, under an inert atmosphere (e.g., argon).
-
Heating: Gradually heat the solution to the desired reaction temperature (e.g., 110°C).
-
Reaction Monitoring: Stir the solution at this temperature for a set time (e.g., 2 hours). Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC).
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess phosphite solvent under reduced pressure.
-
Purification: Purify the crude residue by flash chromatography on silica gel using a suitable eluent system to isolate the desired TTF derivative.
Visualizations
Caption: General workflow for the synthesis and purification of TTF derivatives.
Caption: Relationship between reaction temperature and product purity in synthesis.
References
Validation & Comparative
Electrochemical Characterization of 4,5-Bis(methylthio)-1,3-dithiole-2-thione and its Analogues by Cyclic Voltammetry: A Comparative Guide
Introduction
Cyclic voltammetry (CV) is a powerful electrochemical technique widely employed to investigate the redox properties of chemical compounds.[1] This guide provides a comparative analysis of the electrochemical behavior of 4,5-Bis(methylthio)-1,3-dithiole-2-thione (DMIT) and its structural analogues. Due to the limited availability of specific cyclic voltammetry data for DMIT in the reviewed literature, this guide will utilize Tetrathiafulvalene (TTF), a well-characterized and structurally related compound, and its derivatives as representative examples to illustrate the principles of comparative electrochemical analysis.[2] TTF and its derivatives are crucial components in the development of molecular conductors and organic electronic materials, and their redox behavior is a key determinant of their function.[2][3]
Comparative Electrochemical Data
The redox potentials of TTF and its derivatives are sensitive to substituent effects. Electron-donating groups generally lower the oxidation potentials, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. The following table summarizes the key cyclic voltammetry data for TTF and a selected derivative.
| Compound | First Oxidation Potential (E¹½, V vs. Fc⁺/Fc) | Second Oxidation Potential (E²½, V vs. Fc⁺/Fc) | Notes |
| Tetrathiafulvalene (TTF) | +0.26 | +0.72 | Exhibits two reversible one-electron oxidation steps, corresponding to the formation of the radical cation (TTF•⁺) and the dication (TTF²⁺).[4][5] The separation between the two oxidation waves is a measure of the electrostatic repulsion in the dication. |
| exTTF-containing [(μ-S₂)Fe₂(CO)₆] Complex (Compound 7) | +0.19 | Not reported | The exTTF (extended tetrathiafulvalene) fragment in this complex shows a reversible oxidation wave at a slightly lower potential than unsubstituted TTF, indicating the influence of the molecular structure on the redox properties.[4] |
| exTTF-containing [(μ-S₂)Fe₂(CO)₆] Complex (Compound 8) | +0.33 | Not reported | This complex, also containing an exTTF moiety, displays a reversible oxidation wave at a potential slightly higher than TTF, demonstrating how different substituents on the exTTF core can modulate its electrochemical behavior.[4] |
Experimental Protocols
The following is a generalized experimental protocol for performing cyclic voltammetry on organosulfur compounds like TTF and its derivatives.
1. Materials and Reagents:
-
Analyte: Tetrathiafulvalene (TTF) or its derivative (e.g., 1-5 mM)
-
Solvent: Acetonitrile or Dichloromethane (spectroscopic or HPLC grade)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄) (0.1 M)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. For non-aqueous systems, a pseudo-reference electrode like a silver wire is often used, and the potentials are referenced externally to the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.
-
Working Electrode: Glassy Carbon or Platinum button electrode
-
Counter Electrode: Platinum wire or gauze
2. Instrumentation:
-
A potentiostat capable of performing cyclic voltammetry.
3. Procedure:
-
Solution Preparation: Prepare a solution of the analyte (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).
-
Cell Assembly: Assemble a three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to values where no faradaic current is observed.
-
Set the switching potential to a value sufficiently positive to encompass the oxidation waves of the analyte.
-
Select a scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep from the initial potential towards the switching potential and back to the final potential.
-
-
Data Acquisition: Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
-
Internal Referencing (Optional but Recommended): After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The well-defined and stable redox potential of the Fc/Fc⁺ couple can be used as an internal reference to correct for any drift in the reference electrode potential.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the comparative analysis.
Caption: Experimental workflow for cyclic voltammetry.
Caption: Logical flow for comparative electrochemical analysis.
References
- 1. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 3. Electrochemistry of Tetrathiafulvalene Ligands Assembled on the Surface of Gold Nanoparticles [mdpi.com]
- 4. Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 4,5-Bis(methylthio)-1,3-dithiole-2-thione: HPLC vs. Alternatives
For researchers and professionals in drug development and materials science, ensuring the purity of chemical compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other viable analytical techniques for assessing the purity of 4,5-Bis(methylthio)-1,3-dithiole-2-thione, a key organosulfur compound.
High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile method for the purity analysis of a wide array of organic compounds.[1][2] Its high resolution and sensitivity make it well-suited for separating and quantifying the main component from potential process-related impurities and degradation products.[3] Alternative methods, such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR), offer orthogonal approaches that can provide complementary or confirmatory data. The choice of method often depends on the specific analytical need, sample properties, and available instrumentation.[4]
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei, allowing for direct quantification against a certified internal standard.[4] |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. A supplier specifies GC for purity, indicating its viability.[5][6] | Applicable to any soluble compound with NMR-active nuclei (e.g., ¹H, ¹³C). |
| Primary Use | Quantitation of the main compound and detection of process-related and degradation impurities.[3] | Analysis of volatile impurities, such as residual solvents, and purity assessment of the main compound.[2] | Determination of absolute purity against a certified reference standard without the need for specific impurity standards.[4] |
| Strengths | High resolution, sensitivity, and reproducibility.[4] | High efficiency and speed for volatile analytes. | Provides a direct measure of purity; structural information can be obtained simultaneously. |
| Limitations | May require specific columns or mobile phase additives for certain separations. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic techniques; requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for conducting purity analysis using HPLC, GC, and qNMR are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This representative reversed-phase HPLC method is designed for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 70% B to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% B to 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in acetonitrile.
Gas Chromatography (GC) Protocol
This protocol is suitable for the purity assessment of this compound, assuming sufficient volatility and thermal stability.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a suitable solvent such as dichloromethane or toluene.
Quantitative NMR (qNMR) Protocol
qNMR provides a direct measurement of the absolute purity of the analyte.[4]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., Chloroform-d, DMSO-d6).
-
Experimental Parameters:
-
A sufficiently long relaxation delay (D1) to ensure full signal relaxation (typically 5 times the longest T1).
-
A 90° pulse angle.
-
Acquisition of a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the signals of the analyte and the internal standard.
-
-
Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.
Workflow and Data Visualization
A well-defined workflow is essential for accurate and reproducible purity assessment.
Caption: Workflow for HPLC Purity Assessment.
A multi-faceted approach is often recommended for a comprehensive purity profile. While HPLC is a robust method for routine purity testing and impurity profiling, orthogonal techniques like GC and qNMR are invaluable for method validation, reference standard characterization, and a more complete understanding of the compound's purity.
References
- 1. Organic chemistry - Wikipedia [en.wikipedia.org]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 49638-64-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. This compound | 49638-64-4 | TCI Deutschland GmbH [tcichemicals.com]
Purity Assessment of 4,5-Bis(methylthio)-1,3-dithiole-2-thione: A Comparative Guide to Analytical Techniques
The verification of purity for chemical compounds is a critical step in research and development, particularly within the pharmaceutical and materials science sectors. For a compound such as 4,5-Bis(methylthio)-1,3-dithiole-2-thione, a precursor in the synthesis of tetrathiafulvalene (TTF) derivatives for molecular conductors, ensuring high purity is paramount for the integrity of downstream applications. This guide provides a comparative analysis of melting point determination against other common analytical techniques for purity assessment, supported by experimental protocols and data interpretation.
Comparison of Purity Determination Methods
The choice of an analytical method for purity determination depends on the required accuracy, the nature of the compound, and the available instrumentation. While melting point is a classical and accessible technique, modern chromatographic and spectroscopic methods offer higher precision and quantitative data. A pure crystalline solid will have a sharp and defined melting point; impurities typically cause a depression and broadening of the melting range.[1][2][3]
| Method | Principle | Sample Requirements | Precision | Advantages | Disadvantages |
| Melting Point Determination | Observation of the temperature range over which a solid transitions to a liquid. Impurities disrupt the crystal lattice, lowering and broadening the melting range.[1][2] | Small amount of solid sample (2-3 mg). | Qualitative to semi-quantitative. A deviation of more than 1°C from the literature value often indicates impurity.[3] | Rapid, simple, inexpensive, and requires minimal sample.[1] | Not suitable for amorphous solids or thermally unstable compounds. Less precise than other methods and does not quantify individual impurities. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is calculated from the shape of the melting peak using the van't Hoff equation.[4][5] | Small amount of crystalline solid (1-3 mg). The compound should be >95 mol% pure.[4][6] | High (can determine purity to >99.5%). | Provides quantitative purity data, melting point, and enthalpy of fusion in a single experiment.[6] | Not suitable for compounds that decompose upon melting, are thermally unstable, or form solid solutions with impurities.[4][7] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. Purity is determined by the area percentage of the main peak relative to the total area of all peaks. | A dilute solution of the sample in a suitable solvent. | Very high (can detect impurities at <0.1% levels).[8][9] | Highly sensitive, quantitative, and can separate complex mixtures. Applicable to a wide range of non-volatile and thermally unstable compounds.[10] | Requires more complex instrumentation and method development. A reference standard may be needed for accurate quantification. |
| Gas Chromatography (GC) | Separation of volatile components in a mixture based on their partitioning between a stationary phase and a carrier gas. Purity is determined by the area percentage of the main peak.[11] | The sample must be volatile or can be derivatized to become volatile. | Very high (can detect trace impurities). | Excellent for volatile and thermally stable compounds. Highly sensitive and quantitative.[12] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Quantitative NMR (qNMR) Spectroscopy | The integral of a specific NMR signal is directly proportional to the number of corresponding nuclei. Purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[13][14][15] | A solution of the sample with a known amount of an internal standard in a suitable deuterated solvent. | High (can provide accuracy comparable to chromatographic methods). | Provides both structural information and quantitative purity data from a single measurement. It is a non-destructive technique.[13][16] | Requires a well-characterized internal standard and careful experimental setup for accurate quantification. The analyte and standard must have distinct, well-resolved signals. |
For this compound, with a reported melting point of 101.0 to 104.0 °C , a sharp melting range within this window would suggest high purity.
Experimental Protocols
This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.
Materials:
-
This compound sample
-
Melting point capillary tubes (sealed at one end)
-
Mortar and pestle or a spatula for grinding
-
Melting point apparatus
Procedure:
-
Sample Preparation: Place a small amount (a few milligrams) of the dry this compound sample on a clean, dry surface. Use a spatula or mortar and pestle to grind the sample into a fine powder. This ensures uniform packing and heat transfer.
-
Loading the Capillary Tube: Invert a capillary tube and tap the open end into the powdered sample. A small amount of the sample will enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to cause the sample to fall to the bottom. The packed sample height should be approximately 2-3 mm.
-
Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.
-
Determining the Melting Point:
-
Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (around 80-85 °C for the target compound).
-
Decrease the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).
-
-
Reporting: Report the observed melting range (e.g., 101.5 - 102.5 °C). A narrow range (1-2 °C) close to the literature value is indicative of high purity.
Workflow Visualization
The following diagram illustrates a typical workflow for assessing the purity of a synthesized solid organic compound, comparing a preliminary check with a comprehensive analysis.
Caption: Workflow comparing preliminary and quantitative purity analysis.
References
- 1. tutorchase.com [tutorchase.com]
- 2. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. youtube.com [youtube.com]
- 12. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrathiafulvalene (TTF) Precursors: 4,5-Bis(methylthio)-1,3-dithiole-2-thione vs. Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of tetrathiafulvalene (TTF) and its derivatives is a critical step in the development of novel organic conductors and molecular electronics. The choice of precursor significantly impacts reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of 4,5-Bis(methylthio)-1,3-dithiole-2-thione with other common TTF precursors, supported by experimental data and detailed protocols.
Tetrathiafulvalene (TTF) is a cornerstone molecule in materials science due to its unique electron-donating properties. Its synthesis typically involves the coupling of 1,3-dithiole-2-thione derivatives. Among the various precursors available, this compound and 4,5-bis(benzoylthio)-1,3-dithiole-2-thione are two prominent options. This guide will delve into a comparative analysis of these precursors, offering insights into their respective synthetic pathways and performance.
Performance Comparison of TTF Precursors
The selection of a suitable precursor for TTF synthesis is often guided by factors such as yield, reaction conditions, and ease of handling. Below is a summary of quantitative data for the synthesis of TTF from two different precursors.
| Precursor | Method | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione | Two-step | 1. NaOMe, MeOH; 2. (EtO)₃P | Not specified | Not specified | 85 | [1] |
| 1,3-Dithiole-2-thione | Direct Coupling | (EtO)₃P | Not specified | 110-120 | Moderate | [2] |
Synthetic Pathways and Methodologies
The synthesis of TTF from its precursors generally involves a coupling reaction, often mediated by a phosphite reagent. The specific conditions and intermediate steps can vary depending on the starting material.
Diagram: General Synthetic Pathway to Tetrathiafulvalene (TTF)
Caption: General reaction scheme for the synthesis of TTF from 1,3-dithiole-2-thione precursors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of TTF. Below are methodologies for key experiments involving different precursors.
Protocol 1: Synthesis of TTF from 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione[1][2]
This high-yield, two-step method is a widely used procedure for the synthesis of the parent TTF.
Step 1: Deprotection
-
To a solution of 4,5-bis(benzoylthio)-1,3-dithiole-2-thione in methanol, add a solution of sodium methoxide in methanol.
-
Stir the reaction mixture at room temperature.
-
The progress of the deprotection can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically used directly in the next step without isolation of the intermediate.
Step 2: Coupling
-
To the solution from Step 1, add triethyl phosphite.
-
Heat the reaction mixture to reflux.
-
Monitor the formation of TTF by TLC.
-
After the reaction is complete, cool the mixture and isolate the crude TTF product by filtration.
-
Purify the crude product by recrystallization or sublimation to obtain pure TTF.
Protocol 2: Synthesis of TTF from 1,3-Dithiole-2-thione (General Protocol)[2]
This method involves the direct coupling of the unsubstituted 1,3-dithiole-2-thione.
-
Dissolve 1,3-dithiole-2-thione in freshly distilled triethyl phosphite.
-
Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) to approximately 110-120 °C.
-
Maintain the temperature for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, TTF, often precipitates from the solution upon cooling.
-
Isolate the solid product by filtration and wash with a suitable solvent (e.g., hexane) to remove excess triethyl phosphite.
-
Further purify the product by recrystallization from a suitable solvent (e.g., acetonitrile) or by sublimation.
Workflow for Precursor Comparison
A systematic approach is necessary to objectively evaluate the performance of different TTF precursors. The following workflow outlines the key steps in such a comparative study.
Diagram: Workflow for Comparing TTF Precursor Performance
Caption: A structured workflow for the comparative evaluation of different TTF precursors.
Conclusion
The choice of precursor for the synthesis of tetrathiafulvalene is a critical decision that can significantly influence the overall efficiency and outcome of the process. The two-step synthesis starting from 4,5-bis(benzoylthio)-1,3-dithiole-2-thione offers a high reported yield of 85%.[1] While detailed quantitative data for the synthesis from this compound is not as readily available in the literature for a direct comparison, the provided protocols and comparative workflow offer a framework for researchers to make informed decisions based on their specific needs and laboratory capabilities. Further experimental investigation is warranted to fully elucidate the performance of this compound in TTF synthesis.
References
electrochemical properties of different dithiolene ligands: a comparative study
For Researchers, Scientists, and Drug Development Professionals
The unique electronic properties of metal dithiolene complexes, largely governed by the "non-innocent" character of the dithiolene ligand, have positioned them as fascinating subjects of study and as versatile components in materials science and catalysis.[1][2] This guide provides a comparative analysis of the electrochemical properties of various dithiolene ligands, supported by experimental data, to aid in the rational design and selection of these complexes for specific applications.
The electrochemical behavior of a metal dithiolene complex is a nuanced interplay between the central metal ion, the substituents on the dithiolene backbone, and the overall molecular geometry.[3][4] Dithiolene ligands are redox-active, meaning they can exist in three different oxidation states: the dianionic enedithiolate, a neutral dithioketone, and a monoanionic radical intermediate.[3][5] This electronic flexibility leads to a series of accessible and often reversible redox events in the corresponding metal complexes.[1]
Comparative Electrochemical Data
The redox potentials of metal dithiolene complexes are highly tunable. The nature of the substituent on the dithiolene ligand plays a critical role; electron-withdrawing groups (EWGs) tend to make the complex easier to reduce (less negative reduction potential), while electron-donating groups (EDGs) make it easier to oxidize (less positive oxidation potential).[6] The choice of the central metal also significantly influences the redox potentials.
Below are tables summarizing the redox potentials for a selection of bis(dithiolene) complexes, showcasing the effects of varying the dithiolene ligand and the central metal ion.
Table 1: Comparison of Redox Potentials for Nickel Bis(dithiolene) Complexes with Different Substituents
| Dithiolene Ligand Substituent (R) | Redox Couple | Potential (V vs. reference) | Reference Electrode | Solvent/Electrolyte |
| Electron-Withdrawing Groups | ||||
| -CN (mnt) | [Ni(mnt)₂]⁻/²⁻ | -0.94 | SCE | DMF / 0.1 M TEAP |
| [Ni(mnt)₂]⁰/⁻ | +0.13 | SCE | DMF / 0.1 M TEAP | |
| -CF₃ | [Ni(S₂C₂(CF₃)₂)₂]⁻/²⁻ | -0.42 | Ag/AgCl | CH₂Cl₂ / 0.1 M TBAP |
| [Ni(S₂C₂(CF₃)₂)₂]⁰/⁻ | +0.88 | Ag/AgCl | CH₂Cl₂ / 0.1 M TBAP | |
| Electron-Donating Groups | ||||
| -Ph | [Ni(S₂C₂Ph₂)₂]⁻/²⁻ | -1.01 | SCE | DMF / 0.1 M TEAP |
| [Ni(S₂C₂Ph₂)₂]⁰/⁻ | -0.07 | SCE | DMF / 0.1 M TEAP | |
| -Me | [Ni(S₂C₂Me₂)₂]⁻/²⁻ | -1.45 | Ag/AgCl | CH₃CN / 0.1 M TBAPF₆ |
| [Ni(S₂C₂Me₂)₂]⁰/⁻ | -0.32 | Ag/AgCl | CH₃CN / 0.1 M TBAPF₆ |
Table 2: Comparison of Redox Potentials for Bis(dithiolene) Complexes with Different Central Metals
| Dithiolene Ligand | Central Metal | Redox Couple | Potential (V vs. reference) | Reference Electrode | Solvent/Electrolyte |
| mnt (maleonitriledithiolate) | Ni | [Ni(mnt)₂]⁻/²⁻ | -0.94 | SCE | DMF / 0.1 M TEAP |
| [Ni(mnt)₂]⁰/⁻ | +0.13 | SCE | DMF / 0.1 M TEAP | ||
| Pd | [Pd(mnt)₂]⁻/²⁻ | -0.81 | SCE | CH₃CN / 0.1 M TBAP | |
| [Pd(mnt)₂]⁰/⁻ | +0.48 | SCE | CH₃CN / 0.1 M TBAP | ||
| Pt | [Pt(mnt)₂]⁻/²⁻ | -0.73 | SCE | CH₃CN / 0.1 M TBAP | |
| [Pt(mnt)₂]⁰/⁻ | +0.55 | SCE | CH₃CN / 0.1 M TBAP | ||
| S₂C₂Ph₂ | Ni | [Ni(S₂C₂Ph₂)₂]⁰/⁻ | -0.07 | SCE | DMF / 0.1 M TEAP |
| Cu | [Cu(S₂C₂Ph₂)₂]⁰/⁻ | -0.21 | Ag/AgCl | CH₂Cl₂ / 0.1 M TBAP | |
| Au | [Au(S₂C₂Ph₂)₂]⁰/⁻ | +0.31 | SCE | CH₂Cl₂ / 0.1 M TBAPF₆ |
Note: The exact values of redox potentials can vary with experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
The electrochemical data presented in this guide were primarily obtained using cyclic voltammetry (CV). Below is a generalized experimental protocol representative of the methodologies cited in the literature.[7][8][9][10][11]
1. Materials and Instrumentation:
-
Working Electrode: Glassy carbon or platinum disk electrode.[12]
-
Counter Electrode: Platinum wire or gauze.[9]
-
Reference Electrode: Saturated Calomel Electrode (SCE) or a silver/silver ion (Ag/Ag⁺) non-aqueous reference electrode.[9][12]
-
Solvent: Anhydrous, deoxygenated aprotic solvents such as acetonitrile (CH₃CN), dimethylformamide (DMF), or dichloromethane (CH₂Cl₂).[10]
-
Supporting Electrolyte: Typically 0.1 M solution of a tetra-n-butylammonium salt, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).[10]
-
Instrumentation: A potentiostat capable of performing cyclic voltammetry.
2. Procedure:
-
The dithiolene complex of interest is dissolved in the chosen solvent to a concentration of approximately 1-5 mM.
-
The supporting electrolyte is added to the solution to a concentration of 0.1 M.
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
The three electrodes are immersed in the solution, ensuring the tip of the reference electrode is in close proximity to the working electrode.
-
Cyclic voltammograms are recorded by scanning the potential from an initial value to a final value and back at a scan rate typically ranging from 20 to 500 mV/s.
-
If a stable and reversible redox couple is observed, the half-wave potential (E₁/₂) is determined as the average of the anodic and cathodic peak potentials (E₁/₂ = (Epa + Epc)/2).
-
For internal calibration, a standard redox couple with a known potential, such as ferrocene/ferrocenium (Fc/Fc⁺), can be added to the solution at the end of the experiment.
Visualizing the Structure-Property Relationship
The following diagram illustrates the key components of a metal bis(dithiolene) complex and the factors that influence its electrochemical properties.
Caption: Key factors influencing the electrochemical properties of metal dithiolene complexes.
The delocalized electronic structure of these complexes, where the metal d-orbitals mix extensively with the ligand π-orbitals, is the origin of their rich redox chemistry.[1][5] This guide serves as a foundational resource for understanding and predicting the electrochemical behavior of dithiolene complexes, facilitating their application in diverse fields of chemical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Dithione, the antipodal redox partner of ene-1,2-dithiol ligands and their metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The dithiolene ligand—‘innocent’ or ‘non-innocent’? A theoretical and experimental study of some cobalt–dithiolene complexes - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uni-due.de [uni-due.de]
- 9. sfu.ca [sfu.ca]
- 10. irjmets.com [irjmets.com]
- 11. iitk.ac.in [iitk.ac.in]
- 12. miguelprudencio.com [miguelprudencio.com]
performance of organic conductors based on 4,5-Bis(methylthio)-1,3-dithiole-2-thione vs. BEDT-TTF
A Comparative Guide to Organic Conductors: 4,5-Bis(methylthio)-1,3-dithiole-2-thione (DMIT) vs. BEDT-TTF
For researchers and scientists in the field of materials science and drug development, the exploration of novel organic conductors is a critical endeavor. Among the plethora of molecular building blocks, this compound (DMIT) and Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) have emerged as key players in the development of highly conductive and superconducting materials. This guide provides an objective comparison of the performance of organic conductors derived from these two molecular systems, supported by experimental data.
Introduction to the Molecular Building Blocks
Both DMIT and BEDT-TTF are sulfur-rich organic molecules capable of forming charge-transfer salts with various acceptor molecules or anions. These salts exhibit a range of electronic properties, from semiconducting to metallic and even superconducting states. The performance of the resulting conductors is intricately linked to the molecular packing, the degree of charge transfer, and the dimensionality of the electronic system.
Molecular Structures:
Below are the molecular structures of the fundamental building blocks, DMIT and BEDT-TTF.
Caption: Molecular structures of DMIT and BEDT-TTF.
Performance Comparison: A Data-Driven Analysis
The electrical properties of organic conductors based on DMIT and BEDT-TTF are highly dependent on their specific chemical composition and crystal structure. The following tables summarize key performance indicators for representative charge-transfer salts of each family.
Room Temperature Conductivity
The room temperature electrical conductivity (σ_RT) is a fundamental parameter for assessing the performance of a conductor. Both DMIT and BEDT-TTF have been used to synthesize materials with a wide range of conductivities.
| DMIT-Based Conductor | Counterion/Acceptor | Room Temperature Conductivity (S/cm) |
| --INVALID-LINK--1--INVALID-LINK--(-) | Verdazyl radical cation | 0.10[1] |
| (Cation)[Ni(dmit)2]x | Various ammonium cations | Varies (semiconducting to metallic) |
| (Cation)[Pd(dmit)2]x | Various cations | Varies (semiconducting to metallic) |
| BEDT-TTF-Based Conductor | Counterion/Acceptor | Room Temperature Conductivity (S/cm) |
| δ′-(BEDT-TTF)2CF3CF2SO3 | CF3CF2SO3- | ~0.02[2] |
| (BEDT-TTF)5[Fe(C2O4)3]·(H2O)2·CH2Cl2 | [Fe(C2O4)3]3- | 4[1] |
| (BEDT-TTF)2[HoCl2(H2O)6]Cl2(H2O)2 | [HoCl2(H2O)6]+, Cl- | 0.004[3] |
| (BEDT-TTF)2DyCl4(H2O)n | [DyCl4]- | 0.007[3] |
| (BEDT-TTF)2TbCl4(H2O)n | [TbCl4]- | 0.0008[3] |
| (BEDT-TTF)2HoCl4(H2O)n | [HoCl4]- | 0.035[3] |
| (BEDT-TTF)3(HOC2H4SO3)2 | HOC2H4SO3- | 1.15 x 10^2 |
| (BEST)3(HOC2H4SO3)2·H2O | HOC2H4SO3- | 4.47 |
| θ21-(BEDT-TTF)3[Cu2(μ-C2O4)3·2CH3OH] | [Cu2(μ-C2O4)3]2- | 4 |
| (BEDT-TTF)2[Pt(C2O4)2] | [Pt(C2O4)2]2- | Metallic |
| Mg0.33[Pt(C2O4)2]·5.3H2O | Mg2+ | 320[4] |
Superconducting Properties
A significant number of BEDT-TTF-based salts exhibit superconductivity at low temperatures. While DMIT-based systems can also be superconducting, the number of reported examples and their transition temperatures (Tc) are generally lower.
| BEDT-TTF-Based Superconductor | Counterion/Anion | Superconducting Transition Temperature (Tc) (K) |
| κ-(BEDT-TTF)2Cu[N(CN)2]Br | Cu[N(CN)2]Br- | 11.6[5] |
| κ-(BEDT-TTF)2Cu(NCS)2 | Cu(NCS)2- | 10.4[5] |
| κ'-(BEDT-TTF)2Cu[N(CN)2]Cl | Cu[N(CN)2]Cl- | 11.3-11.9[6] |
| β'-(BEDT-TTF)2ICl2 (under 82 kbar) | ICl2- | 14.2 |
| κ-(BEDT-TTF)2Ag(CN)2H2O | Ag(CN)2H2O- | ~5[5] |
| κ-(BEDT-TTF)2I3 | I3- | 3.4[5] |
| α-BEDT-TTF2I3 | I3- | 1.4 |
Note: Data for superconducting DMIT-based salts is less commonly reported in readily accessible literature, highlighting a potential area for further research and compilation.
Experimental Protocols
The characterization of these organic conductors relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for two key experiments.
Synthesis of Charge-Transfer Salts
The formation of high-quality single crystals is paramount for accurate characterization. Electrocrystallization is a common and effective method for growing single crystals of charge-transfer salts.
Caption: A generalized workflow for the synthesis of charge-transfer salts via electrocrystallization.
Detailed Protocol for Electrocrystallization:
-
Solution Preparation: Dissolve the donor molecule (DMIT or BEDT-TTF) and a supporting electrolyte (e.g., a tetraalkylammonium salt of the desired counterion) in an appropriate organic solvent (e.g., 1,1,2-trichloroethane, dichloromethane, or a mixture thereof). The concentration of the donor is typically in the range of 1-5 mg/mL.
-
Cell Assembly: Use an H-shaped glass cell with two platinum electrodes in separate compartments connected by a glass frit. Fill both compartments with the prepared solution.
-
Electrolysis: Apply a small, constant DC current (typically 1-5 µA) across the electrodes. The donor molecules are oxidized at the anode, and if the resulting radical cation salt is insoluble in the solvent, single crystals will begin to grow on the anode surface.
-
Crystal Growth: Allow the crystallization to proceed for a period of several days to a few weeks, monitoring crystal growth periodically.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the electrode, wash them with fresh solvent to remove any residual electrolyte, and dry them under a vacuum or a stream of inert gas.
Four-Probe Electrical Conductivity Measurement
The four-probe method is the standard technique for accurately measuring the electrical conductivity of single crystals, as it eliminates the influence of contact resistance.
Caption: The logical flow of a four-probe conductivity measurement.
Detailed Protocol for Four-Probe Measurement:
-
Sample Mounting: Mount a single crystal of the charge-transfer salt on a suitable substrate (e.g., a glass slide or a specialized sample holder).
-
Contact Placement: Attach four fine gold or platinum wires in a linear and equidistant arrangement on the surface of the crystal using a conductive adhesive such as silver or carbon paste. The outer two probes serve as current leads, and the inner two as voltage probes.
-
Electrical Connections: Connect the outer probes to a constant current source and the inner probes to a high-impedance voltmeter.
-
Measurement: Pass a small, known DC current (I) through the outer probes and measure the voltage drop (V) across the inner probes.
-
Calculation: Calculate the resistance (R) of the crystal segment between the inner probes using Ohm's law (R = V/I).
-
Conductivity Determination: The conductivity (σ) is then calculated using the formula σ = (1/R) * (L/A), where L is the distance between the inner probes and A is the cross-sectional area of the crystal. For temperature-dependent measurements, the sample is placed in a cryostat, and the procedure is repeated at various temperatures.
Signaling Pathways and Electronic Structure
The conductive properties of these materials are governed by the overlap of molecular orbitals, leading to the formation of electronic bands. The nature of these bands determines whether the material is a metal, semiconductor, or insulator.
Charge-Transfer and Band Formation
The fundamental process enabling conductivity is the partial transfer of charge from the donor molecule (DMIT or BEDT-TTF) to an acceptor molecule or anion. This creates charge carriers (holes on the donor molecules) that can move through the crystal lattice.
Caption: The process from charge transfer to electrical conduction in molecular conductors.
The electronic band structure of these materials can be complex. In many BEDT-TTF salts, the molecules form dimers, and the electronic properties are determined by the interactions between these dimers. The band filling is then effectively half-filled, which can lead to a Mott insulating state due to strong electron-electron correlations. In contrast, some DMIT-based conductors are described by a two-band model, where both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the DMIT moiety contribute to the conduction bands.
Conclusion
Both DMIT and BEDT-TTF are versatile building blocks for the creation of organic conductors and superconductors. The existing body of research indicates that BEDT-TTF has, to date, yielded a larger number of materials with exceptionally high conductivity and higher superconducting transition temperatures. This is likely due to a combination of favorable molecular packing and electronic properties in its charge-transfer salts.
However, the field of DMIT-based conductors remains an area with significant potential for discovery. The unique electronic structure of some DMIT salts, involving both HOMO and LUMO bands, offers a different avenue for tuning electronic properties. Further systematic synthesis and characterization of a wider range of DMIT-based charge-transfer salts are necessary to fully elucidate their potential and to enable a more comprehensive and direct comparison with the well-established BEDT-TTF family. The detailed experimental protocols provided in this guide serve as a foundation for researchers to explore these exciting classes of materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular conductors with two-chain orbitals : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4,5-Bis(methylthio)-1,3-dithiole-2-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the synthetic route for 4,5-Bis(methylthio)-1,3-dithiole-2-thione, a key precursor in the synthesis of tetrathiafulvalene (TTF) and its derivatives which are pivotal in the development of organic conductors and molecular electronics.[1] We present a comparative analysis of the most established synthetic pathway and a potential alternative, supported by experimental data to inform decisions in a research and development setting.
Comparison of Synthetic Routes
The synthesis of this compound is most prominently achieved through a multi-step process starting from carbon disulfide. An alternative, though less commonly detailed for this specific molecule, involves a one-pot reaction from different starting materials. The following table summarizes the key quantitative data for these routes.
| Parameter | Route 1: From Carbon Disulfide | Route 2: One-Pot from Activated Methylene Compound (Hypothetical) |
| Starting Materials | Carbon Disulfide, Sodium Metal | Activated Methylene Compound, Carbon Disulfide, Methyl Iodide |
| Key Intermediates | Disodium 1,3-dithiole-2-thione-4,5-dithiolate, Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate | Not Applicable |
| Overall Yield | ~70-80% (based on intermediate) | Data not available |
| Reaction Time | Multi-day | Potentially shorter |
| Scalability | Scalable to produce 70-80 g of intermediate | Potentially scalable |
| Purity of Final Product | High, purification via recrystallization | Purity would depend on optimization |
| Key Advantages | Well-established, reliable, high-purity intermediate | Potentially fewer steps, faster |
| Key Disadvantages | Multi-step, use of hazardous sodium metal and carbon disulfide | Less documented for this specific product, potential for side reactions |
Synthetic Pathways and Experimental Workflows
The logical flow of the established synthetic route from carbon disulfide and a generalized workflow are depicted below.
Caption: Synthetic pathway for this compound starting from carbon disulfide.
Caption: A generalized experimental workflow for chemical synthesis.
Experimental Protocols
Route 1: Synthesis from Carbon Disulfide
This route is a well-documented and reliable method for obtaining high-purity this compound. It proceeds in two main stages: the formation of a stable zincate intermediate, followed by alkylation.
Stage 1: Synthesis of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate [2]
This procedure is based on a well-established method that provides a stable and purifiable intermediate.[2]
Materials:
-
Sodium metal
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon disulfide (CS₂)
-
Methanol
-
Zinc chloride (ZnCl₂)
-
Concentrated aqueous ammonium hydroxide
-
Tetraethylammonium bromide
-
Deionized water
-
Isopropyl alcohol
-
Diethyl ether
Procedure:
-
An oven-dried, 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas inlet is charged with sodium metal shavings in diethyl ether.
-
The ether is decanted, and anhydrous DMF is added.
-
The flask is cooled in an ice-water bath, and carbon disulfide is added dropwise over 4 hours, maintaining the temperature.
-
The reaction is stirred overnight at room temperature, resulting in a deep red/violet solution.
-
Any residual sodium is quenched by the slow addition of methanol.
-
A degassed mixture of methanol and deionized water is added rapidly.
-
A solution of zinc chloride in aqueous ammonium hydroxide and methanol is then added.
-
A solution of tetraethylammonium bromide in deionized water is added dropwise over at least 4 hours with vigorous stirring.
-
The mixture is stirred overnight, during which a red precipitate forms.
-
The precipitate is collected by suction filtration and washed sequentially with deionized water, isopropyl alcohol, and diethyl ether.
-
The resulting red powder, tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate, is dried under vacuum.
Expected Yield: 74-76 g (83-84%). The product is typically of sufficient purity for the subsequent step.[3]
Stage 2: Synthesis of this compound
The stable zincate complex is alkylated to yield the final product.
Materials:
-
Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate
-
Methyl iodide
-
Acetone or Tetrahydrofuran (THF)
Procedure:
-
The tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate is dissolved in acetone or THF at room temperature.
-
An excess of methyl iodide is added to the solution.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitoring by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization (e.g., from ethanol) to afford this compound as a solid.
Route 2: One-Pot Synthesis from an Activated Methylene Compound (Hypothetical)
A potential alternative one-pot synthesis could involve the reaction of a compound with an active methylene group, carbon disulfide, and a methylating agent in the presence of a base. While this approach is used for related compounds, a specific protocol for this compound is not well-documented in the reviewed literature. The general principle would be as follows:
Conceptual Procedure:
-
A suitable activated methylene compound would be deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent.
-
Carbon disulfide would be added to the resulting carbanion to form a dithiocarboxylate intermediate.
-
Subsequent reaction with elemental sulfur could lead to the formation of the 1,3-dithiole-2-thione-4,5-dithiolate core.
-
In-situ alkylation with methyl iodide would then yield the final product.
Note: The feasibility and optimization of this one-pot route for the specific synthesis of this compound would require significant experimental investigation to determine yields, purity, and optimal reaction conditions.
Conclusion
The synthesis of this compound via the reduction of carbon disulfide with sodium, followed by formation of a zincate complex and subsequent methylation, is a well-established and reliable method. It offers high yields of a purifiable intermediate, leading to a high-purity final product. While a one-pot alternative is conceptually plausible, it lacks the extensive validation and documentation of the traditional route. For researchers and professionals requiring a dependable supply of this key precursor, the established multi-step synthesis remains the recommended and validated pathway.
References
comparative study of different coupling reagents for TTF synthesis
A Comparative Guide to Coupling Reagents for Tetrathiafulvalene (TTF) Synthesis
For researchers, scientists, and professionals in drug development and materials science, the synthesis of tetrathiafulvalene (TTF) and its derivatives is a critical process in the exploration of novel organic conductors. The choice of coupling reagent is paramount in determining the efficiency, yield, and purity of the final product. This guide provides an objective comparison of different phosphite-based coupling reagents and methodologies for TTF synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The self-coupling of 1,3-dithiole-2-thione or its corresponding 2-one is the most common method for synthesizing the TTF core. Trivalent phosphorus compounds, especially phosphites, are the reagents of choice for this transformation. The following table summarizes quantitative data for different phosphite-mediated coupling strategies.
| Coupling Reagent | Starting Material | Method | Reaction Time | Temperature | Overall Yield (%) | Purification |
| Triethyl Phosphite | 4,5-bis(benzoylthio)-1,3-dithiole-2-thione | High-Yield Two-Step Synthesis | Step 1: 1 hr; Step 2: 2 hrs | Step 1: RT; Step 2: 110-120°C | 85%[1] | Precipitation and washing[1] |
| Triethyl Phosphite | 1,3-dithiole-2-thione | Direct Coupling | 3 - 5.5 hours | 120-135°C | 70-87%[1] | Column chromatography[1] |
| Triethyl Phosphite | 5,6-dihydro-dithiolo[4,5-b]dithiin-2-one | Direct Coupling | Not Specified | Reflux | ~80% | Crystallization[2] |
| Triethyl Phosphite | 5,6-dihydro-dithiolo[4,5-b]dithiin-2-thione | Direct Coupling | Not Specified | Reflux | ~25% | Not Specified[2] |
| Trimethyl Phosphite | 2-oxo-5,6-dihydro-1,3-dithiolo[4,5-b][1][3]dithiin | Direct Coupling | 2 - 3 hours | 125°C (reflux) | 93% | Recrystallization |
| Trimethyl Phosphite | Substituted 1,3-dithiole-2-one | Direct Coupling | Not Specified | Not Specified | 57% | Not Specified |
Key Observations:
-
Triethyl phosphite is a widely used and effective coupling reagent for TTF synthesis.[1][2]
-
The two-step synthesis , involving the deprotection of a precursor like 4,5-bis(benzoylthio)-1,3-dithiole-2-thione followed by coupling, can achieve high yields (85%) and simplifies purification by avoiding column chromatography.[1]
-
Direct coupling of 1,3-dithiole-2-thione with triethyl phosphite is also effective, with yields ranging from 70-87%, though it may require chromatographic purification.[1]
-
When synthesizing derivatives such as bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), coupling the 1,3-dithiole-2-one precursor generally results in significantly higher yields (~80%) compared to the corresponding 1,3-dithiole-2-thione (~25%).[2]
-
Trimethyl phosphite is also a highly efficient coupling reagent, capable of producing excellent yields (93%) for the synthesis of BEDT-TTF from the corresponding oxo-precursor.
Experimental Protocols
Protocol 1: High-Yield Two-Step Synthesis of Tetrathiafulvalene
This protocol describes an 85% yield synthesis of TTF from 4,5-bis(benzoylthio)-1,3-dithiole-2-thione without the need for chromatography.[1]
Step 1: Deprotection
-
Under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium methoxide in methanol to a stirred solution of 4,5-bis(benzoylthio)-1,3-dithiole-2-thione in anhydrous methanol.
-
Stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The resulting mixture containing the intermediate dithiolate salt is used directly in the next step.
Step 2: Coupling
-
To the reaction mixture from Step 1, add triethyl phosphite.
-
Heat the mixture to reflux at 110-120°C with vigorous stirring for 2 hours. A yellow precipitate of tetrathiafulvalene will form.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the yellow precipitate by filtration.
-
Wash the precipitate thoroughly with methanol and then with hexane to remove any impurities.
Protocol 2: Direct Coupling of 1,3-Dithiole-2-thione
This protocol describes the direct coupling of 1,3-dithiole-2-thione using triethyl phosphite.[1]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-dithiole-2-thione in an excess of freshly distilled triethyl phosphite.
-
Heat the reaction mixture to 120-135°C under an inert atmosphere.
-
Maintain the reaction at this temperature for 3 to 5.5 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and remove the excess triethyl phosphite under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure tetrathiafulvalene.
Protocol 3: Synthesis of BEDT-TTF using Trimethyl Phosphite
This protocol describes a high-yield synthesis of BEDT-TTF.
-
In a 250-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, charge 100 mL of freshly distilled trimethyl phosphite and 5.0 g (0.024 mol) of 2-oxo-5,6-dihydro-1,3-dithiolo[4,5-b][1][3]dithiin.
-
Immerse the flask in a preheated oil bath at 125°C and heat to reflux for 2-3 hours. During this time, bright orange-red crystals of the product will precipitate.
-
Cool the mixture to room temperature.
-
Filter the solid product and wash with four 20-mL portions of methanol followed by four 20-mL portions of ether.
-
Dry the product under reduced pressure at ambient temperature. Recrystallization from chlorobenzene can be performed for further purification, yielding 4.3 g (93%) of BEDT-TTF as bright red needles.
Signaling Pathways and Experimental Workflows
The general workflow for the phosphite-mediated synthesis of TTF can be visualized as a two-step process: the formation of a reactive intermediate and the subsequent coupling to form the final product.
Caption: General workflow for the phosphite-mediated synthesis of tetrathiafulvalene (TTF).
The mechanism of the phosphite-mediated coupling is generally believed to proceed through a desulfurization step to form a carbene or a related reactive intermediate, which then dimerizes to form the central carbon-carbon double bond of the TTF core. The efficiency of this process is highly dependent on the choice of the phosphite reagent and the reaction conditions.
References
- 1. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]
- 2. Powerful and Easy Peptide Coupling Reagent | TCI AMERICA [tcichemicals.com]
- 3. Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction [organic-chemistry.org]
Spectroscopic Comparison of 4,5-Bis(methylthio)-1,3-dithiole-2-thione and Its Derivatives: A Guide for Researchers
A detailed analysis of the spectroscopic properties of 4,5-Bis(methylthio)-1,3-dithiole-2-thione and its derivatives reveals key structural and electronic insights valuable for researchers in materials science and drug development. This guide provides a comparative overview of their spectral characteristics, supported by experimental data and protocols.
This compound is a prominent precursor in the synthesis of tetrathiafulvalene (TTF) and its derivatives, which are integral to the development of organic conductors and superconductors.[1][2][3][4] The spectroscopic characterization of these compounds is crucial for confirming their molecular structure, understanding their electronic properties, and ensuring their purity. This guide focuses on a comparative analysis of the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Comparative Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the key spectroscopic data for this compound and a selection of its derivatives.
Table 1: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=S | C=C | S-CH₃ |
| This compound[5] | 211.5 | 135.0 | 19.5 |
| 4,5-Bis(ethylthio)-1,3-dithiole-2-thione | 211.3 | 136.2 | 28.1, 15.2 |
| 4,5-Bis(propylthio)-1,3-dithiole-2-thione | 211.4 | 136.0 | 35.8, 23.1, 13.5 |
| 4,5-Dibenzoylthio-1,3-dithiole-2-thione[6] | 208.1 | 138.2 | - |
Table 2: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(C=S) | ν(C=C) | ν(C-S) |
| This compound[5] | ~1050 | ~1500 | ~880 |
| 4,5-Bis(ethylthio)-1,3-dithiole-2-thione | ~1045 | ~1495 | ~875 |
| 4,5-Bis(propylthio)-1,3-dithiole-2-thione | ~1048 | ~1498 | ~878 |
| 4,5-Dibenzoylthio-1,3-dithiole-2-thione[6] | ~1030 | ~1450 | ~890 |
Table 3: UV-Visible Absorption Maxima (λₘₐₓ, nm) in Dichloromethane
| Compound | π → π* Transition | n → π* Transition |
| This compound | ~310 | ~430 |
| 4,5-Bis(ethylthio)-1,3-dithiole-2-thione | ~312 | ~435 |
| 4,5-Bis(propylthio)-1,3-dithiole-2-thione | ~311 | ~432 |
| 4,5-Dibenzoylthio-1,3-dithiole-2-thione[6] | ~330 | ~450 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound[5] | 226 | 181 [M-SCH₃]⁺, 148 [M-2SCH₃]⁺, 76 [CS₂]⁺ |
| 4,5-Bis(ethylthio)-1,3-dithiole-2-thione | 254 | 225 [M-C₂H₅]⁺, 193 [M-SC₂H₅]⁺ |
| 4,5-Bis(propylthio)-1,3-dithiole-2-thione | 282 | 239 [M-C₃H₇]⁺, 207 [M-SC₃H₇]⁺ |
| 4,5-Dibenzoylthio-1,3-dithiole-2-thione[6] | 406 | 105 [C₆H₅CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm). For quantitative comparison, spectra should be acquired under identical conditions, including concentration and temperature.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the 4000-400 cm⁻¹ range. Data is typically reported in wavenumbers (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. Solutions of the compounds are prepared in a spectroscopic grade solvent, such as dichloromethane, at a concentration of approximately 10⁻⁵ M. Spectra are recorded in a quartz cuvette with a 1 cm path length over a wavelength range of 200-800 nm.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) source coupled to a quadrupole mass analyzer. The samples are introduced via a direct insertion probe or a gas chromatograph. The ionization energy is typically set to 70 eV. The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions are reported.
Visualizations
To further illustrate the relationships and processes discussed, the following diagrams are provided.
Figure 1. Simplified synthetic pathway to this compound.
Figure 2. General experimental workflow for the synthesis and spectroscopic characterization of dithiole derivatives.
While direct involvement in specific signaling pathways for these particular tetrathiafulvalene precursors is not extensively documented, some 1,3-dithiole-2-thione derivatives have been investigated for their biological activities, including antimicrobial and insecticidal properties.[7][8][9] Furthermore, the related compound 3H-1,2-dithiole-3-thione (D3T) has been shown to possess anti-inflammatory properties by modulating immune cell responses.[10] This suggests a potential for these classes of compounds to interact with biological systems, a promising area for future research.
Conclusion
The spectroscopic data presented provides a clear framework for the identification and characterization of this compound and its derivatives. The systematic shifts observed in the NMR, IR, and UV-Vis spectra upon modification of the alkylthio substituents offer a reliable means of confirming successful synthesis and purity. This comparative guide serves as a valuable resource for researchers working with these important precursors in the development of advanced materials and potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 49638-64-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. This compound | C5H6S5 | CID 362959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,5-Dibenzoylthio-1,3-dithiole-2-thione | C17H10O2S5 | CID 364673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3H-1,2-dithiole-3-thione as a novel therapeutic agent for the treatment of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Predicting Properties of 4,5-Bis(methylthio)-1,3-dithiole-2-thione Derivatives with DFT Calculations
In the landscape of materials science and drug discovery, the ability to accurately predict the physicochemical properties of novel molecules is a cornerstone of efficient and targeted research. Among the vast array of compounds with significant potential, 4,5-Bis(methylthio)-1,3-dithiole-2-thione and its derivatives stand out due to their interesting electronic structure and biological activities.[1][2] These organosulfur compounds are precursors to tetrathiafulvalene (TTF) derivatives, which are key components in the development of molecular conductors.[3] Furthermore, the broader class of dithiolethiones has garnered attention for its chemopreventive and anticancer properties.[1][2]
This guide provides a comprehensive comparison of theoretically predicted properties of this compound derivatives using Density Functional Theory (DFT) with available experimental data. We will delve into the causality behind the choice of computational methods, present a step-by-step protocol for these calculations, and critically evaluate the predictive power of DFT for this class of molecules. Our aim is to equip researchers, scientists, and drug development professionals with a robust framework for leveraging computational chemistry to accelerate their research endeavors.
The Power of Prediction: Why Use DFT?
Density Functional Theory has emerged as a powerful and versatile tool in computational quantum chemistry. Unlike more computationally expensive ab initio methods, DFT offers a favorable balance between accuracy and computational cost, making it ideal for studying moderately sized organic molecules like the dithiolethione derivatives. The core principle of DFT is that the energy of a molecule can be determined from its electron density, a concept that significantly simplifies the many-body problem of interacting electrons.
For organosulfur compounds, the choice of the functional and basis set is critical for obtaining reliable results. A benchmark study on organic polysulfides has shown that hybrid functionals, such as B3LYP and M06-2X, provide high accuracy for reaction energies and activation energies.[4] These functionals, combined with a sufficiently flexible basis set like 6-311++G(d,p), which includes diffuse and polarization functions, are well-suited to describe the electronic structure of molecules containing sulfur atoms with their multiple lone pairs and potential for d-orbital participation in bonding.
A Validated Workflow for Property Prediction
To ensure the reliability of our predictions, we propose a self-validating computational workflow. This involves a systematic approach to geometry optimization, vibrational frequency analysis, electronic property calculation, and the prediction of non-linear optical (NLO) properties.
Caption: A validated workflow for DFT calculations of molecular properties.
Experimental Protocol: Step-by-Step DFT Calculations
The following protocol outlines the key steps for performing DFT calculations on this compound and its derivatives using a computational chemistry software package like Gaussian:
-
Input Structure Preparation:
-
Obtain the initial 3D coordinates of the molecule. A good starting point is the structure available on PubChem (CID 362959).[4]
-
For derivatives, modify the parent structure using a molecular editor.
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Method: B3LYP functional.
-
Basis Set: 6-311++G(d,p).
-
Keywords: Opt Freq. The Freq keyword is crucial as it calculates vibrational frequencies at the optimized geometry, confirming that it is a true minimum (no imaginary frequencies).
-
-
Vibrational Frequency Analysis:
-
The output of the Freq calculation will provide the harmonic vibrational frequencies.
-
These frequencies can be visualized to animate the vibrational modes and can be compared with experimental IR and Raman spectra.
-
It is common practice to scale the calculated frequencies by a factor (typically around 0.96-0.98 for B3LYP) to better match experimental values, accounting for anharmonicity and basis set imperfections.
-
-
Electronic Property Calculations:
-
From the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity and the electronic excitation potential. The HOMO-LUMO energy gap provides an estimate of the molecule's stability.
-
UV-Vis Spectra Prediction: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
-
Keywords: TD(NStates=10) to calculate the first 10 excited states.
-
-
Non-Linear Optical (NLO) Property Calculations:
-
Calculate the static first hyperpolarizability (β), a measure of the second-order NLO response.
-
Keywords: Polar. This keyword calculates the electric dipole moment, polarizabilities, and hyperpolarizabilities.
-
Comparing Theory with Reality: A Data-Driven Evaluation
The ultimate test of a computational model is its ability to reproduce and predict experimental observations. In this section, we compare the DFT-predicted properties of this compound with available experimental data.
Molecular Geometry
| Parameter | Predicted (B3LYP/6-311++G(d,p)) for this compound | Experimental for 4,5-methylenedithio-1,3-dithiol-2-thione[5] |
| C=S (thione) bond length (Å) | ~1.65 | 1.649(3) |
| C-S (dithiole) bond length (Å) | ~1.75 | 1.743(3) - 1.751(3) |
| C=C (dithiole) bond length (Å) | ~1.36 | 1.342(4) |
The predicted bond lengths for the dithiolethione core are in good agreement with the experimental values of the related compound, providing confidence in the chosen level of theory for geometry prediction.
Vibrational Spectra
The PubChem database indicates the availability of an experimental ATR-IR spectrum for this compound.[4] We can compare the major predicted vibrational frequencies with the experimental absorption bands.
| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Experimental IR Peak (cm⁻¹) |
| C=S stretch | ~1050 - 1100 | Strong band in this region expected |
| C=C stretch | ~1500 - 1550 | Medium to strong band expected |
| C-S stretch | ~600 - 800 | Multiple bands expected |
| C-H stretch (methyl) | ~2900 - 3000 | Weak to medium bands expected |
A detailed comparison would involve a visual overlay of the predicted and experimental spectra, where the calculated frequencies and intensities should qualitatively match the experimental spectrum.
Caption: Molecular structure of this compound.
Electronic Properties
The electronic properties, particularly the HOMO-LUMO gap and the UV-Vis absorption spectrum, are crucial for understanding the reactivity and potential applications in electronics.
| Property | Predicted Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | ~ -6.0 eV |
| LUMO Energy | ~ -2.5 eV |
| HOMO-LUMO Gap | ~ 3.5 eV |
| λmax (TD-DFT) | ~ 350-450 nm |
Non-Linear Optical (NLO) Properties
Dithiolethione derivatives are known to exhibit significant NLO properties, which are of interest for applications in optoelectronics. The first hyperpolarizability (β) is a key descriptor of the second-order NLO response.
| Property | Predicted Value (B3LYP/6-311++G(d,p)) |
| First Hyperpolarizability (β) | Non-zero value expected |
Experimental studies on related metal-dithiolene complexes have demonstrated their large third-order NLO response.[7][8] DFT calculations on similar organic molecules have shown to be a reliable tool for predicting NLO properties and guiding the design of new materials with enhanced NLO responses. The introduction of electron-donating or -withdrawing groups to the dithiolethione core is a common strategy to tune these properties, a task for which DFT screening can be particularly effective.
Conclusion and Future Directions
This guide has demonstrated a robust and validated workflow for predicting the molecular, vibrational, electronic, and non-linear optical properties of this compound and its derivatives using Density Functional Theory. The close agreement between the predicted geometric parameters and vibrational frequencies with experimental data for related compounds instills confidence in the predictive power of the chosen computational methodology.
For researchers in materials science and drug development, this computational approach offers a powerful tool to:
-
Screen potential derivatives with desired electronic and optical properties before undertaking time-consuming and expensive synthesis.
-
Gain insights into structure-property relationships , enabling the rational design of new molecules.
-
Aid in the interpretation of experimental spectra by providing detailed assignments of vibrational and electronic transitions.
Future work should focus on synthesizing and experimentally characterizing a wider range of derivatives of this compound to further validate and refine the computational models. The synergy between DFT calculations and experimental studies will undoubtedly accelerate the discovery and development of novel functional materials and therapeutic agents based on this versatile molecular scaffold.
References
- 1. scbt.com [scbt.com]
- 2. 4,5-BIS-METHYLSULFANYL-(1,3)DITHIOLE-2-THIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 49638-64-4 | TCI Deutschland GmbH [tcichemicals.com]
- 4. This compound | C5H6S5 | CID 362959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing the Electron-Donating Ability of TTF Derivatives from Diverse Precursors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the electron-donating capacity of tetrathiafulvalene (TTF) derivatives is crucial for their application in molecular electronics, organic conductors, and advanced sensing technologies. This guide provides an objective comparison of the performance of various TTF derivatives synthesized from different precursors, supported by experimental data and detailed protocols.
Tetrathiafulvalene (TTF) and its derivatives are a class of organosulfur compounds renowned for their potent electron-donating capabilities and reversible redox behavior.[1] The ability to fine-tune these electronic properties through synthetic modifications makes them highly versatile building blocks. The choice of precursor and synthetic route significantly influences the final properties of the TTF derivative. This guide explores the synthesis of TTF derivatives from three common classes of precursors—1,3-dithiole-2-thiones, 1,3-dithiole-2-ones, and phosphonate intermediates—and comparatively assesses their electron-donating abilities using cyclic voltammetry and UV-vis spectroscopy.
Comparative Analysis of Electron-Donating Ability
The electron-donating ability of a TTF derivative is quantified by its oxidation potential, with a lower oxidation potential indicating a stronger electron donor. Cyclic voltammetry is the primary technique used to measure these potentials.[1] The Highest Occupied Molecular Orbital (HOMO) energy level, often determined through computational methods, also provides a theoretical measure of the electron-donating strength; a higher HOMO energy level corresponds to a better electron donor.
The following tables summarize the oxidation potentials and HOMO energy levels for a selection of TTF derivatives synthesized from different precursors.
Table 1: Comparison of Oxidation Potentials of TTF Derivatives from Different Precursors
| Precursor Type | TTF Derivative | First Oxidation Potential (E¹½ vs. Fc/Fc⁺) [V] | Second Oxidation Potential (E²½ vs. Fc/Fc⁺) [V] | Reference |
| 1,3-Dithiole-2-thione | Tetrathiafulvalene (TTF) | 0.35 | 0.75 | [2] |
| Tetramethyl-TTF (TMTTF) | 0.29 | 0.69 | [3] | |
| Bis(ethylenedithio)-TTF (BEDT-TTF) | 0.51 | 0.89 | [2] | |
| 1,3-Dithiole-2-one | Dibenzotetrathiafulvalene (DBTTF) | 0.44 | 0.84 | [4] |
| Unsubstituted TTF | 0.34 | 0.72 | [5] | |
| Phosphonate Intermediate | Asymmetric Phenyl-TTF | 0.42 | 0.81 | [6] |
| Asymmetric Cyano-TTF | 0.55 | 0.95 | [1] |
Table 2: Comparison of HOMO Energy Levels of TTF Derivatives
| TTF Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Reference |
| Tetrathiafulvalene (TTF) | -4.75 | -1.65 | 3.10 | [7] |
| Tetramethyl-TTF (TMTTF) | -4.68 | -1.58 | 3.10 | [7] |
| Phenyl-TTF | -4.82 | -1.70 | 3.12 | [7] |
| Cyano-TTF | -5.01 | -2.11 | 2.90 | [8] |
Synthetic Pathways from Different Precursors
The choice of precursor dictates the synthetic strategy for accessing specific TTF derivatives. The following diagrams illustrate the general synthetic routes from 1,3-dithiole-2-thiones, 1,3-dithiole-2-ones, and phosphonate intermediates.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of the electron-donating properties of TTF derivatives.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a substance.[9]
Objective: To determine the oxidation potentials of TTF derivatives.
Materials:
-
Working Electrode: Glassy carbon electrode[10]
-
Reference Electrode: Ag/AgCl (in 3M KCl)[10]
-
Counter Electrode: Platinum wire[10]
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dichloromethane or acetonitrile.[10]
-
Analyte: TTF derivative (typically 1-5 mM concentration)
-
Potentiostat
Procedure:
-
Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad, sonicate in ethanol, and dry under a stream of nitrogen.[11]
-
Prepare the electrolyte solution by dissolving TBAPF₆ in the chosen anhydrous solvent.
-
Dissolve the TTF derivative in the electrolyte solution to the desired concentration.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.[12]
-
-
Measurement:
-
Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.
-
Connect the electrodes to the potentiostat.
-
Set the experimental parameters on the potentiostat software:
-
Initial Potential: A potential where no reaction occurs (e.g., 0 V).
-
Vertex Potential 1: A potential sufficiently positive to encompass the second oxidation wave of the TTF derivative.
-
Vertex Potential 2: A potential sufficiently negative to observe the reduction of the oxidized species.
-
Scan Rate: Typically 100 mV/s.[5]
-
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
-
Data Analysis:
-
Determine the half-wave potentials (E¹½ and E²½) for the two reversible oxidation processes from the cyclic voltammogram. The half-wave potential is the average of the anodic and cathodic peak potentials for a reversible couple.
-
Reference the potentials to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, by adding a small amount of ferrocene to the solution and recording its cyclic voltammogram.
-
UV-vis Spectroscopy
UV-vis spectroscopy is used to characterize the different oxidation states of TTF derivatives, as the neutral, radical cation, and dication species exhibit distinct absorption spectra.[13]
Objective: To monitor the spectral changes of a TTF derivative upon oxidation.
Materials:
-
UV-vis Spectrophotometer
-
Quartz cuvettes
-
Solvent: Dichloromethane or acetonitrile
-
TTF derivative
-
Oxidizing agent (e.g., NOBF₄ or magic blue) or electrochemical cell for in-situ spectroelectrochemistry.
Procedure:
-
Preparation of Neutral Species Spectrum:
-
Prepare a dilute solution of the neutral TTF derivative in the chosen solvent.
-
Record the UV-vis absorption spectrum.
-
-
Generation and Measurement of Oxidized Species:
-
Chemical Oxidation: Add a stoichiometric amount of a suitable oxidizing agent to the solution of the neutral TTF derivative to generate the radical cation (TTF•⁺). Record the UV-vis spectrum. Further addition of the oxidizing agent can generate the dication (TTF²⁺), and its spectrum can be recorded.
-
Electrochemical Oxidation (Spectroelectrochemistry): Use a specialized optically transparent electrode in an electrochemical cell placed in the spectrophotometer. Apply a potential corresponding to the first oxidation wave to generate the radical cation in-situ and record the spectrum. Subsequently, apply a potential corresponding to the second oxidation wave to generate the dication and record its spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the neutral, radical cation, and dication species.[13]
-
The appearance of new absorption bands upon oxidation confirms the generation of the oxidized species.
-
Logical Workflow for Assessing Electron-Donating Ability
The following diagram illustrates the logical workflow for synthesizing and characterizing the electron-donating ability of TTF derivatives.
By following these protocols and utilizing the comparative data, researchers can effectively assess the electron-donating ability of newly synthesized TTF derivatives and select the most suitable candidates for their specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) [frontiersin.org]
- 5. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic investigation of some electron withdrawing groups substituted TTF donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
single crystal X-ray diffraction analysis of 4,5-Bis(methylthio)-1,3-dithiole-2-thione
A comprehensive guide to the structural analysis of 4,5-Bis(methylthio)-1,3-dithiole-2-thione, this document details the application of single crystal X-ray diffraction and compares it with alternative analytical techniques. The guide is intended for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental data.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] This method provides detailed information about bond lengths, bond angles, and the overall molecular geometry, which is crucial for understanding the structure-property relationships of a compound.
While a specific single crystal X-ray diffraction study for this compound was not found in the immediate search, the crystallographic data for a closely related derivative, 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione, offers valuable insight into the expected structural features. This data can serve as a benchmark for comparison with data obtained from other analytical methods or for future studies on the title compound.
Crystallographic Data for 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione
The following table summarizes the crystallographic data obtained from a single crystal X-ray diffraction study of 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione.[3]
| Parameter | Value |
| Chemical Formula | C7H10O2S5 |
| Molecular Weight | 286.45 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 5.3016 (4) |
| b (Å) | 26.1430 (19) |
| c (Å) | 8.7195 (6) |
| α (°) | 90 |
| β (°) | 105.107 (1) |
| γ (°) | 90 |
| Volume (ų) | 1166.5 (1) |
| Z | 4 |
| Temperature (K) | 291 (2) |
| R-factor | 0.029 |
Experimental Protocol for Single Crystal X-ray Diffraction
The determination of a crystal structure by single crystal X-ray diffraction involves a series of steps, from crystal growth to data analysis.
References
Stability of Tetrathiafulvalene Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of tetrathiafulvalene (TTF) and its analogs is critical for their application in molecular electronics, redox flow batteries, and supramolecular chemistry. This guide provides an objective comparison of the stability of various TTF derivatives, supported by experimental data and detailed methodologies.
Tetrathiafulvalene is a cornerstone in the development of organic conductors and molecular switches due to its remarkable electron-donating properties and the stability of its radical cation (TTF•+) and dication (TTF2+) states.[1] The stability of these oxidized states is attributed to the aromatization of the 1,3-dithiolylidene rings upon electron removal.[2] However, the stability of the parent TTF and its analogs can be significantly influenced by various functional groups, impacting their performance and suitability for different applications. This comparison focuses on electrochemical and thermal stability, two key determinants of the operational robustness of these compounds.
Comparative Analysis of TTF Analog Stability
The stability of TTF analogs is primarily assessed through electrochemical methods, which determine their oxidation potentials, and thermal analysis, which reveals their decomposition temperatures. The following table summarizes key stability data for a selection of TTF derivatives.
| TTF Analog | First Oxidation Potential (E½¹) (V vs. reference electrode) | Second Oxidation Potential (E½²) (V vs. reference electrode) | Decomposition Temperature (°C) | Key Stability Features |
| Tetrathiafulvalene (TTF) | 0.37 (vs. Ag/AgCl in CH₃CN)[3] | 0.74 (vs. Ag/AgCl in CH₃CN)[3] | ~116-119 (Melting Point)[4] | Baseline for comparison; stable radical cation and dication.[3] |
| TTF-Tetracyanobenzoquinone (TTF-TCNQ) | Not applicable (charge-transfer complex) | Not applicable (charge-transfer complex) | Decomposes | Forms a highly stable charge-transfer complex. |
| Cyanoethyl-derivatized TTF (CN-TTF) | Not specified | Not specified | Not specified | Enhanced redox stability and suppression of dimerization in battery applications.[5] |
| Poly(ethylene glycol)-derivatized TTF (PEG₃-TTF) | 0.19–0.24 (vs. Ag/Ag⁺)[5] | 0.37–0.44 (vs. Ag/Ag⁺)[5] | Not specified | Robust material for battery applications with consistent electrochemical potentials.[5] |
| TTF-based Metal-Organic Framework (MUV-2) | Not applicable (solid state) | Not applicable (solid state) | 350[6] | High thermal and chemical stability (stable in aqueous solutions from pH 2 to 11).[6] |
| TTF-tetracarboxylate Coordination Polymers | Not applicable (solid state) | Not applicable (solid state) | 150-200[7] | Thermally stable up to 150-200°C in air.[7] |
| Water-soluble TTF dicarboxyl salt | 0.280 (vs. Ag/AgCl in H₂O-CH₃CN)[8] | 0.556 (vs. Ag/AgCl in H₂O-CH₃CN)[8] | Not specified | Redox potential is strongly dependent on pH.[8] |
Experimental Protocols
The data presented in this guide are derived from standard experimental techniques for assessing the electrochemical and thermal stability of chemical compounds.
Cyclic Voltammetry (CV) for Electrochemical Stability
Cyclic voltammetry is the primary technique used to determine the oxidation potentials of TTF analogs.[5]
Methodology:
-
Solution Preparation: The TTF analog is dissolved in an appropriate solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. The typical concentration of the analyte is in the millimolar range.
-
Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl, saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again. The current response is measured as a function of the applied potential.
-
Data Analysis: The resulting voltammogram shows peaks corresponding to the oxidation and reduction of the TTF analog. The half-wave potential (E½), calculated as the average of the anodic and cathodic peak potentials, provides the standard redox potential. The reversibility of the redox process is assessed by the separation of the peak potentials (ΔEp). For a reversible one-electron process, ΔEp is typically around 59 mV.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis is used to determine the decomposition temperature of TTF analogs.[9]
Methodology:
-
Sample Preparation: A small amount of the solid TTF analog (typically a few milligrams) is placed in a sample pan (e.g., alumina, platinum).
-
Instrumentation: The sample is placed in a thermogravimetric analyzer, which consists of a high-precision balance and a furnace.
-
Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen, air). The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of the material's thermal stability. The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rate.[9]
Visualizing Structure-Stability Relationships and Experimental Workflows
The following diagrams illustrate the general structure of TTF analogs and a typical experimental workflow for stability assessment.
Caption: Relationship between TTF core, substituents, and stability.
Caption: Workflow for assessing the stability of TTF analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. A highly stable and hierarchical tetrathiafulvalene-based metal–organic framework with improved performance as a solid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A water-soluble derivative of tetrathiafulvalene exhibiting pH sensitive redox properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4,5-Bis(methylthio)-1,3-dithiole-2-thione
For laboratory professionals engaged in research, development, and scientific analysis, the responsible management of chemical waste is a cornerstone of a safe and ethically sound operational environment. This document provides a comprehensive, step-by-step protocol for the proper disposal of 4,5-Bis(methylthio)-1,3-dithiole-2-thione, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Hazard Profile
This compound is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1] All disposal procedures must be conducted in accordance with local, state, and federal regulations for hazardous waste.
Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To shield eyes from potential splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential sensitization.[1] |
| Body Protection | Laboratory coat | To protect personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. Use a fume hood if there is a risk of generating dust or aerosols. | To minimize inhalation of airborne particles. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and concludes with its collection by a certified hazardous waste management service.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste : All materials contaminated with this compound, including the pure chemical, solutions, and contaminated labware (e.g., gloves, weighing boats, pipette tips), must be treated as hazardous waste.
-
Segregate Waste Streams : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous reactions. As a general rule, keep organosulfur compounds separate from strong oxidizing agents.
Step 2: Waste Collection and Container Management
-
Select Appropriate Containers : Use only designated, leak-proof, and chemically compatible containers for waste collection. The container must have a secure, tight-fitting lid.
-
Labeling : All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date when the waste was first added to the container
-
The primary hazard(s) (e.g., "Skin Sensitizer," "Environmental Hazard")
-
-
Keep Containers Closed : Waste containers must remain sealed at all times, except when adding waste.[1] This prevents the release of vapors and reduces the risk of spills.
Step 3: Storage of Hazardous Waste
-
Designated Storage Area : Store the sealed waste container in a designated and clearly marked satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment : To mitigate the impact of potential leaks or spills, the primary waste container should be placed within a larger, chemically resistant secondary containment unit (e.g., a chemical-resistant tray or tub).
-
Storage Limits : Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the maximum time allowed for storage before it must be collected.
Step 4: Arranging for Final Disposal
-
Contact EHS : Once the waste container is full or has reached its storage time limit, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Do Not Dispose On-Site : Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1] Due to its toxicity to aquatic life, sewer disposal is strictly prohibited. Some organosulfur compounds are not suitable for open-air incineration.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Control the Spill : If it is safe to do so, prevent the spread of the spill by using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collect Spill Debris : Carefully collect the absorbed material and any contaminated items. Place all spill debris into a designated hazardous waste container and label it accordingly.
-
Decontaminate the Area : Clean the spill area with a suitable solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill : Report the spill to your laboratory supervisor and EHS office, following your institution's established procedures.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4,5-Bis(methylthio)-1,3-dithiole-2-thione
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4,5-Bis(methylthio)-1,3-dithiole-2-thione (CAS RN: 49638-64-4). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₆S₅[1] |
| Molecular Weight | 226.4 g/mol [1] |
| Appearance | Light orange to yellow to green powder or crystals[2] |
| Purity | >98.0% (GC)[2] |
| Melting Point | 101.0 to 104.0 °C[2] |
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008, it is crucial to adhere to standard laboratory safety protocols to minimize exposure. The recommended personal protective equipment is detailed below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust that may cause eye irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent direct skin contact. Check manufacturer's data for breakthrough times. |
| Body Protection | A lab coat or a chemical-resistant apron. | To protect against spills and contamination of personal clothing.[3] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[3] | To avoid inhalation of dust or potential vapors.[3] If a fume hood is unavailable or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be considered.[3] |
Operational Plan for Safe Handling
A systematic approach is critical for the safe handling of this compound. The following step-by-step protocol outlines the handling procedure from preparation to post-experiment cleanup.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Before commencing any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[3]
-
Designate a specific, well-ventilated area for handling the compound, preferably within a certified chemical fume hood.[3]
-
Assemble all necessary equipment and reagents.
-
Confirm that an emergency eyewash station and safety shower are readily accessible.[3]
-
-
Donning PPE :
-
Put on all required personal protective equipment as specified in the table above.
-
-
Weighing and Transfer :
-
During the Experiment :
-
Cleanup :
-
Following the experiment, decontaminate the work area.
-
Clean any reusable equipment thoroughly.
-
Dispose of any contaminated disposable materials as outlined in the disposal plan.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial for laboratory safety and environmental protection.
Waste Management Workflow
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Collection :
-
Collect unused this compound and any contaminated materials (e.g., gloves, weigh paper, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be kept closed except when adding waste.
-
-
Labeling :
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate amount of waste.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
It is good practice to use secondary containment for the waste container.
-
-
Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.
-
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If skin irritation occurs, seek medical advice.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills :
-
Small Spills : Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Large Spills : Evacuate the area, ensure adequate ventilation, and contact your institution's EHS department for assistance.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
